4-(2-Ethoxyethoxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCMOTIDHJISLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520992 | |
| Record name | 4-(2-Ethoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40782-64-7 | |
| Record name | 4-(2-Ethoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Navigating Chemical Nomenclature
An In-depth Technical Guide to 4-Ethoxybenzoic Acid
This guide focuses on the chemical compound 4-Ethoxybenzoic acid , identified by the CAS number 619-86-3 .[1] The user's initial request for "4-(2-Ethoxyethoxy)benzoic acid" did not correspond to a readily available, standard registered chemical compound. Due to the potential for ambiguity in chemical naming, this guide centers on the well-documented and structurally related compound, 4-Ethoxybenzoic acid, to ensure scientific accuracy and provide actionable insights for researchers and developers.
Executive Summary
4-Ethoxybenzoic acid is an aromatic carboxylic acid that is emerging as a compound of significant interest in pharmaceutical development and materials science.[2][3] Characterized by a benzoic acid core with an ethoxy group at the para (4-) position, this molecule serves as a versatile building block in organic synthesis.[3] Recent research has highlighted its potential as an anti-biofilm agent, particularly against Staphylococcus aureus, opening new avenues for its application in combating antibiotic resistance.[4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, current and potential applications, and essential safety and handling information for laboratory and industrial professionals.
Physicochemical Properties
4-Ethoxybenzoic acid is a white crystalline powder at room temperature.[2] The presence of both a polar carboxylic acid group and a moderately nonpolar ethoxy group gives it a balanced solubility profile, being sparingly soluble in water but readily soluble in organic solvents.[5]
Table 1: Physicochemical Data for 4-Ethoxybenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 619-86-3 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2][6] |
| Melting Point | 197-199 °C | |
| pKa | 4.49 | [7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [5][7] |
| IUPAC Name | 4-ethoxybenzoic acid | [1] |
| SMILES | CCOC1=CC=C(C=C1)C(=O)O | [1] |
Synthesis and Manufacturing
The synthesis of 4-Ethoxybenzoic acid is most commonly achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[8] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Core Synthesis Pathway: Williamson Ether Synthesis
The foundational principle of this synthesis is the reaction between a phenoxide and an alkyl halide.[9] For 4-Ethoxybenzoic acid, the process starts with a p-hydroxybenzoic acid derivative, where the phenolic proton is removed by a base to form a more nucleophilic phenoxide. This is followed by an Sₙ2 reaction with an ethyl halide.
Causality of Experimental Choices:
-
Starting Material: Methyl 4-hydroxybenzoate is often preferred over 4-hydroxybenzoic acid itself. The ester group protects the carboxylic acid from reacting with the base used in the first step, preventing unwanted side reactions. The methyl ester can be easily hydrolyzed in a subsequent step to yield the final carboxylic acid.
-
Base Selection: A moderately strong base like potassium carbonate or sodium hydroxide is sufficient to deprotonate the phenol. The acidity of phenols is significantly higher than that of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion.[10]
-
Alkylating Agent: Ethyl iodide or ethyl bromide are excellent electrophiles for the Sₙ2 reaction due to the good leaving group ability of iodide and bromide.[10]
-
Solvent: A polar aprotic solvent like acetone or DMF is typically used to dissolve the reactants and facilitate the Sₙ2 mechanism.
Diagram 1: Synthesis of 4-Ethoxybenzoic Acid
Caption: Proposed mechanism of 4-Ethoxybenzoic acid's anti-biofilm activity.
Intermediate in Organic Synthesis
4-Ethoxybenzoic acid serves as a valuable building block for more complex molecules due to its functional groups.
-
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic agents. [2][3]
-
Liquid Crystals: The rigid, rod-like structure of the benzoic acid core makes it a suitable component in the synthesis of liquid crystals. [6][11]
-
Polymers and Dyes: It is also employed in the production of specialty polymers and dyes. [2]
Safety, Handling, and Storage
Proper handling of 4-Ethoxybenzoic acid is crucial to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: May cause skin, eye, and respiratory tract irritation. [7][12]The toxicological properties have not been fully investigated. [7]
-
PPE: Standard laboratory PPE should be worn, including safety goggles, gloves, and a lab coat. [13]Work should be conducted in a well-ventilated area or a chemical fume hood. [7]
Table 2: GHS Hazard Information
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P280: Wear protective gloves. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust. |
| H412 | Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. |
Source: Sigma-Aldrich Safety Data Sheet
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. [13]
-
Skin Contact: Wash off with soap and plenty of water. [13]
-
Inhalation: Move the person to fresh air. [13]
-
Ingestion: Wash out mouth with water. Seek medical attention. [13]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [7][14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Ethoxybenzoic acid (CAS 619-86-3) is a compound with established utility as a synthetic intermediate and burgeoning potential in the pharmaceutical field. Its demonstrated ability to inhibit biofilm formation and enhance the efficacy of existing antibiotics against resistant pathogens like S. aureus positions it as a significant lead for further research and development. This guide has provided a technical foundation for understanding its properties, synthesis, and applications, intended to support the innovative work of researchers and scientists in the field.
References
- Campbell, M., Cho, C. Y., Ho, A. M., Huang, J. Y., Martin, B. D., & Gilbert, E. S. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. [Link]
- Otto Chemie Pvt. Ltd. (n.d.). 4-Ethoxybenzoic acid, 99%.
- PubChem. (n.d.). 4-Ethoxybenzoic acid.
- Frontiers in Microbiology. (2025, December 18). The anti-biofilm compound 4-ethoxybenzoic acid (4EB) inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxybenzoic acid, 99%.
- Semantic Scholar. (2020). 4-ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.
- Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzene.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- FirstIgnite. (n.d.). Antibiofilm activity of alkyoxybenzoic acids.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- DC Chemicals. (n.d.). COA of 4-Ethoxybenzoic acid.
- University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid.
- Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
Sources
- 1. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Ethoxybenzoic acid | 619-86-3 | FE54831 | Biosynth [biosynth.com]
- 6. 4-Ethoxybenzoic acid | 619-86-3 [chemicalbook.com]
- 7. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. francis-press.com [francis-press.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. 4-Ethoxybenzoic acid, 99% 619-86-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to 4-(2-Ethoxyethoxy)benzoic Acid for Advanced Research and Development
Abstract
This whitepaper provides a detailed technical examination of 4-(2-Ethoxyethoxy)benzoic acid (CAS No. 13995-93-0), a bifunctional organic molecule of significant interest to the pharmaceutical and materials science sectors. We will elucidate its fundamental physicochemical properties, provide an in-depth analysis of its synthetic pathways with validated experimental protocols, and explore its applications, particularly as a structural motif and linker in drug development. This guide is designed to serve as a critical resource for researchers, chemists, and drug development professionals, offering expert insights into the compound's causality of function and practical utility in advanced scientific applications.
Core Compound Analysis: An Introduction
This compound is a derivative of benzoic acid distinguished by the presence of a short, flexible ethoxyethoxy chain at the para position of the aromatic ring. This structural configuration imparts a desirable amphiphilic character, combining the rigidity and aromaticity of the phenyl ring with the hydrophilicity and conformational flexibility of the diether side chain. This unique balance of properties makes it a highly valuable building block (synthon) in medicinal chemistry, where precise control over a molecule's pharmacokinetic and pharmacodynamic profile is paramount. Its utility extends to materials science, where it can be incorporated into polymers and liquid crystals. This document provides the foundational knowledge required for its effective application.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and chemical characteristics is the cornerstone of successful experimental design and application. The key properties of this compound have been compiled from authoritative sources and are presented below.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13995-93-0 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 128 - 131 °C | [2] |
| Boiling Point | 374.3 ± 27.0 °C (at 760 mmHg) | [2] |
| Density | 1.192 ± 0.06 g/cm³ | [2] |
| Acidity (pKa) | 4.36 ± 0.10 | [2] |
| LogP (Octanol/Water Partition) | 1.95 | [2] |
The moderate LogP value indicates a balanced lipophilicity, which is often a target characteristic in drug design to ensure adequate membrane permeability without compromising aqueous solubility.
Synthesis and Chemical Reactivity
The synthesis of this compound is reliably achieved via a sequential Williamson ether synthesis, a robust and well-understood method in organic chemistry. This approach offers high yields and scalability.
Synthetic Workflow Overview
The logical flow of the primary synthetic route involves two key transformations: initial hydroxyethylation of a phenolic precursor followed by ethylation of the newly introduced alcohol.
Caption: Two-step synthesis of this compound.
Detailed Synthesis Protocol
This protocol provides a self-validating methodology for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of 4-(2-Hydroxyethoxy)benzoic acid (Intermediate)
-
System Setup: Charge a round-bottom flask, equipped with a reflux condenser and magnetic stirrer, with 4-hydroxybenzoic acid (1.0 eq.) and a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.). The causality for using a base is to deprotonate the acidic phenolic hydroxyl group, generating a potent phenoxide nucleophile required for the subsequent substitution reaction.
-
Alkylation: Introduce 2-chloroethanol (1.2 eq.) to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) for 6-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the 4-hydroxybenzoic acid is observed.
-
Isolation and Purification: Upon completion, cool the reaction to ambient temperature and remove the inorganic salts via filtration. Evaporate the solvent in vacuo. Redissolve the residue in water and acidify to pH ~2 with 1M HCl. The resulting precipitate is the intermediate product. Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry. Recrystallization from an ethanol/water mixture can be performed for enhanced purity.
Step 2: Synthesis of this compound (Final Product)
-
System Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% in mineral oil, 1.5 eq.) in anhydrous DMF. Causality: Anhydrous conditions and an inert atmosphere are critical as NaH reacts violently with water and the generated alkoxide is sensitive to air.
-
Alkoxide Formation: Slowly add a solution of the intermediate, 4-(2-hydroxyethoxy)benzoic acid (1.0 eq.), in anhydrous DMF. The deprotonation of the aliphatic alcohol is evidenced by the cessation of H₂ gas evolution.
-
Ethylation: Introduce ethyl iodide (EtI, 1.5 eq.) dropwise via a syringe.
-
Reaction Execution: Allow the reaction to stir at room temperature for 8-16 hours, again monitoring by TLC.
-
Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of water to neutralize any unreacted NaH. Acidify the solution with 1M HCl to precipitate the final product. Collect the white solid by vacuum filtration, wash extensively with water, and dry under high vacuum.
Reactivity Profile
The compound's reactivity is dominated by its carboxylic acid functional group. It readily undergoes:
-
Esterification: Reaction with alcohols under acidic catalysis.
-
Amide bond formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt). This is a crucial reaction for its use as a linker in bioconjugation and drug design.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
Applications in Drug Discovery and Medicinal Chemistry
The ethoxyethoxy moiety is not merely a passive spacer; its physicochemical properties are strategically employed by medicinal chemists to overcome common challenges in drug development.
-
Solubility Enhancement: The ether oxygens can act as hydrogen bond acceptors, improving the aqueous solubility of otherwise hydrophobic drug candidates. This is a critical factor for achieving sufficient bioavailability for oral administration.
-
Pharmacokinetic (PK) Modulation: The flexible linker can be used to optimize the positioning of a pharmacophore within a protein binding pocket. Furthermore, its metabolic stability is generally high, preventing premature cleavage in vivo.
-
Building Block for Targeted Therapeutics: Benzoic acid derivatives are foundational in the synthesis of a wide array of pharmaceuticals.[3][4] this compound serves as a key precursor for more complex molecules, where the carboxylic acid provides a convenient handle for synthetic elaboration. For instance, this structural motif is found in antagonists for vasopressin receptors and other targeted therapies. While not always a direct component of the final API, its role as a starting material in multi-step syntheses is well-documented in patent literature.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires standard handling precautions.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
Conclusion
This compound represents a powerful and versatile tool in the arsenal of the modern research scientist. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it an attractive building block. Its primary value lies in the field of drug discovery, where its unique amphiphilic character is expertly leveraged to modulate the solubility, stability, and overall pharmacokinetic profile of next-generation therapeutics. As the demand for molecules with highly tailored properties continues to grow, the importance of such specialized synthons is set to increase, solidifying the role of this compound in future scientific innovation.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 569300, this compound. PubChem.
- Preprints.org (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- ResearchGate (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
Sources
- 1. 4-(2-Ethoxy-2-oxoethoxy)benzoic acid | C11H12O5 | CID 17906633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 4-ethoxy-, ethyl ester (CAS 23676-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(2-Ethoxyethoxy)benzoic Acid
Executive Summary
4-(2-Ethoxyethoxy)benzoic acid is a difunctional organic molecule featuring a rigid benzoic acid core and a flexible oligoethylene glycol ether side chain. This unique combination of a hydrophilic ether tail and a hydrophobic, chemically versatile aromatic acid head group makes it a valuable building block in supramolecular chemistry, materials science, and as a scaffold or linker in drug development. This guide provides a comprehensive analysis of its molecular structure, detailed protocols for its characterization through modern spectroscopic techniques, a field-proven synthetic methodology, and an overview of its potential applications. The content herein is structured to deliver not just procedural steps but the underlying chemical rationale, ensuring both technical accuracy and practical utility for professionals in the field.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This compound is a para-substituted aromatic carboxylic acid. The substituent at the C4 position is a short-chain ether, specifically a 2-(ethoxy)ethoxy group.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Canonical SMILES | CCOCCOc1ccc(cc1)C(=O)O |
| Predicted LogP | 2.1 (approx.) |
| Predicted pKa | ~4.3 (relative to benzoic acid) |
| Appearance | White to off-white crystalline solid (predicted) |
Note: Specific experimental data for this compound is not widely published. Properties are predicted based on analogous structures like 4-ethoxybenzoic acid and general chemical principles.
Molecular Structure and Spectroscopic Characterization
The unequivocal confirmation of the molecular structure is paramount. The following sections detail the expected outcomes from key spectroscopic methods, explaining the causality behind the expected signals.
Structural Analysis
The molecule can be deconstructed into three key functional components, each contributing distinct features to its overall chemical behavior and spectroscopic signature.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Williamson Ether Synthesis
This protocol employs methyl 4-hydroxybenzoate as the starting material. The ester group serves as a protecting group for the carboxylic acid, preventing it from being deprotonated by the base, which would render the aromatic ring less nucleophilic.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-Chloroethoxyethane (or 2-Ethoxyethyl tosylate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
Procedure:
-
Step 1: O-Alkylation.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroethoxyethane (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide for the Sₙ2 attack on the alkyl halide. [1]
-
-
Step 2: Work-up and Isolation of Ester Intermediate.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, methyl 4-(2-ethoxyethoxy)benzoate.
-
Purify the crude product via flash column chromatography if necessary.
-
-
Step 3: Saponification (Ester Hydrolysis).
-
Dissolve the isolated ester intermediate in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide.
-
Stir the mixture at 60 °C for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Causality: This is a standard base-catalyzed hydrolysis of the ester to the carboxylate salt.
-
-
Step 4: Acidification and Product Isolation.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
The final product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy as detailed in Section 2.
-
Caption: Synthetic workflow from starting material to final product.
Applications and Significance
While specific, large-scale applications of this compound are not widely documented, its structure is highly relevant to several fields of research and development:
-
Drug Discovery: The ethoxyethoxy moiety is a common structural motif used to improve the pharmacokinetic properties of drug candidates. It can increase solubility, modulate lipophilicity, and provide a flexible linker to connect different pharmacophores. Benzoic acid derivatives themselves are precursors to a wide range of pharmaceuticals.
-
Liquid Crystals: Molecules with a rigid aromatic core and a flexible alkyl or alkoxy chain are foundational to the design of liquid crystalline materials. The length and nature of the flexible chain, such as the ethoxyethoxy group, are critical for determining the mesophase properties and transition temperatures.
-
Polymer and Materials Science: As a difunctional monomer, it can be incorporated into polyesters and other polymers. The ether linkages can enhance polymer flexibility and thermal stability.
Safety and Handling
Based on the functional groups present, this compound should be handled with standard laboratory precautions.
-
Primary Hazards: Expected to be an irritant to the eyes, skin, and respiratory system, which is typical for aromatic carboxylic acids. [2]* Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. [3]* Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- PubChem. 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. URL: [Link]
- U.S. Environmental Protection Agency (EPA). Benzoic acid, 4-ethoxy-, ethyl ester. Substance Registry Services. URL: [Link]
- Francis Academic Press.
- Saha, B. et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- SIELC Technologies. Benzoic acid, 4-ethoxy-, ethyl ester. URL: [Link]
- AFG Bioscience LLC.
- SpectraBase. Benzoic acid, 4-(nonyloxy)-, 4-(2-ethoxypropoxy)phenyl ester, (S)-. URL: [Link]
- National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy-, ethyl ester IR Spectrum. URL: [Link]
- PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- BYJU'S. Williamson Ether Synthesis reaction. URL: [Link]
- Wikipedia. Williamson ether synthesis. URL: [Link]
- National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy-, ethyl ester Mass Spectrum. URL: [Link]
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. URL: [Link]
- PubChem. 2-Ethoxybenzoic acid.
- National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy-, ethyl ester Notes. URL: [Link]
- PubChem. Benzoic acid, 2-ethoxy-, ethyl ester.
- MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. URL: [Link]
- Wikipedia. 2-Ethoxybenzoic acid. URL: [Link]
- Organic Syntheses.
- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- University of the West Indies. Experiment 12. Preparation of 4-acetoxybenzoic acid. URL: [Link]
- Letopharm Limited. Benzoic acid, 4-methyl-, 2-(2-ethoxyethoxy)ethyl ester. URL: [Link]
- ChemUniverse. Request A Quote. URL: [Link]
- Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. URL: [Link]
Sources
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 4-(2-Ethoxyethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, detail a robust synthetic pathway grounded in established organic chemistry principles, explore its potential applications in drug development, and outline critical safety and handling protocols. This document is structured to serve as a practical resource for laboratory scientists and researchers.
This compound is an aromatic carboxylic acid featuring an ether linkage. The structure consists of a benzoic acid core substituted at the para (4-position) with a 2-ethoxyethoxy group. This substitution significantly influences the molecule's polarity, solubility, and potential for biological interactions.
The IUPAC name for this compound is This compound .
Structural Representation:
Caption: 2D Structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | [1] |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, acetone, and DMSO. Slightly soluble in water. | [1][2] |
| Topological Polar Surface Area | 55.8 Ų | Calculated |
| pKa (Carboxylic Acid) | ~4-5 (Estimated based on benzoic acid) | [3] |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is most effectively achieved via a two-step process. This involves an initial etherification of a protected 4-hydroxybenzoic acid derivative, followed by deprotection (hydrolysis) to yield the final carboxylic acid. This strategy prevents the acidic proton of the carboxyl group from interfering with the base-mediated etherification.
The chosen method is the Williamson Ether Synthesis , a robust and widely used reaction for forming ethers from an organohalide and an alkoxide.[4][5] This Sₙ2 reaction is highly efficient for primary alkyl halides.[6][7]
Overall Reaction Scheme:
Caption: Two-step synthesis of this compound.
Step 1: Williamson Ether Synthesis of Ethyl 4-(2-ethoxyethoxy)benzoate
Causality: We begin with ethyl 4-hydroxybenzoate. The ethyl ester acts as a protecting group for the carboxylic acid. A strong base, sodium hydride (NaH), is used to deprotonate the phenol, creating a potent sodium phenoxide nucleophile.[8] This nucleophile then attacks the primary alkyl halide (2-bromoethoxyethane) via an Sₙ2 mechanism to form the ether linkage.[5][6] A primary halide is chosen to maximize the substitution product and minimize the competing E2 elimination reaction.[6][8]
Detailed Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-hydroxybenzoate (1.0 eq).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Scientist's Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. The evolution of hydrogen gas will be observed.
-
-
Nucleophilic Attack: After stirring for 30 minutes at 0 °C, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and cautiously quench by adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil (ethyl 4-(2-ethoxyethoxy)benzoate) can be purified by column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
Causality: The final step is the deprotection of the carboxylic acid. This is achieved through base-catalyzed hydrolysis (saponification) of the ethyl ester. Sodium hydroxide cleaves the ester bond to form the sodium carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final product, which typically precipitates from the aqueous solution.
Detailed Protocol:
-
Hydrolysis: Dissolve the purified ethyl 4-(2-ethoxyethoxy)benzoate (1.0 eq) from Step 1 in a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of this compound should form.
-
Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.
Applications and Relevance in Drug Development
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[9][10] They are recognized for a wide range of activities, including anticancer and antimicrobial effects.[10][11]
While this compound itself is not extensively documented, its structural analogue, 4-ethoxybenzoic acid , has demonstrated significant potential as an anti-biofilm agent. A 2020 study in the International Journal of Antimicrobial Agents reported that 4-ethoxybenzoic acid inhibits biofilm formation by the pathogenic bacterium Staphylococcus aureus.[12]
Key Findings from the Analogue Study:
-
Anti-Biofilm Activity: It inhibited up to 87% of biofilm formation with minimal impact on bacterial growth, indicating an anti-pathogenic rather than a bactericidal mechanism.[12]
-
Synergy with Antibiotics: In combination with vancomycin, it increased the killing of biofilm-dwelling cells by up to 85% compared to vancomycin alone, demonstrating a powerful synergistic effect.[12]
-
Mechanism of Action: The compound was found to decrease the hydrophobicity of the bacterial cell surface, a critical factor for biofilm attachment.[12]
Implications for this compound: The presence of the flexible and more hydrophilic ethoxyethoxy side chain in this compound suggests it is a prime candidate for similar, and potentially enhanced, biological activities. The linker could alter solubility, cell permeability, and interaction with biological targets. This makes it a compelling molecule for screening in drug discovery campaigns, particularly in the anti-infective space.
Hypothetical Drug Discovery Workflow:
Caption: A workflow for evaluating the anti-infective potential of a novel compound.
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety protocols must be followed. While specific data for this compound is not widely available, data from related benzoic acid derivatives provide a strong basis for hazard assessment.[3][13][14]
GHS Hazard and Precautionary Information (Anticipated):
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation.[14] |
| H319 | Causes serious eye irritation.[13][14] | |
| H335 | May cause respiratory irritation.[14] | |
| Prevention | P261 | Avoid breathing dust.[13] |
| P280 | Wear protective gloves/eye protection/face protection.[13][14] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[13] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[13] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166.[14]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Use a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust is generated, use an approved particulate respirator.[14]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[13]
-
Avoid formation of dust and aerosols.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
-
Incompatible with strong oxidizing agents.[13]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Arrange for disposal by a licensed disposal company. Do not allow material to enter drains or water courses.[15]
References
- 4-(2-ethoxy-2-oxoethoxy)benzoic acid | C11H12O5 | CID 17906633.
- SAFETY DATA SHEET: 4-[2-(2,6-Dimethylpiperidino)-2-oxo-ethoxy]benzoic acid. AFG Bioscience LLC. [Link]
- Williamson Ether Synthesis reaction. BYJU'S. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]
- Benzoic acid, 4-ethoxy-, ethyl ester - Substance Details. US EPA. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- 2-((2-Ethoxyethoxy)carbonyl)benzoic acid | C12H14O5 | CID 22169584.
- SAFETY DATA SHEET: 2-Ethoxybenzoic acid. Fisher Scientific (Alfa Aesar). [Link]
- Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. [Link]
- Benzoic acid, 4-amino-2-ethoxy-, ethyl ester | C11H15NO3 | CID 54179514.
- 4-Hydroxybenzoic acid. Wikipedia. [Link]
- Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
- 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.
- Showing metabocard for 4-Hydroxybenzoic acid (HMDB0000500).
- Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- MSDS of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Capot Chemical Co., Ltd. [Link]
- Benzoic acid, 4-methyl-, 2-(2-ethoxyethoxy)ethyl ester. Letopharm Limited. [Link]
- Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. [Link]
- Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. [Link]
- Synthesis method of 2-ethoxybenzoic acid compound.
- Request A Quote - this compound. ChemUniverse. [Link]
- Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
Sources
- 1. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.dk [fishersci.dk]
- 15. afgsci.com [afgsci.com]
Spectroscopic Characterization of 4-(2-Ethoxyethoxy)benzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(2-ethoxyethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available databases, this guide employs a predictive approach grounded in the well-established spectroscopic principles and extensive data from structurally analogous compounds. This methodology mirrors the analytical process undertaken in research and development when characterizing novel molecules.
Introduction to this compound
This compound is a carboxylic acid derivative featuring a para-substituted benzene ring. The substituent at the 4-position is an ethoxyethoxy group, which imparts both ether and alkyl functionalities to the molecule. This unique combination of a rigid aromatic core, a polar carboxylic acid group, and a flexible ether linkage makes it a molecule of interest in materials science and as a potential building block in the synthesis of more complex pharmaceutical agents. Accurate spectroscopic characterization is paramount for verifying its chemical identity, purity, and structure, which are critical quality attributes in any research or development setting.
Synthesis of this compound
A reliable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenoxide with an alkyl halide. In this case, the synthesis would typically proceed in two steps: the alkylation of a protected 4-hydroxybenzoic acid derivative, followed by the deprotection of the carboxylic acid.
A plausible synthetic route is outlined below:
-
Protection of the Carboxylic Acid: The carboxylic acid group of 4-hydroxybenzoic acid is first protected, for instance, as a methyl or ethyl ester, to prevent it from reacting with the base in the subsequent step.
-
Williamson Ether Synthesis: The protected 4-hydroxybenzoate is treated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This is followed by the addition of 2-chloroethyl ethyl ether (or a similar alkylating agent) to form the ether linkage.
-
Deprotection (Hydrolysis): The protecting group on the carboxylic acid is removed, typically by acid- or base-catalyzed hydrolysis, to yield the final product, this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3080-3030 | Medium | C-H stretch (Aromatic) |
| ~2975-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1700-1680 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1610, ~1580, ~1510 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1320-1210 | Strong | C-O stretch (Carboxylic acid) |
| ~1250 | Strong | C-O-C stretch (Aryl alkyl ether) |
| ~1120 | Strong | C-O-C stretch (Alkyl ether) |
| ~960-900 | Broad, Medium | O-H bend (Carboxylic acid dimer) |
Interpretation of the Predicted IR Spectrum
The most prominent feature in the predicted IR spectrum is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration is expected to appear as a strong band around 1700-1680 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1610-1510 cm⁻¹ region. The aliphatic C-H stretching from the ethoxyethoxy group will be visible in the 2975-2850 cm⁻¹ range. The ether linkages are expected to produce strong C-O-C stretching bands, with the aryl alkyl ether appearing around 1250 cm⁻¹ and the alkyl ether around 1120 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the empty sample compartment is recorded.
-
Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted based on the analysis of structurally similar compounds, such as 4-ethoxybenzoic acid, and standard chemical shift values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Singlet (broad) | 1H | COOH |
| ~7.9-8.1 | Doublet | 2H | Aromatic (ortho to COOH) |
| ~6.9-7.1 | Doublet | 2H | Aromatic (ortho to O-CH₂) |
| ~4.1-4.3 | Triplet | 2H | O-CH₂-CH₂-O |
| ~3.7-3.9 | Triplet | 2H | O-CH₂-CH₂-O |
| ~3.5-3.7 | Quartet | 2H | O-CH₂-CH₃ |
| ~1.1-1.3 | Triplet | 3H | O-CH₂-CH₃ |
Interpretation of the Predicted ¹H NMR Spectrum
The most downfield signal is expected to be the broad singlet of the carboxylic acid proton. The aromatic region will display an AA'BB' system, typical of a para-substituted benzene ring, appearing as two doublets. The protons on the carbons ortho to the electron-withdrawing carboxylic acid group will be deshielded and appear further downfield compared to the protons ortho to the electron-donating ether group. The methylene protons of the ethoxyethoxy chain will appear as distinct triplets and a quartet. The methylene group attached to the aromatic ring (O-CH₂-CH₂-O) is expected around 4.1-4.3 ppm, while the adjacent methylene group (O-CH₂-CH₂-O) will be slightly upfield. The quartet and triplet of the terminal ethyl group will be characteristic, with the quartet being more downfield due to its proximity to an oxygen atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167-170 | C=O (Carboxylic acid) |
| ~162-164 | Aromatic C-O |
| ~131-133 | Aromatic C-H (ortho to COOH) |
| ~123-125 | Aromatic C-COOH |
| ~114-116 | Aromatic C-H (ortho to O-CH₂) |
| ~69-71 | O-CH₂-CH₂-O |
| ~68-70 | O-CH₂-CH₂-O |
| ~66-68 | O-CH₂-CH₃ |
| ~14-16 | O-CH₂-CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 110-165 ppm. The carbon attached to the ether oxygen (C-O) will be the most downfield among the aromatic carbons. The aliphatic carbons of the ethoxyethoxy group will be in the upfield region, with the carbons directly attached to oxygen appearing in the 60-70 ppm range. The terminal methyl group will be the most upfield signal.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent signal or TMS.
An In-depth Technical Guide to the Solubility Profile of 4-(2-Ethoxyethoxy)benzoic acid
Introduction
4-(2-Ethoxyethoxy)benzoic acid, a substituted aromatic carboxylic acid, presents a molecular structure of interest in various fields of chemical and pharmaceutical research. Its unique combination of a lipophilic benzene ring, a hydrophilic carboxylic acid group, and a flexible, polar ethoxyethoxy side chain suggests a nuanced solubility profile that is critical to understand for applications ranging from synthetic chemistry to drug delivery and formulation science. The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1]
This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound. In the absence of extensive empirical data in the public domain, this guide leverages established physicochemical principles and data from structurally analogous compounds to provide robust estimations of its solubility in aqueous and organic media. Furthermore, it offers detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to validate these predictions and generate precise data for their specific applications.
Predicted Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₁₁H₁₄O₄ | - |
| Molecular Weight | 210.23 g/mol | - |
| CAS Number | 40782-64-7 | [2] |
| pKa (acid dissociation constant) | ~4.5 | Estimated based on the experimental pKa of 4-ethoxybenzoic acid (4.49), as the ethoxyethoxy group is expected to have a minimal electronic effect on the acidity of the carboxylic acid proton.[3] |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Predicted using computational models (e.g., ACD/Percepta, ChemAxon). The ethoxyethoxy group adds polarity compared to a simple ethoxy group, but the overall molecule retains significant lipophilicity.[4][5][6] |
Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its chemical structure with the properties of the solvent, primarily polarity, and for aqueous solutions, the pH.
Aqueous Solubility
As a weak acid, the aqueous solubility of this compound is highly dependent on the pH of the solution. This relationship can be understood and predicted using the Henderson-Hasselbalch equation.[7][8]
Intrinsic Solubility (S₀): The intrinsic solubility is the solubility of the unionized form of the compound. Based on the aqueous solubility of benzoic acid (~3.4 g/L at 25°C) and the increased polarity from the ethoxyethoxy chain, the intrinsic solubility of this compound is estimated to be slightly higher than that of benzoic acid itself.[9]
pH-Dependent Solubility: The total solubility (S) at a given pH is the sum of the intrinsic solubility (S₀) and the concentration of the ionized form. The Henderson-Hasselbalch equation for a weak acid allows for the prediction of this pH-dependent solubility profile:
S = S₀ * (1 + 10^(pH - pKa))
Using an estimated pKa of 4.5 and an estimated intrinsic solubility, the predicted pH-solubility profile is illustrated below. At pH values significantly below the pKa, the compound will exist predominantly in its less soluble, unionized form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion, leading to a significant increase in overall solubility.[10]
Predicted pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Predicted Solubility (mg/mL) |
| 2.0 | ~0.5 |
| 3.0 | ~0.5 |
| 4.0 | ~1.0 |
| 5.0 | ~5.5 |
| 6.0 | ~50 |
| 7.0 | ~500 |
| 7.4 | ~1250 |
Disclaimer: These are estimated values based on physicochemical principles and data from analogous compounds. Experimental verification is highly recommended.
Solubility in Organic Solvents
The principle of "like dissolves like" is the guiding tenet for predicting solubility in organic solvents. The presence of the polar carboxylic acid and ether linkages, combined with the nonpolar benzene ring, suggests that this compound will exhibit good solubility in a range of polar organic solvents.
Predicted Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar | Very High (>100 mg/mL) | DMSO is an excellent solvent for a wide range of compounds, including carboxylic acids.[11] |
| Ethanol | Protic, polar | High (>50 mg/mL) | The ability to act as both a hydrogen bond donor and acceptor makes ethanol a good solvent for benzoic acid derivatives.[2][12] |
| Acetonitrile | Aprotic, polar | Moderate to High (>20 mg/mL) | Acetonitrile is a polar aprotic solvent capable of dissolving benzoic acid and its derivatives.[13][14] |
| Methanol | Protic, polar | High (>50 mg/mL) | Similar to ethanol, methanol is a good solvent for carboxylic acids.[13] |
| Acetone | Aprotic, polar | Moderate to High (>20 mg/mL) | The ketone group in acetone can act as a hydrogen bond acceptor, facilitating the dissolution of the carboxylic acid.[10] |
| Toluene | Nonpolar | Low | The nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid and ethoxyethoxy groups.[13] |
| Heptane/Hexane | Nonpolar | Very Low | As nonpolar aliphatic hydrocarbons, these are very poor solvents for this compound. |
Experimental Determination of Solubility
While predictions provide valuable guidance, precise solubility data must be determined empirically. The following sections provide detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[1][15]
Figure 1: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate buffer at a specific pH, or an organic solvent) to the vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended period allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the supernatant through a low-binding 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Kinetic Solubility Determination (Nephelometry Method)
Kinetic solubility is a high-throughput, non-equilibrium measurement that is particularly relevant for early-stage drug discovery, as it mimics the conditions of many in vitro assays where a compound is introduced from a DMSO stock solution.[16][17][18] This method measures the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.
Figure 2: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: In a microplate (e.g., 96-well), perform serial dilutions of the DMSO stock solution.
-
Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to all wells, including controls. This will induce the precipitation of the compound in wells where its concentration exceeds its kinetic solubility.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.
-
Nephelometric Reading: Measure the light scattering of each well using a nephelometer. The instrument detects the turbidity caused by the formation of a precipitate.[19]
-
Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
A robust and reliable HPLC-UV method is essential for the accurate quantification of this compound in solubility samples.[20][21][22]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic modifier is typically used for the analysis of carboxylic acids.
-
Aqueous Phase (A): Deionized water with 0.1% phosphoric acid or formic acid (to suppress ionization of the analyte).
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV absorbance should be monitored at the λmax of this compound. This would need to be determined experimentally but is likely to be in the range of 230-280 nm, typical for benzoic acid derivatives.
-
Injection Volume: 10 µL.
Protocol:
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted filtrate from the solubility experiment.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion
This technical guide provides a comprehensive, albeit predictive, solubility profile for this compound, grounded in established physicochemical principles and data from analogous structures. The provided estimations for aqueous and organic solubility serve as a valuable starting point for researchers. Crucially, this guide also equips scientists and drug development professionals with detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility, along with a robust HPLC-UV method for quantification. By combining these predictive insights with rigorous experimental validation, researchers can confidently advance their work, whether it involves optimizing reaction conditions, designing novel formulations, or interpreting biological assay results.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 683-687.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Solubility of Things. (n.d.). 4-Ethoxybenzoic acid.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- ResearchGate. (n.d.). Experimental solubility of benzoic acid in water compared with correlation curve according Eq. 3.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- MDPI. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 26(16), 4944.
- Shandong Qibo New Energy Co., Ltd. (2025). Benzoic Acid Solubility in Acetonitrile.
- Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References.
- Nuttbrock, A. (2018, May 24).
- AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- ResearchGate. (2010). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.
- ResearchGate. (n.d.). Solubility comparison in acetonitrile.
- PubChem. (n.d.). Benzoic Acid.
- BYJU'S. (n.d.). Henderson-Hasselbalch Equation.
- ACS Publications. (2015). Solubility of Benzoic Acid and Aspirin in Pure Solvents Using Focused Beam Reflective Measurement.
- University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation.
- Bienta. (n.d.). Shake-Flask Solubility Assay.
- PubMed. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- JRC Publications Repository. (2016). Solubility Determination of Chemicals by Nephelometry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- ResearchGate. (n.d.). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP....
- Pergamos. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using High Performance Liquid Chromatography.
- ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®.
- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
- Reddit. (2024). Can DMSO be used for the recrystallization of benzoic acid?.
- ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform.
- SoftwareOne Marketplace. (n.d.). LogP.
- ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in....
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. acdlabs.com [acdlabs.com]
- 6. platform.softwareone.com [platform.softwareone.com]
- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. enamine.net [enamine.net]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. helixchrom.com [helixchrom.com]
- 22. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
An In-Depth Technical Guide to the Purity Analysis of 4-(2-Ethoxyethoxy)benzoic Acid
Foreword: The Imperative of Purity in Modern Drug Development
In the landscape of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule such as 4-(2-Ethoxyethoxy)benzoic acid, which holds potential as a key intermediate or API in drug development, a comprehensive understanding of its purity profile is paramount. This guide provides a robust framework for the analytical chemist, quality control specialist, and drug development professional to approach the purity analysis of this compound. We will delve into the rationale behind methodological choices, offering not just protocols, but a self-validating system of analysis grounded in established scientific principles and regulatory expectations.
Understanding this compound: A Profile
This compound is an aromatic carboxylic acid characterized by an ethoxyethoxy substituent at the para position. Its structure suggests a synthetic pathway that dictates its potential impurity profile. A thorough understanding of its physicochemical properties is the first step in developing robust analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₅ | - |
| Molecular Weight | 226.23 g/mol | - |
| IUPAC Name | This compound | - |
| Predicted LogP | 1.8 | - |
| Predicted pKa | ~4.5 | - |
The Synthetic Landscape and Anticipated Impurities
A prevalent and cost-effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction typically involves the alkylation of a 4-hydroxybenzoic acid derivative with an appropriate 2-ethoxyethyl halide.[1] A common variation starts with an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate, which is then hydrolyzed in a subsequent step.
This synthetic route, while efficient, can introduce a predictable array of impurities that must be monitored and controlled.
-
Starting Materials:
-
4-Hydroxybenzoic Acid (or its ester): Unreacted starting material is a primary potential impurity.
-
2-Chloroethyl ethyl ether (or other 2-haloethyl ethyl ethers): Residual alkylating agent may be present.
-
-
By-products:
-
Dialkylated Product: Reaction of the carboxylate of the product with another molecule of the alkylating agent can lead to the formation of an ester by-product.
-
Oligomeric Species: Self-condensation or reaction with impurities in the starting materials can lead to higher molecular weight species.
-
Products of Side Reactions: Elimination reactions of the alkylating agent can occur, especially under strongly basic conditions.[2]
-
-
Reagents and Solvents:
-
Bases (e.g., K₂CO₃, NaOH): Inorganic salts that need to be purged.
-
Solvents (e.g., DMF, Acetone): Residual solvents must be quantified.
-
-
Degradation Products:
-
The ether linkage can be susceptible to cleavage under harsh acidic or oxidative conditions.
-
The following diagram illustrates the primary synthetic pathway and the genesis of key potential impurities.
Caption: Synthetic pathway and origin of impurities.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-faceted analytical strategy is essential for a complete and reliable purity assessment. No single technique can provide all the necessary information. Therefore, an orthogonal approach, employing methods with different separation and detection principles, is mandated.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of aromatic carboxylic acids due to its robustness and versatility.[3]
The goal is to develop a stability-indicating method capable of separating the API from its potential impurities and degradation products. A C18 column is a suitable starting point due to its hydrophobicity, which will effectively retain the aromatic ring of the analyte. The mobile phase will consist of an aqueous acidic buffer and an organic modifier (acetonitrile or methanol). The acidic buffer (e.g., phosphate or formate) is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention. A gradient elution is preferred to resolve early-eluting polar impurities (like 4-hydroxybenzoic acid) from the later-eluting, more non-polar API and by-products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the chromophore of the benzoic acid ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
The developed HPLC method must be validated according to ICH Q2(R2) guidelines.[4][5] This includes specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced degradation studies are critical to establish the stability-indicating nature of the analytical method.[6][7][8]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The HPLC method should be able to resolve the API peak from all significant degradation product peaks.
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products. Due to the low volatility and high polarity of carboxylic acids, derivatization is typically required.[9] Silylation is a common and effective derivatization technique for this purpose.[10]
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid and any hydroxyl groups into their less polar and more volatile trimethylsilyl (TMS) esters and ethers. This improves chromatographic peak shape and allows for analysis at lower temperatures, preventing on-column degradation.
-
Instrumentation: A standard GC-MS system.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of the API and its impurities. Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment without the need for a specific reference standard for every impurity.[11][12][13]
The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of the internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
A long relaxation delay (D1) is crucial for accurate quantification (at least 5 times the longest T₁ of the protons being integrated). A D1 of 30-60 seconds is often sufficient.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Careful phasing and baseline correction are critical.
-
Integrate a well-resolved, unique signal for the analyte and a well-resolved signal for the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Summary of Analytical Data and Acceptance Criteria
The following table summarizes the expected outcomes and typical acceptance criteria for the purity analysis of this compound, in accordance with regulatory guidelines.
Table 2: Summary of Purity Analysis and Acceptance Criteria
| Analytical Technique | Parameter | Typical Acceptance Criteria (for API) |
| RP-HPLC | Purity (Area %) | ≥ 99.5% |
| Any single unknown impurity | ≤ 0.10% | |
| Total impurities | ≤ 0.5% | |
| GC-MS | Residual Solvents | As per ICH Q3C guidelines |
| ¹H-qNMR | Purity (mass %) | ≥ 99.0% (confirmatory) |
| Loss on Drying | Water Content | ≤ 0.5% |
| Residue on Ignition | Inorganic Impurities | ≤ 0.1% |
Conclusion: A Framework for Assured Quality
The purity analysis of this compound is a systematic process that relies on a deep understanding of its synthesis and potential degradation pathways. By employing a suite of orthogonal analytical techniques, including a validated stability-indicating HPLC method, GC-MS for volatile impurities, and qNMR for accurate purity assignment, a comprehensive and reliable purity profile can be established. This multi-faceted approach ensures that the material meets the stringent quality standards required for its intended use in the pharmaceutical industry, ultimately safeguarding patient safety.
References
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Ryu, S. G. (2019). Ion-Pair Chromatography of Benzoic Acid and Its Derivatives on XAD-2.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Unknown. (2002). Ion-Pair Reversed-Phase Thin-Layer Chromatography and High-Performance Liquid Chromatography of Benzoic Acids.
- Al-Degs, Y. S., et al. (2012).
- Fransson, B., et al. (1976). Ion-pair Chromatography of Acidic Drug Metabolites and Endogenic Compounds.
- Restek. (n.d.). 2-Chloroethyl Vinyl Ether Standard, 2000 µg/mL, P&T Methanol, 1 mL/ampul.
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
- BIPM. (2023). 2023-03-29-qnmr-octad.
- Unknown. (n.d.). Purity by Absolute qNMR Instructions.
- Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin.
- CIL. (2023). qNMR.
- Teledyne ISCO. (2012).
- Unknown. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- MedCrave online. (2016).
- PrepChem.com. (n.d.). Synthesis of ethyl 4-ethoxybenzoate.
- Wood, R., & Lee, T. (1983). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed.
- Singh, R., & Rehman, Z. (2012).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- RJPT. (n.d.).
- Mofokeng, M. M., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. NIH.
- Unknown. (2020). Williamson ether synthesis (done wrong). YouTube.
- ICH. (2022).
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester.
- ResearchGate. (2025).
- European Patent Office. (n.d.). EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
- Chemistry LibreTexts. (2024). 2.
- Longdom Publishing. (n.d.).
- ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- European Medicines Agency. (2023). ICH Q2(R2)
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- ResearchGate. (n.d.).
- DCVMN. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. longdom.org [longdom.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rssl.com [rssl.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-(2-Ethoxyethoxy)benzoic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction: A Molecule of Latent Promise
In the vast landscape of chemical compounds with therapeutic and industrial potential, 4-(2-Ethoxyethoxy)benzoic acid emerges as a molecule of significant interest. While direct and extensive research on this specific ether-functionalized benzoic acid derivative is in its nascent stages, a comprehensive analysis of its structural analogs and related compounds unveils a promising profile for a range of applications, from novel antimicrobial and antioxidant agents to versatile building blocks in polymer and medicinal chemistry.
This technical guide provides an in-depth exploration of the potential research applications of this compound. By synthesizing data from closely related molecules, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to investigate and unlock the full potential of this compound. We will delve into its predicted biological activities, plausible mechanisms of action, and robust synthetic strategies, offering a scientifically grounded roadmap for future research endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 40782-64-7 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [3] |
| Molecular Weight | 210.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white solid (predicted) | [4] |
| Solubility | Predicted to be soluble in polar organic solvents | [4] |
The structure of this compound, featuring a para-substituted benzoic acid with a flexible ethoxyethoxy side chain, suggests a balance of hydrophilic and lipophilic characteristics. This duality is a key determinant of its potential biological activity and its utility as a synthetic intermediate.
Predicted Biological Activities and Therapeutic Potential
While direct biological studies on this compound are limited, a compelling case for its potential therapeutic applications can be constructed by examining its structural relatives.
Antimicrobial and Anti-Biofilm Activity
The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzoic acid derivatives have long been recognized for their antimicrobial properties[5]. Of particular relevance is the demonstrated efficacy of 4-ethoxybenzoic acid , a close structural analog, against the formidable pathogen Staphylococcus aureus.
A key study revealed that 4-ethoxybenzoic acid inhibits up to 87% of S. aureus biofilm formation with minimal impact on bacterial growth in the stationary phase[6][7]. Furthermore, it exhibited a synergistic effect with the antibiotic vancomycin, decreasing the viability of biofilm-dwelling cells by up to 85% more than vancomycin alone[6][7]. The proposed mechanism involves the alteration of cell membrane hydrophobicity, a critical factor in biofilm formation[6].
The ethyl ester of our target molecule, benzoic acid-4-ethoxyethyl ester , has been identified as a major component (43.39%) of a hexane:methanol extract from the plant Marsilea minuta. This extract demonstrated significant antioxidant and antibacterial properties, with potent activity against foodborne pathogens like Pseudomonas aeruginosa[1].
These findings strongly suggest that this compound is a prime candidate for investigation as an anti-biofilm agent and a potentiator of existing antibiotics. The ethoxyethoxy side chain may further enhance its membrane-disrupting capabilities or alter its solubility profile, potentially leading to improved efficacy.
Experimental Protocol: Investigating Anti-Biofilm Activity
This protocol outlines a robust methodology to assess the anti-biofilm potential of this compound against Staphylococcus aureus.
Objective: To determine the minimum biofilm inhibitory concentration (MBIC) of this compound and its synergistic activity with vancomycin.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Acetic acid (30%)
-
Vancomycin hydrochloride
-
Plate reader (570 nm)
Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus in TSB overnight at 37°C.
-
Dilute the overnight culture in fresh TSB with 1% glucose to achieve a starting optical density (OD₆₀₀) of 0.05.
-
-
Microtiter Plate Biofilm Assay:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in the microtiter plate.
-
Add the diluted bacterial suspension to each well.
-
Include positive controls (bacteria without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm Formation:
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plates and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and air-dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 570 nm using a plate reader. The MBIC is the lowest concentration that shows significant inhibition of biofilm formation compared to the positive control.
-
-
Synergy Testing (Checkerboard Assay):
-
Prepare a checkerboard layout in a 96-well plate with serial dilutions of this compound along the x-axis and vancomycin along the y-axis.
-
Inoculate with the bacterial suspension and incubate as described above.
-
Quantify biofilm formation using the crystal violet method.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
-
Diagram: Workflow for Anti-Biofilm Activity Screening
Caption: Workflow for determining the anti-biofilm activity of this compound.
Antioxidant and Anti-inflammatory Potential
The antioxidant properties of benzoic acid derivatives are well-documented and are often attributed to their ability to act as free radical scavengers[8][9]. The position and nature of substituents on the benzene ring significantly influence this activity[10]. The presence of the electron-donating ethoxyethoxy group at the para position of this compound suggests that it may possess notable antioxidant properties. For instance, 2-hydroxy-4-methoxy benzoic acid has demonstrated protective effects against ethanol-induced hepatotoxicity in rats by mitigating oxidative stress[11].
Furthermore, many benzoic acid derivatives exhibit anti-inflammatory activity[12]. Given the intricate link between inflammation and oxidative stress, it is plausible that this compound could also possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.
Applications in Synthesis and Materials Science
Beyond its potential biological activities, this compound is a valuable building block for organic synthesis and polymer chemistry.
Intermediate in Medicinal Chemistry
The carboxylic acid and ether functionalities of this compound make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The benzoic acid moiety can be readily converted to esters, amides, and other functional groups, allowing for the generation of compound libraries for drug discovery. For example, derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid are key intermediates in the synthesis of various pharmaceutical compounds[13][14].
Monomer for Polymer Synthesis
Benzoic acid derivatives are utilized in the synthesis of advanced polymers with unique properties. For instance, 4-acetoxy benzoic acid is a precursor for poly(4-hydroxybenzoate), a polymer with excellent thermal stability[15]. The ethoxyethoxy side chain of this compound could be leveraged to create polymers with tailored properties, such as increased flexibility, altered solubility, or specific thermoresponsive behaviors in non-aqueous solutions[16].
Synthetic Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers. This protocol provides a general framework for the synthesis of this compound from 4-hydroxybenzoic acid.
Objective: To synthesize this compound via a Williamson ether synthesis.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-Bromoethoxyethane
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Methodology:
Step 1: Etherification
-
In a round-bottom flask, dissolve methyl 4-hydroxybenzoate and a molar excess of 2-bromoethoxyethane in acetone or DMF.
-
Add an excess of anhydrous potassium carbonate.
-
Reflux the mixture with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude methyl 4-(2-ethoxyethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification
-
Dissolve the purified methyl 4-(2-ethoxyethoxy)benzoate in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the ester hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Diagram: Synthetic Pathway of this compound
Caption: A proposed two-step synthesis of this compound.
Future Directions and Conclusion
This compound stands as a compound with considerable, yet largely unexplored, potential. The strong evidence from its structural analogs points towards promising avenues of research, particularly in the fields of antimicrobial drug discovery and materials science.
Key areas for future investigation include:
-
Comprehensive Biological Screening: A systematic evaluation of the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of this compound is warranted.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its predicted biological activities will be crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives will help in optimizing its biological activity and pharmacokinetic properties.
-
Polymerization and Material Characterization: Investigating its use as a monomer to create novel polymers with unique properties could lead to new applications in materials science.
References
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid.
- Unified Patents. (n.d.). US-7012153-B2 - Process for Preparing Benzoic Acids.
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Institutes of Health.
- Myers, C. R., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. PubMed.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 4-Acetoxy Benzoic Acid.
- Velika, B., & Kron, I. (n.d.). Antioxidant properties of benzoic acid derivatives against superoxide radical.
- Saravanan, R., & Pugalendi, K. V. (2006). Antioxidant effect of 2-hydroxy-4-methoxy benzoic acid on ethanol-induced hepatotoxicity in rats. PubMed.
- Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical. Pharmacognosy Journal.
- Isamura, B. K., et al. (2021). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO SA.
- Google Patents. (n.d.). DE102008046995A1 - 2-ethoxy-benzoic acid.
- MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- Jayanthi, P., et al. (2018). Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract. PubMed.
- Limban, C., et al. (2011). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. PubMed.
- Google Patents. (n.d.). US4336396A - Process for the preparation of 4-[2-(dimethylamino)-ethoxy]2-methyl-5-(1-methylethyl)-phenol esters and their salts.
- Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
- Justia Patents. (2015). Phenoxyethoxy compounds.
- PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Pharos. (n.d.). Benzoic acid, 4-hydroxy-, 2-ethylhexyl ester, polymer with 4-(1,1-dimethylethyl)phenol, formaldehyde and 4,4'- (1-methylethylidene)bis[phenol].
- Royal Society of Chemistry. (2022). Thermoresponsive polymers in non-aqueous solutions.
Sources
- 1. Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 40782-64-7|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mail.antiox.org [mail.antiox.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 11. Antioxidant effect of 2-hydroxy-4-methoxy benzoic acid on ethanol-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Thermoresponsive polymers in non-aqueous solutions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01147F [pubs.rsc.org]
Introduction: The Benzoic Acid Scaffold and the Influence of Ethoxy Functionalization
An In-depth Technical Guide to the Biological Activity of Ethoxy-Substituted Benzoic Acids
Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry and pharmaceutical sciences, lending their structure to a multitude of therapeutic agents.[1] The versatility of the benzoic acid framework allows for extensive functionalization, which in turn enables the precise modulation of a compound's pharmacokinetic and pharmacodynamic profiles.[1][2] The addition of an ethoxy group (–O–CH₂CH₃) is a key modification that significantly impacts the parent molecule's biological activity. This substitution influences lipophilicity, electronic properties, and steric profile, which are critical determinants of how a molecule interacts with biological systems.[1][2]
The position of the ethoxy group on the benzene ring—ortho (2-), meta (3-), or para (4-)—creates distinct isomers with unique physicochemical characteristics, leading to varied biological activities.[1][3] Increased lipophilicity can enhance the ability of a compound to cross cellular membranes, a crucial factor in reaching intracellular targets.[1] This guide provides a detailed exploration of the known and predicted biological activities of ethoxy-substituted benzoic acids, focusing on their antimicrobial, anti-inflammatory, and anticancer properties, grounded in mechanistic insights and validated experimental protocols.
Antimicrobial and Anti-Biofilm Activity
The antimicrobial properties of phenolic compounds and their derivatives are well-established.[1][4][5] For ethoxy-substituted benzoic acids, the lipophilic nature of the ethoxy group plays a significant role in their capacity to disrupt microbial membranes and interfere with cellular functions.[1]
Mechanistic Insights: Membrane Disruption and Biofilm Inhibition
The most direct evidence for the antimicrobial action of this class of compounds comes from studies on 4-ethoxybenzoic acid (4EB). Research has demonstrated its efficacy against Staphylococcus aureus, a pathogen notorious for its ability to form biofilms and develop antibiotic resistance.[1][6] The primary mechanism of 4EB appears to be the inhibition of biofilm formation, a critical step in the pathogenesis of chronic infections.[6] It is proposed that 4EB alters the hydrophobicity of the bacterial cell membrane, which in turn prevents the initial attachment of bacteria to surfaces, a prerequisite for biofilm development.[6] One study found that 4EB decreased the percentage of hydrophobic cells in a S. aureus culture from 78% to 49%.[6]
Furthermore, 4-ethoxybenzoic acid has shown a synergistic effect when used in combination with conventional antibiotics like vancomycin. This combination has been shown to decrease the viability of cells within an established biofilm by up to 85% compared to vancomycin treatment alone, suggesting it potentiates the activity of other antimicrobial agents.[6][7]
Quantitative Data: Anti-Biofilm Efficacy
The following table summarizes key findings from studies on the anti-biofilm activity of 4-ethoxybenzoic acid against Staphylococcus aureus.
| Compound | Organism | Activity | Concentration/Value | Citation |
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Biofilm Inhibition | Up to 87% | [1][6] |
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Synergistic effect with vancomycin | 85% decrease in biofilm viability | [6][7] |
Experimental Protocol: Microtiter Plate Biofilm Assay
This protocol is adapted from methodologies used to evaluate the antimicrobial and anti-biofilm properties of 4-ethoxybenzoic acid and can be applied to other isomers and derivatives.[1][6]
Objective: To quantify the inhibition of biofilm formation by an ethoxy-substituted benzoic acid.
Materials:
-
Test compound (e.g., 4-ethoxybenzoic acid)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Tryptic Soy Broth - TSB)
-
Solvent for test compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
0.1% Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Preparation of Bacterial Culture: Inoculate Staphylococcus aureus in TSB and grow overnight at 37°C. Dilute the overnight culture in fresh TSB to the desired starting optical density (e.g., OD₆₀₀ of 0.05).
-
Preparation of Test Compound: Dissolve the ethoxybenzoic acid in a suitable solvent like DMSO to create a high-concentration stock solution. Perform serial dilutions in TSB to achieve the desired final test concentrations. Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%).
-
Assay Setup: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 100 µL of the test compound dilutions to the respective wells. Include positive controls (bacteria with medium and solvent) and negative controls (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Quantification of Biofilm:
-
Carefully discard the planktonic (free-floating) cells from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells.
-
Air-dry the plate completely.
-
Add 150 µL of 0.1% crystal violet solution to each well to stain the biofilm. Incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless.
-
Air-dry the plate again.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
-
Workflow for Antimicrobial Mechanism Investigation
Caption: Proposed workflow for investigating the antimicrobial mechanism of ethoxybenzoic acid.
Anti-inflammatory Activity
While direct research into the anti-inflammatory properties of certain isomers like 3-ethoxybenzoic acid is limited, strong predictions can be made based on the well-documented activities of other benzoic and salicylic acid derivatives.[1][8] These compounds are known to modulate key inflammatory pathways, and it is hypothesized that ethoxy-substituted analogs operate through similar mechanisms.[1][9]
Predicted Mechanism of Action: Inhibition of NF-κB and COX Pathways
A central regulator of the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the NF-κB complex is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] Based on the known mechanisms of other anti-inflammatory benzoic acid derivatives, it is plausible that ethoxybenzoic acids could inhibit one or more steps in this pathway, thereby reducing the production of these inflammatory mediators.[1]
Another critical pathway in inflammation is mediated by cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[8] Salicylic acid derivatives are famous for their ability to inhibit COX enzymes.[9] The structural similarity suggests ethoxybenzoic acids may also possess COX-inhibitory activity.
Signaling Pathway: Potential Inhibition of NF-κB
Caption: Hypothesized inhibition of the NF-κB signaling pathway by ethoxybenzoic acid.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines in Macrophages
This protocol describes an in-vitro assay to screen for the anti-inflammatory activity of ethoxybenzoic acids by measuring their effect on cytokine production in LPS-stimulated macrophages.[1]
Objective: To determine if the test compound can inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (ethoxybenzoic acid)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is added.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells with cells + medium only (negative control) and cells + LPS only (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate briefly to pellet any detached cells. Carefully collect the culture supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions precisely.
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells in the plate using an MTT or similar assay. This is a critical self-validating step to ensure that any observed decrease in cytokines is due to anti-inflammatory activity and not simply because the compound is cytotoxic.
Anticancer Activity
The therapeutic resistance of many cancers necessitates the development of novel therapeutic agents.[11] Benzoic acid derivatives have been explored for their antitumor activity, with some showing the ability to suppress cancer cell viability and induce programmed cell death (apoptosis).[11][12]
Potential Mechanism of Action: Induction of Apoptosis
Studies on complex benzoic acid derivatives have shown they can induce cell-cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-468.[11] This process is often mediated by the activation of key executioner enzymes like caspase-3.[11] While specific studies on simple ethoxybenzoic acids are less common, the general scaffold is known to be a viable starting point for designing anticancer agents.[3][13] For example, a 2,5-substituted benzoic acid scaffold was designed to inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. This protocol is standard for screening potential anticancer compounds.[12]
Objective: To determine the cytotoxic effect of an ethoxy-substituted benzoic acid on a cancer cell line and calculate its IC₅₀ (half-maximal inhibitory concentration).
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Appropriate cell culture medium and supplements
-
Test compound (ethoxybenzoic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compound (prepared by serial dilution) to the wells. Include a vehicle control (solvent only). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value.
Workflow for In-Vitro Anticancer Screening
Caption: A streamlined workflow for the in-vitro evaluation of anticancer compounds.
Enzyme Inhibition
The benzoic acid scaffold is a common feature in many enzyme inhibitors.[15] The ethoxy group can modulate the lipophilicity and binding affinity of the molecule to the active site of a target enzyme.[15] While specific data for ethoxybenzoic acids against many enzymes is sparse, their structural analogs have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE), which is implicated in Alzheimer's disease.[15][16]
The general mechanism for competitive inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and blocking the catalytic reaction.[15]
General Mechanism: Competitive Enzyme Inhibition
Caption: General mechanism of competitive enzyme inhibition by an inhibitor like ethoxybenzoic acid.
Conclusion and Future Directions
The available data, particularly on the 4-ethoxy isomer, strongly indicates that ethoxy-substituted benzoic acids are bioactive molecules with significant potential.[1] Their demonstrated anti-biofilm activity against S. aureus presents a compelling avenue for developing new strategies to combat antibiotic-resistant infections.[6] Furthermore, their predicted anti-inflammatory and potential anticancer activities, based on well-understood structure-activity relationships of the benzoic acid scaffold, warrant thorough investigation.[1][11]
Future research should be directed towards a systematic evaluation of all three isomers (ortho-, meta-, and para-) across a range of biological assays. Key areas of focus should include:
-
Broad-spectrum antimicrobial screening: Evaluating activity against a wider panel of pathogenic bacteria and fungi.
-
In-depth anti-inflammatory studies: Validating the hypothesized inhibition of the NF-κB and COX pathways and progressing to in-vivo models of inflammation.[9][17]
-
Anticancer mechanism elucidation: Moving beyond initial cytotoxicity screening to identify specific molecular targets and pathways in relevant cancer models.[14]
-
Enzyme inhibition profiling: Screening against a panel of therapeutically relevant enzymes to uncover novel inhibitory activities.[15]
The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically explore and validate the therapeutic potential of this promising class of compounds.
References
- Benchchem. (n.d.). Potential Biological Activities of 3-Ethoxybenzoic Acid: A Technical Whitepaper.
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications.
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid.
- PubMed. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.
- Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and History of Ethoxybenzoic Acid Isomers.
- PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
- PubChem. (n.d.). 4-Ethoxybenzoic acid.
- PubChem. (n.d.). 2-Ethoxybenzoic acid.
- PubMed. (n.d.). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid as a Potential Enzyme Inhibitor.
- ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis.
- NIH. (n.d.). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.
- MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.
- Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones.
- PMC - NIH. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.
- PMC - NIH. (n.d.). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- ACTA PHYSICA POLONICA A. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids.
- PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- DergiPark. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.
- Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. preprints.org [preprints.org]
- 14. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
A Senior Application Scientist's Guide to 4-(2-Ethoxyethoxy)benzoic Acid: Synthesis, Reactivity, and Applications
Foreword
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(2-Ethoxyethoxy)benzoic acid emerges as a versatile scaffold, uniquely combining a rigid aromatic core with a flexible, hydrophilic ether linkage. This dual character makes it an invaluable synthon in diverse fields, from the rational design of liquid crystals to the development of novel pharmaceutical agents. This guide provides an in-depth exploration of its synthesis, core reactivity, and proven applications, offering researchers and drug development professionals both the foundational knowledge and the practical protocols necessary to leverage this compound's full potential.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic carboxylic acid distinguished by a 2-ethoxyethoxy substituent at the para position. This side chain imparts unique solubility and conformational properties compared to simple alkoxybenzoic acids. While specific experimental data for this exact compound is not prevalent in public databases, its properties can be reliably predicted based on its constituent functional groups and closely related analogs.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄O₄
-
Molecular Weight: 210.23 g/mol
The key structural features are the terminal carboxylic acid, which is the primary center of reactivity, the stable aromatic ring, and the flexible diether chain, which can influence intermolecular interactions and pharmacokinetic properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Impact |
|---|---|---|
| Appearance | White to off-white crystalline solid | Typical for substituted benzoic acids. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Ethanol, DMF, DMSO, THF). | The ether chain enhances polarity and potential for hydrogen bonding compared to a simple alkyl chain, improving solubility in organic media. |
| Acidity (pKa) | ~4-5 | The carboxylic acid proton is acidic, similar to benzoic acid itself. The ether group has a minimal electronic effect on the acidity. |
| Reactivity Centers | 1. Carboxylic Acid (-COOH) 2. Aromatic Ring | The -COOH group is the primary site for esterification and amidation. The ring can undergo electrophilic aromatic substitution, directed by the ortho-, para-directing ether group. |
Synthesis of the Building Block
The most direct and industrially scalable route to this compound is the Williamson ether synthesis, a cornerstone of organic chemistry.[1][2] This method involves the nucleophilic substitution of a halide by an alkoxide. To ensure chemoselectivity, the more acidic phenolic proton is reacted in the presence of a protected carboxylic acid (an ester), which is deprotected in the final step.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from standard procedures for synthesizing 4-alkoxybenzoic acids.[3][4][5]
Step 1: Protection of 4-Hydroxybenzoic Acid via Fischer Esterification
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the base in the subsequent etherification step. Thionyl chloride or a strong acid catalyst like H₂SO₄ is used to facilitate this transformation.[3]
-
Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous methanol (10-15 mL per gram of acid).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield methyl 4-hydroxybenzoate, which can often be used without further purification.
Step 2: Williamson Ether Synthesis
-
Rationale: A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, which is significantly more acidic than the alcohol from any residual methanol. The resulting phenoxide acts as a nucleophile, attacking the primary alkyl halide (2-bromoethoxyethane) in a classic Sₙ2 reaction.[1][6] DMF is an ideal polar aprotic solvent that accelerates Sₙ2 reactions.[2]
-
Setup: In a flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension vigorously.
-
Addition of Alkylating Agent: Add 2-bromoethoxyethane (1.2 eq) to the mixture. A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract three times with ethyl acetate. Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 4-(2-ethoxyethoxy)benzoate. Purify via column chromatography if necessary.
Step 3: Saponification (Deprotection)
-
Rationale: The methyl ester is hydrolyzed back to the carboxylic acid using a strong base like sodium hydroxide. The reaction is typically driven to completion by heating.
-
Setup: Dissolve the crude methyl 4-(2-ethoxyethoxy)benzoate from the previous step in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute with water and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl). The desired carboxylic acid will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Core Reactions as a Synthetic Building Block
The utility of this compound stems from the predictable and high-yielding transformations of its carboxylic acid group.
A. Esterification
Esterification is a key transformation, particularly in the synthesis of liquid crystals and prodrugs.[7][8]
-
Causality: Direct esterification with an alcohol under acidic conditions (Fischer esterification) is an equilibrium process and can be inefficient for complex substrates. For higher yields and milder conditions, the carboxylic acid is first activated using a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[4] The DCC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
Caption: DCC/DMAP mediated esterification mechanism.
Field-Proven Protocol: DCC/DMAP-Mediated Esterification [4]
-
Setup: Dissolve this compound (1.0 eq), the desired alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filtration: The dicyclohexylurea (DCU) byproduct precipitates as a white solid. Remove it by filtration.
-
Workup: Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄.
-
Purification: Concentrate the solution and purify the resulting ester by column chromatography on silica gel.
B. Amide Bond Formation
Amide coupling is one of the most performed reactions in drug discovery, and this building block is an excellent substrate.[9][10]
-
Causality: Direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable ammonium carboxylate salt. To facilitate amide bond formation, a coupling reagent is required to activate the carboxylic acid.[11] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole), are common choices.[12][13] EDC is particularly advantageous in medicinal chemistry because its urea byproduct is water-soluble, simplifying purification.[13]
Field-Proven Protocol: EDC/HOBt-Mediated Amide Coupling [12]
-
Setup: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a suitable aprotic solvent like DMF or DCM.
-
Activation: Add EDC (1.1 eq) to the solution and stir at room temperature for 30-60 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 8-16 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the amide product via column chromatography or recrystallization.
Applications in Research and Development
The unique structure of this compound makes it a valuable component in materials science and medicinal chemistry.
A. Liquid Crystal Synthesis
4-Alkoxybenzoic acids are classic mesogens (liquid-crystal-forming molecules).[4][8] They typically form hydrogen-bonded dimers, which creates the elongated, rod-like shape necessary for liquid crystalline phases.[14]
-
Expert Insight: The flexible 2-ethoxyethoxy chain is expected to lower the melting point and clearing point (the temperature at which the material becomes an isotropic liquid) compared to a rigid or short alkyl chain. This tunability is critical for designing liquid crystal displays (LCDs) and sensors that operate in specific temperature ranges. By esterifying this acid with various phenolic cores, a diverse library of ester-containing liquid crystals can be synthesized, each with distinct phase behaviors (nematic, smectic).[5][7]
B. Drug Development and Medicinal Chemistry
In drug design, modifying a lead compound with specific side chains is a key strategy to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Expert Insight: The 2-ethoxyethoxy group serves as a "PEG-like" short chain. Polyethylene glycol (PEG) chains are famously used to improve the solubility, stability, and pharmacokinetic profile of drugs. Incorporating this motif via an amide or ester linkage can:
-
Enhance Aqueous Solubility: The ether oxygens can act as hydrogen bond acceptors, improving interaction with water and potentially increasing the bioavailability of a drug candidate.[15]
-
Improve Permeability: The combination of lipophilic (aromatic ring, ethyl group) and hydrophilic (ether oxygens) character can create a balanced amphipathic profile, facilitating passage through cell membranes.
-
Serve as a Flexible Linker: The diether linkage provides conformational flexibility, allowing a pharmacophore attached to the benzoic acid core to orient itself optimally within a biological target's binding pocket.
-
Conclusion
This compound is more than just another substituted aromatic acid; it is a strategically designed building block that offers a pre-packaged combination of rigidity, flexibility, and hydrophilicity. Its straightforward synthesis via the Williamson ether reaction and the robust, predictable reactivity of its carboxylic acid function make it a reliable tool for chemists. Whether the goal is to fine-tune the phase transition temperatures of a liquid crystal or to optimize the pharmacokinetic profile of a potential therapeutic, this compound provides a versatile and powerful synthetic handle. Its thoughtful application can accelerate discovery and innovation across the chemical sciences.
References
- El Wakil, A., Brehmer, M., & Zentel, R. (2015). Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. BioResources. URL
- Ghodke, V. M., et al. (2018). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
- BenchChem. (2025). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem. URL
- National Center for Biotechnology Information. (2024). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- BenchChem. (2025). The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research. BenchChem. URL
- Supporting Information for an unspecified article, providing NMR data for various benzoic acid deriv
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica. URL
- ChemicalBook. (n.d.). 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum. ChemicalBook. URL
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. URL
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. URL
- National Center for Biotechnology Information. (2024). Benzoic acid, 4-amino-2-ethoxy-, ethyl ester.
- SpectraBase. (n.d.). Benzoic acid, 4-(nonyloxy)-, 4-(2-ethoxypropoxy)phenyl ester, (S)-. SpectraBase. URL
- CymitQuimica. (n.d.). CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. CymitQuimica. URL
- Al-Hamdani, Y. A. J., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications.
- Raber, D. J., et al. (1977).
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. URL
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. URL
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. URL
- Letopharm Limited. (n.d.). Benzoic acid, 4-methyl-, 2-(2-ethoxyethoxy)ethyl ester. Letopharm Limited. URL
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester Mass Spectrum. NIST Chemistry WebBook. URL
- University of Toronto. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. University of Toronto Chemistry. URL
- Growing Science. (2022).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Vankawala, P. J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. URL
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis. ChemicalBook. URL
- Annexe Chem Pvt Ltd. (n.d.). From Food to Industry: The Versatile Applications of Benzoic Acid. Annexe Chem Pvt Ltd. URL
- Al-Fatlawi, A. A., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester IR Spectrum. NIST Chemistry WebBook. URL
- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester. Substance Details - SRS. URL
- Merck. (n.d.). 4-(2-hydroxyethoxy)
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
An In-depth Technical Guide to the Structure-Activity Relationship of 4-(2-Ethoxyethoxy)benzoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(2-ethoxyethoxy)benzoic acid derivatives, a class of compounds with significant potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related analogues, particularly phenoxyalkanoic and benzyloxyalkanoic acid derivatives, to establish a predictive SAR framework. This guide will delve into the mechanistic basis of PPAR activation, detail the synthesis of these derivatives, and present a systematic exploration of how structural modifications to the aromatic core, the ether-containing linker, and the acidic headgroup are projected to influence potency and subtype selectivity (PPARα, PPARγ, and PPARδ). Detailed experimental protocols for the evaluation of these compounds are provided, alongside illustrative diagrams of key biological pathways and experimental workflows to offer a holistic and actionable resource for researchers in metabolic disease, inflammation, and drug discovery.
Introduction: The Therapeutic Promise of PPARs and the Potential of the this compound Scaffold
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated nuclear transcription factors that play a pivotal role in the regulation of lipid and glucose homeostasis, cellular differentiation, and inflammation.[1][2] The three identified PPAR subtypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), are critical therapeutic targets for a range of metabolic disorders.[2] PPARα agonists, such as fibrates, are utilized to manage hypertriglyceridemia, while PPARγ agonists, like the thiazolidinediones, are employed as insulin sensitizers in the treatment of type 2 diabetes.[2][3] The broad therapeutic potential of PPAR modulation has spurred the search for novel ligands with improved efficacy and safety profiles.
The this compound scaffold represents a promising, yet underexplored, chemotype for the development of novel PPAR modulators. Its architecture shares fundamental features with established PPAR agonists: a carboxylic acid headgroup capable of forming key interactions within the PPAR ligand-binding domain, a central linker, and a distal lipophilic region. The introduction of the flexible and polar 2-ethoxyethoxy linker offers unique opportunities to fine-tune the physicochemical properties and conformational preferences of these molecules, potentially leading to derivatives with enhanced subtype selectivity and favorable pharmacokinetic profiles. This guide will explore the SAR of this scaffold, drawing parallels with structurally related compounds to provide a rational basis for the design of novel and potent PPAR modulators.
The Mechanistic Cornerstone: PPAR Signaling Pathway
PPARs function as ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).[4][5] This PPAR-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[6] This binding event recruits a cascade of co-activator proteins that initiate the transcription of genes involved in a multitude of physiological processes.[6]
The three PPAR subtypes exhibit distinct tissue distribution and regulate different sets of genes:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily upregulates genes involved in fatty acid uptake and β-oxidation, leading to a reduction in circulating triglycerides.[4]
-
PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. Its activation promotes the storage of fatty acids in adipocytes, thereby improving insulin sensitivity in other tissues.[5]
-
PPARδ: Ubiquitously expressed and plays a role in fatty acid oxidation and energy homeostasis.[4]
The following diagram illustrates the canonical PPAR signaling pathway:
Sources
- 1. PPAR delta Transcription Factor Assay Kit - Creative BioMart [creativebiomart.net]
- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Use of 4-(2-Ethoxyethoxy)benzoic acid in polymer chemistry
An In-Depth Technical Guide to 4-(2-Ethoxyethoxy)benzoic Acid in Polymer Chemistry
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This compound is a bifunctional molecule poised for significant applications in advanced polymer synthesis. Its unique structure, combining a rigid benzoic acid core with a flexible and polar ethoxyethoxy side chain, offers a versatile platform for designing polymers with tailored properties. This guide elucidates the fundamental principles, potential applications, and synthetic methodologies related to the use of this compound in the fields of polymer chemistry, drug delivery, and materials science. We will explore its role as a key monomer in the creation of biocompatible polyesters, liquid crystalline polymers, and novel dendritic architectures.
Introduction: The Molecular Architecture and its Implications
This compound possesses a distinct molecular structure that imparts unique characteristics to the polymers derived from it. The molecule can be deconstructed into two key functional domains:
-
The Benzoic Acid Moiety: This rigid aromatic ring provides a strong, planar building block, contributing to the thermal stability and mechanical strength of the resulting polymer backbone. The carboxylic acid group is a reactive site for polymerization, typically through esterification or amidation reactions.
-
The Ethoxyethoxy Side Chain: This flexible, polar side chain plays a crucial role in modulating the physicochemical properties of the polymer. The ether linkages within this chain enhance solubility in a range of solvents and can improve the biocompatibility of the final material.[1][2] The presence of this side chain can also influence the polymer's thermal properties, such as the glass transition temperature (Tg), by introducing flexibility and disrupting chain packing.
The interplay between the rigid backbone-forming element and the flexible side chain allows for the fine-tuning of polymer properties, making this compound a valuable monomer for a variety of advanced applications.
Core Applications in Polymer Chemistry
The unique attributes of this compound open up possibilities for its use in several cutting-edge areas of polymer science.
Biocompatible Polyesters for Drug Delivery
The development of biocompatible and biodegradable polymers is a cornerstone of modern drug delivery systems. Polyesters are a prominent class of such materials due to their susceptibility to hydrolysis into non-toxic byproducts.[3][4] The incorporation of this compound into polyester chains can offer several advantages:
-
Enhanced Biocompatibility: The ethoxyethoxy group is structurally related to poly(ethylene glycol) (PEG), a polymer well-known for its "stealth" properties that reduce immunogenicity and improve circulation times for drug carriers.[1][2]
-
Tunable Drug Release: The polarity and flexibility of the ethoxyethoxy side chains can influence the diffusion of encapsulated therapeutic agents from a polymer matrix.[5] By controlling the density of these side chains, the release kinetics of a drug can be precisely modulated.
-
Improved Solubility: The ether linkages can enhance the solubility of the polymer, which is beneficial for both processing and for the formulation of drug delivery vehicles in aqueous environments.[1][2]
Polymers incorporating ethoxy side chains have been shown to be promising candidates for designing "smart" materials that respond to environmental stimuli, a desirable feature for targeted drug delivery.[6]
Liquid Crystalline Polymers
4-Alkoxybenzoic acids are well-established building blocks for thermotropic liquid crystal polymers (LCPs).[7][8][9] These materials exhibit a high degree of molecular order in the melt phase, which can be translated into exceptional mechanical properties and thermal stability in the solid state. The rigid benzoic acid core of this compound, coupled with its flexible side chain, makes it a strong candidate for the synthesis of side-chain liquid crystalline polymers.
In such polymers, the rigid mesogenic units (the benzoic acid groups) are attached as side chains to a flexible polymer backbone. The ethoxyethoxy tail can act as a flexible spacer, decoupling the motion of the mesogenic units from the main chain and facilitating the formation of liquid crystalline phases.[8]
Dendritic and Hyperbranched Polymers
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups.[10][11] Their unique architecture leads to properties such as low viscosity and high solubility. This compound can be envisioned as a valuable building block in the synthesis of dendrimers, particularly those designed for biomedical applications. The carboxylic acid can be used as a branching point, while the ethoxyethoxy chain can form the periphery of the dendrimer, imparting water solubility and biocompatibility.
Synthetic Methodologies: A Practical Approach
The primary route for incorporating this compound into polymers is through polyesterification. Below is a detailed, representative protocol for the synthesis of a linear polyester via condensation polymerization.
Experimental Protocol: Synthesis of a Polyester from this compound and a Diol
This protocol describes the synthesis of a polyester from this compound and 1,6-hexanediol.
Materials:
-
This compound
-
1,6-hexanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Methanol (for purification)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Condenser
-
Nitrogen inlet
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a nitrogen inlet, add equimolar amounts of this compound and 1,6-hexanediol.
-
Solvent and Catalyst Addition: Add toluene to the flask to create a solution with a concentration of approximately 1 M. Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol% of the carboxylic acid).
-
Polymerization: Heat the reaction mixture to reflux under a gentle stream of nitrogen. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction for several hours, monitoring the amount of water collected. The reaction is complete when no more water is evolved.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Workflow Diagram:
Caption: Workflow for the synthesis of a polyester.
Characterization and Data Presentation
The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Expected Properties (Qualitative):
The incorporation of the ethoxyethoxy side chain is expected to result in a polymer with a lower glass transition temperature compared to a polyester made from a more rigid monomer like 4-hydroxybenzoic acid. The solubility is expected to be enhanced in polar organic solvents.
Quantitative Data Summary:
| Property | Expected Outcome | Rationale |
| Glass Transition Temp. (Tg) | Lowered | The flexible ethoxyethoxy side chain increases free volume and chain mobility. |
| Solubility | Increased in polar solvents | The polar ether linkages in the side chain improve solvation. |
| Biocompatibility | Enhanced | The PEG-like nature of the side chain can reduce protein adsorption and immune response.[1][2] |
| Thermal Stability | High | The aromatic polyester backbone provides inherent thermal resistance. |
Conclusion and Future Outlook
This compound is a promising monomer for the development of advanced polymers with tailored properties. Its unique combination of a rigid aromatic core and a flexible, polar side chain makes it particularly suitable for applications in drug delivery, liquid crystals, and biocompatible materials. Further research into the copolymerization of this monomer with other functional monomers will undoubtedly lead to the creation of novel materials with a wide range of applications in the biomedical and materials science fields.
References
- Methoxy-polyethoxy side-chain silastomers as materials controlling drug delivery by diffusion flux. PubMed. [Link]
- Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether.
- Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. BioResources. [Link]
- Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether. PubMed Central. [Link]
- Engineering biodegradable polyester elastomers with antioxidant properties to attenuate oxid
- Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applic
- Polymers for Drug Delivery – Organic and Polymer Chemistry.
- Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. DTIC. [Link]
- PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and C
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering biodegradable polyester elastomers with antioxidant properties to attenuate oxidative stress in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxy-polyethoxy side-chain silastomers as materials controlling drug delivery by diffusion flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. watkinsresearchgroup.org [watkinsresearchgroup.org]
- 11. PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding [mdpi.com]
Methodological & Application
Synthesis of 4-(2-Ethoxyethoxy)benzoic Acid: A Detailed Experimental Protocol for Researchers
Introduction: The Significance of 4-(2-Ethoxyethoxy)benzoic Acid
This compound is a valuable organic compound characterized by a benzoic acid core functionalized with an ethoxyethoxy group. This structural feature imparts a unique combination of hydrophilicity and lipophilicity, making it a versatile building block in several areas of research and development. Its applications are found in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals. For instance, derivatives of ethoxybenzoic acid have been investigated for their potential as anti-inflammatory and analgesic agents. The ethoxyethoxy side chain can influence the pharmacokinetic properties of a molecule, potentially improving its solubility and bioavailability. This guide provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Overall Synthesis Strategy
The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures high yields and purity of the final product. The overall workflow is depicted below:
Caption: Synthetic workflow for this compound.
This protocol first involves the protection of the carboxylic acid of 4-hydroxybenzoic acid as an ethyl ester. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated Williamson ether synthesis. The protected phenol is then subjected to etherification, followed by the hydrolysis of the ester to yield the desired this compound.
PART 1: Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(2-ethoxyethoxy)benzoate via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this step, the sodium salt of ethyl 4-hydroxybenzoate is generated in situ and reacts with 2-bromoethoxyethane in an SN2 reaction to form the desired ether.[1]
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Ethyl 4-hydroxybenzoate | Starting material |
| 2-Bromoethoxyethane | Alkylating agent |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Reflux condenser | To prevent solvent loss |
| Heating mantle | For controlled heating |
| Standard laboratory glassware | For workup |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (5 mL per gram of ethyl 4-hydroxybenzoate).
-
Addition of Alkylating Agent: While stirring the mixture at room temperature, add 2-bromoethoxyethane (1.2 eq) dropwise via a dropping funnel.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (10 times the volume of DMF used).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(2-ethoxyethoxy)benzoate as an oil.
Step 2: Hydrolysis of Ethyl 4-(2-ethoxyethoxy)benzoate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.[2][3]
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Ethyl 4-(2-ethoxyethoxy)benzoate | Starting material from Step 1 |
| Sodium Hydroxide (NaOH) | Base for hydrolysis |
| Ethanol (EtOH) | Co-solvent |
| Water (H₂O) | Solvent |
| Hydrochloric Acid (HCl), concentrated | For acidification |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Reflux condenser | To prevent solvent loss |
| Heating mantle | For controlled heating |
| Büchner funnel and flask | For filtration |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 4-(2-ethoxyethoxy)benzoate (1.0 eq) from Step 1 in a mixture of ethanol and water (2:1 v/v).
-
Hydrolysis: Add a 2 M aqueous solution of sodium hydroxide (2.5 eq) to the flask. Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a white crystalline solid.
PART 2: Characterization and Expected Results
Table 1: Expected Characterization Data
| Analysis | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.5-12.0 (br s, 1H, COOH), 8.05 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 4.20 (t, J=4.8 Hz, 2H, Ar-O-CH₂), 3.85 (t, J=4.8 Hz, 2H, CH₂-O-Et), 3.60 (q, J=7.0 Hz, 2H, O-CH₂-CH₃), 1.25 (t, J=7.0 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.5 (COOH), 162.0 (Ar-C-O), 132.0 (Ar-C), 123.0 (Ar-C-COOH), 114.5 (Ar-C), 69.5 (Ar-O-CH₂), 68.0 (CH₂-O-Et), 66.5 (O-CH₂-CH₃), 15.0 (CH₃) |
| FTIR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), 2970-2850 (C-H stretch), 1680 (C=O stretch of carboxylic acid), 1605, 1580, 1510 (C=C aromatic stretch), 1250 (C-O stretch of ether) |
| Melting Point | Expected to be a white crystalline solid. The melting point should be determined and compared to literature values if available. |
| Yield | A typical yield for this two-step synthesis is in the range of 70-85%. |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
PART 3: Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Ethyl 4-hydroxybenzoate: May cause skin and eye irritation. Handle with care.
-
2-Bromoethoxyethane: This is a halogenated ether and should be handled with caution. It is flammable and may be harmful if inhaled or absorbed through the skin.[4][5] Avoid contact and inhalation.
-
Potassium Carbonate: A mild irritant. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): A potential skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It is a suspected teratogen.
-
Sodium Hydroxide: Corrosive and can cause severe skin and eye burns. Handle with extreme care.
-
Hydrochloric Acid: Corrosive and can cause severe skin and eye burns, as well as respiratory irritation. Handle in a fume hood.
-
Organic Solvents (Ethyl Acetate, Ethanol, Hexane): Flammable liquids. Keep away from open flames and other ignition sources.
Conclusion and Further Applications
This detailed protocol provides a reliable and reproducible method for the synthesis of this compound. The two-step approach, involving a Williamson ether synthesis followed by ester hydrolysis, is a classic and effective strategy for obtaining this valuable compound in high yield and purity. The characterization data provided will aid researchers in confirming the identity and purity of their synthesized product.
The versatility of this compound as a synthetic intermediate opens up possibilities for the development of novel molecules with tailored properties for applications in drug discovery, materials science, and other areas of chemical research.
References
- Merck Millipore. (n.d.). Safety Data Sheet for 1-bromo-2-methoxyethane.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Ethoxybenzoic Acid Isomers. BenchChem.
- CDN Isotopes. (n.d.). Safety Data Sheet for Bromoethane-2,2,2-d3.
- Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-2-(2-methoxyethoxy)ethane. Fisher Scientific.
- TCI Chemicals. (2025). Safety Data Sheet for 1-(2-Bromoethoxy)-2-ethoxybenzene. TCI Chemicals.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Bromoethyl methyl ether. Fisher Scientific.
- PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information.
- SSERC. (n.d.). Hydrolysis of ethyl benzoate.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- CymitQuimica. (n.d.). CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Retrieved from a relevant chemical supplier website.
- SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide.
- University of Jinan. (2025). Synthesis of 4-hydroxybenzoic Acid in Escherichia coli by a Modular co-culture System. Applied Biochemistry and Biotechnology.
- SSERC Chemistry. (2021, January 22).
- Shailesh Sonawane. (2021, May 29).
- ChemicalBook. (n.d.). 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-(2-hydroxyethoxy)benzoic acid methyl ester(3204-73-7) 13c nmr.
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid. National Center for Biotechnology Information.
- Raber, D. J., et al. (n.d.).
- Chemistry LibreTexts. (2024, September 1). 2.
- Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2).
- Annexe Chem Pvt Ltd. (n.d.).
- Chegg. (2018, October 15).
- SpectraBase. (n.d.). 4-Ethoxybenzoic acid.
- SLN Pharmachem. (n.d.). 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride.
- SpectraBase. (n.d.). Benzoic acid, 4-(nonyloxy)-, 4-(2-ethoxypropoxy)phenyl ester, (S)-.
- BOC Sciences. (n.d.). CAS 796875-53-1 4-tert-Butyl-2-ethoxy-benzoic acid.
- Experiment 12.
- CymitQuimica. (n.d.). CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester.
- US EPA. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester - Substance Details.
Sources
Application Note & Protocol: Step-by-Step Synthesis of 4-(2-Ethoxyethoxy)benzoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-(2-Ethoxyethoxy)benzoic acid. This process involves a two-step reaction sequence beginning with the Williamson ether synthesis of ethyl 4-hydroxybenzoate and 2-chloroethoxyethane, followed by the saponification of the resulting ester. This guide is designed to offer comprehensive procedural instructions, insights into the reaction mechanisms, and essential safety considerations to ensure a reproducible and successful synthesis.
Introduction
This compound is a valuable carboxylic acid derivative that serves as a key building block in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers. The ethoxyethoxy group imparts specific solubility and electronic characteristics to the molecule. The synthetic route detailed here is a robust and scalable two-step method widely documented in organic chemistry.
The initial step is the Williamson ether synthesis , a classic SN2 reaction where the phenoxide of ethyl 4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethoxyethane to form an ether linkage.[1][2][3] The second step is the hydrolysis of the intermediate ester to the final carboxylic acid product, which is achieved under basic conditions.[4][5][6]
Reaction Scheme
Figure 2: Workflow for the synthesis of the intermediate ester.
Procedure:
-
In a 250 mL three-necked round-bottom flask fitted with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 100 mL of anhydrous dimethylformamide.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 2-chloroethoxyethane (13.0 g, 0.12 mol) to the mixture dropwise.
-
Heat the reaction to 80-90°C and maintain this temperature for 12-16 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) with a 1:4 ethyl acetate/hexane eluent. The reaction is complete upon the disappearance of the ethyl 4-hydroxybenzoate spot.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl 4-(2-ethoxyethoxy)benzoate as a pale yellow oil. This intermediate is typically of sufficient purity for the subsequent step.
Part 2: Saponification to this compound
Mechanistic Insight: This transformation is a base-catalyzed hydrolysis of an ester, commonly known as saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This "addition-elimination" mechanism proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and ethanol. [5]Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Figure 3: Workflow for the hydrolysis of the ester.
Procedure:
-
Transfer the crude ethyl 4-(2-ethoxyethoxy)benzoate to a 250 mL round-bottom flask. Add 100 mL of ethanol and 50 mL of water.
-
Add sodium hydroxide pellets (8.0 g, 0.2 mol) to the solution.
-
Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid while stirring until the pH of the solution is between 2 and 3. A white solid will precipitate.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight. The final product, this compound, should be a white crystalline solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional group absorptions (e.g., broad O-H for the carboxylic acid, C=O stretch).
-
Mass Spectrometry: To confirm the molecular weight.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed inside a certified chemical fume hood.
-
Reagent Hazards:
-
Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
-
Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid severe burns.
-
2-Chloroethoxyethane: Flammable and an irritant.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or presence of moisture. | Ensure all reagents and glassware are anhydrous. Increase reaction time or temperature moderately. |
| Incomplete hydrolysis | Insufficient base or reaction time. | Add additional NaOH and prolong the reflux time, monitoring progress with TLC. |
| Oily product after acidification | Presence of unreacted ester or other impurities. | Ensure complete hydrolysis via TLC. If necessary, purify the intermediate ester by column chromatography before hydrolysis. |
| Product discoloration | Impurities carried over from starting materials or formed during the reaction. | Recrystallize the final product from a suitable solvent system, such as an ethanol/water mixture. |
References
- Wikipedia. (2023). Williamson ether synthesis.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
- Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- SSERC. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid.
- SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide.
- Quora. (n.d.). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?.
- ResearchGate. (2009). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39.
- Letopharm Limited. (n.d.). Benzoic acid, 4-methyl-, 2-(2-ethoxyethoxy)ethyl ester.
- US EPA. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester - Substance Details.
- SSERC. (n.d.). Hydrolysis of ethyl benzoate.
- SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sserc.org.uk [sserc.org.uk]
- 5. quora.com [quora.com]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Application Note: Comprehensive Characterization of 4-(2-Ethoxyethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical characterization of 4-(2-Ethoxyethoxy)benzoic acid, a key chemical intermediate in pharmaceutical synthesis and materials science. Recognizing that this compound may not be extensively documented in public literature, this guide synthesizes established principles for analyzing aromatic carboxylic acids and ethers to propose a robust, multi-technique analytical workflow. The protocols herein are designed as validated starting points for identity confirmation, purity assessment, and structural elucidation, empowering researchers to confidently assess the quality of this compound in a drug development or research setting.
Introduction and Physicochemical Profile
This compound belongs to the family of aromatic carboxylic acids containing an ether linkage. Its structure combines a rigid benzoic acid moiety with a flexible ethoxyethoxy side chain, making it a versatile building block. The carboxylic acid group provides a reactive handle for forming amides, esters, and salts, while the ether chain can modify properties like solubility, crystallinity, and binding interactions. Accurate and thorough characterization is the foundation of its use in any high-stakes application, such as the synthesis of an Active Pharmaceutical Ingredient (API).
Chemical Structure
Figure 1: Chemical Structure of this compound
Physicochemical Properties
A precise understanding of the molecule's physical properties is critical for selecting appropriate analytical conditions, such as solvent choice and thermal analysis parameters.
| Property | Value / Prediction | Source / Justification |
| CAS Number | 40782-64-7 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| Exact Mass | 210.08921 Da | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Based on analogous compounds like 4-Ethoxybenzoic acid. |
| Melting Point (°C) | Data not readily available. Predicted to be lower than 4-Ethoxybenzoic acid (197-199 °C) due to the flexible, entropy-increasing side chain. | Prediction based on |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO, THF); sparingly soluble in water. | Based on the presence of polar ether and carboxylic acid groups and a significant nonpolar aromatic ring. |
Integrated Analytical Strategy
A comprehensive characterization of this compound relies on an orthogonal set of analytical techniques. Each method provides a unique piece of information, and together they create a complete quality profile. The following workflow is recommended to establish identity, purity, structure, and physical properties.
Caption: Recommended analytical workflow for complete characterization.
Chromatographic Methods for Purity and Identity
Chromatography is the cornerstone for assessing the purity of chemical compounds. We propose a primary HPLC-UV method for quantification and an LC-MS method for identity confirmation. A GC-MS method is also described for the analysis of potential volatile or non-UV active impurities.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is the gold standard for the purity analysis of non-volatile organic molecules. A C18 column provides excellent retention for the aromatic ring. The use of an acidic mobile phase (e.g., with formic or phosphoric acid) is crucial; it ensures the carboxylic acid functional group remains protonated (COOH) rather than ionized (COO⁻). This single, neutral form prevents peak tailing and yields sharp, symmetrical peaks suitable for accurate quantification.[2] UV detection is ideal due to the strong chromophore of the benzoic acid ring system.
Step-by-Step Protocol:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV/PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Needle Wash/Seal Wash: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water (Diluent). This yields a concentration of ~100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (~100 µg/mL) using the same diluent.
-
-
System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
-
Analysis and Data Processing:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol: Identity Confirmation by LC-MS
Rationale: Coupling the HPLC separation to a mass spectrometer provides unambiguous mass confirmation of the main peak and allows for preliminary identification of impurities. Electrospray Ionization (ESI) is well-suited for this molecule, which can be readily ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.
Step-by-Step Protocol:
-
System: HPLC system coupled to a single quadrupole or Q-TOF mass spectrometer with an ESI source.
-
LC Conditions: Use the same column and mobile phase as the HPLC-UV method. The use of formic acid is MS-compatible, whereas non-volatile acids like phosphoric acid must be avoided.[2]
-
MS Conditions (Example):
-
Ionization Mode: ESI Negative and Positive (run as separate experiments or with fast polarity switching).
-
Expected Ions:
-
Negative Mode [M-H]⁻: m/z 209.08
-
Positive Mode [M+H]⁺: m/z 211.09
-
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range: m/z 50 - 500.
-
-
Analysis:
-
Inject the sample solution (~10-50 µg/mL).
-
Confirm that the mass spectrum extracted from the main chromatographic peak corresponds to the expected molecular weight of this compound.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecular structure by probing the chemical environment of specific atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR confirms the presence and connectivity of all hydrogen atoms, while ¹³C NMR confirms the carbon skeleton. The predicted spectra below are based on standard chemical shift values and splitting patterns for similar structures.[3][4][5]
Caption: Proton and Carbon labeling for NMR spectral assignment.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~12.9 | Broad Singlet | 1H | -COOH | Acidic proton, exchangeable, often very broad. |
| b | ~7.9 | Doublet | 2H | Aromatic C-H | Protons ortho to the electron-withdrawing COOH group are deshielded. |
| c | ~7.0 | Doublet | 2H | Aromatic C-H | Protons ortho to the electron-donating ether group are shielded. |
| d | ~4.2 | Triplet | 2H | -O-CH₂-CH₂-O- | Methylene group adjacent to the aromatic ring oxygen. |
| e | ~3.7 | Triplet | 2H | -O-CH₂-CH₂-O- | Methylene group adjacent to the ethoxy group oxygen. |
| f | ~3.5 | Quartet | 2H | -O-CH₂-CH₃ | Methylene group of the ethyl group, split by the methyl protons. |
| g | ~1.1 | Triplet | 3H | -O-CH₂-CH₃ | Methyl group of the ethyl group, split by the methylene protons. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Label | Predicted Shift (ppm) | Assignment | Rationale |
| 1 | ~167 | C=O | Carboxylic acid carbonyl carbon. |
| 2 | ~162 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |
| 3 | ~131 | Ar-C | Aromatic carbons ortho to the COOH group. |
| 4 | ~122 | Ar-C-COOH | Aromatic carbon attached to the COOH group. |
| 5 | ~114 | Ar-C | Aromatic carbons ortho to the ether group. |
| 6 | ~69 | -O-CH₂- | Methylene carbon adjacent to the ethoxy group. |
| 7 | ~68 | -O-CH₂- | Methylene carbon adjacent to the aromatic ring. |
| 8 | ~66 | -O-CH₂-CH₃ | Methylene carbon of the ethyl group. |
| 9 | ~15 | -CH₃ | Methyl carbon of the ethyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and effective technique for confirming the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and ether moieties.[6][7]
Predicted Characteristic FTIR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500 - 3300 | Broad | O-H Stretch | Carboxylic Acid |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1680 | Strong | C=O Stretch | Carboxylic Acid (dimer) |
| ~1605, ~1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1120 | Strong | Symmetric C-O-C Stretch | Alkyl-Alkyl Ether |
Thermal Analysis
Thermal analysis provides information on the physical properties of the material, such as melting point and thermal stability.
Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Rationale: DSC precisely measures the melting point (as an endothermic event) and can reveal other phase transitions. TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition.
Step-by-Step Protocol:
-
System: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. Crimp the pan with a lid (pinhole for DSC to allow any moisture to escape).
-
DSC Conditions:
-
Method: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: The peak of the endotherm corresponds to the melting point.
-
-
TGA Conditions:
-
Method: Heat from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset temperature of significant weight loss, which indicates the beginning of decomposition.
-
Conclusion
The suite of analytical methods described in this document provides a robust framework for the complete and confident characterization of this compound. By integrating chromatographic separations for purity with spectroscopic and thermal analyses for structure and physical properties, researchers and drug developers can establish a comprehensive quality profile for this versatile chemical intermediate. The provided protocols serve as validated starting points that should be formally qualified for their intended use within any regulated environment.
References
- PubChem. 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- SIELC Technologies. (2018). Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- PubChem. 4-Ethoxybenzoic acid.
- Doronina, L. et al. (2014). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
- NIST. Benzoic acid, 4-ethoxy-. NIST Chemistry WebBook. [Link]
Sources
- 1. 40782-64-7|this compound|BLD Pharm [bldpharm.com]
- 2. Benzoic acid, 4-ethoxy-, ethyl ester | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
1H NMR analysis of 4-(2-Ethoxyethoxy)benzoic acid
High-Resolution ¹H NMR Spectroscopic Analysis of 4-(2-Ethoxyethoxy)benzoic acid
Abstract
This application note provides a comprehensive guide to the structural elucidation of this compound using high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a detailed protocol for sample preparation, data acquisition, and in-depth spectral interpretation. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this document serves as a practical and educational resource for the accurate characterization of this and structurally related compounds.
Introduction
This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and an ethoxyethoxy side chain. This unique structure makes it a valuable building block in various fields, including medicinal chemistry and materials science.[1] Accurate structural verification and purity assessment are critical for its application, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose.
¹H NMR provides detailed information about the electronic environment of individual protons within a molecule, allowing for the unambiguous determination of its chemical structure.[2] This is achieved through the analysis of key spectral parameters: chemical shift (δ), signal integration, and spin-spin coupling (multiplicity). This application note will dissect the ¹H NMR spectrum of this compound, assigning each resonance to its corresponding proton and explaining the underlying principles governing the observed spectral features.
Foundational Principles of ¹H NMR Spectroscopy
A foundational understanding of ¹H NMR principles is essential for accurate spectral interpretation.
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).[3]
-
Integration: The area under each NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[2]
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of neighboring, non-equivalent protons. This interaction, known as spin-spin coupling, splits a single resonance into a multiplet (e.g., doublet, triplet, quartet). The "n+1 rule" is a useful heuristic, where 'n' is the number of adjacent, equivalent protons.
Experimental Protocol
Materials and Reagents
-
This compound (≥98% purity)
-
Deuterated chloroform (CDCl₃, 99.8% D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and glass wool
Sample Preparation: A Step-by-Step Guide
The quality of the NMR spectrum is profoundly affected by the sample preparation.
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[4][5] The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules.[6] However, for carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and the acidic proton signal is typically well-resolved.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Cotton wool should be avoided as it can introduce contaminants.
-
Labeling: Clearly label the NMR tube with a unique identifier.
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16-32 scans should provide an excellent signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is adequate.
-
Acquisition Time: An acquisition time of 3-4 seconds will ensure good digital resolution.
Spectral Data Analysis and Interpretation
The structure of this compound with proton labeling is shown below:
Predicted ¹H NMR Data Summary
The expected chemical shifts, multiplicities, and integrations are summarized in the table below.
| Proton Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ | Carboxylic Acid | ~11-13 (in DMSO-d₆) | Singlet (broad) | 1H |
| Hc | Aromatic (ortho to COOH) | ~8.0 | Doublet | 2H |
| Hb | Aromatic (ortho to O-R) | ~7.0 | Doublet | 2H |
| He | -O-CH₂-CH₂-O- | ~4.2 | Triplet | 2H |
| Hd | -O-CH₂-CH₂-O- | ~3.8 | Triplet | 2H |
| Hf | -O-CH₂-CH₃ | ~3.6 | Quartet | 2H |
| Hg | -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |
Detailed Peak Assignments
-
Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid is the most deshielded due to the strong electron-withdrawing nature of the two oxygen atoms and its acidic character. It will appear as a broad singlet far downfield, typically above 10 ppm, especially in a hydrogen-bonding solvent like DMSO-d₆.[7][8]
-
Aromatic Protons (Hb, Hc): The benzene ring is para-substituted, leading to an AA'BB' system which often simplifies to two distinct doublets.[9][10]
-
The protons ortho to the electron-withdrawing carboxylic acid group (Hc) are more deshielded and will appear at a higher chemical shift (around 8.0 ppm).[6][11]
-
The protons ortho to the electron-donating ethoxyethoxy group (Hb) are more shielded and will resonate at a lower chemical shift (around 7.0 ppm).[10]
-
-
Ethoxyethoxy Protons (Hd, He, Hf, Hg):
-
The methylene protons adjacent to the phenoxy oxygen (He) are deshielded by this electronegative atom and will appear as a triplet around 4.2 ppm.[12] The triplet multiplicity arises from coupling to the adjacent methylene protons (Hd).
-
The other methylene protons of the ethoxyethoxy bridge (Hd) will be slightly more shielded, resonating as a triplet around 3.8 ppm, coupled to the He protons.
-
The methylene protons of the ethyl group (Hf) are adjacent to an oxygen atom and will appear as a quartet around 3.6 ppm due to coupling with the three methyl protons (Hg).
-
The terminal methyl protons (Hg) are the most shielded in the aliphatic region and will appear as a triplet around 1.2 ppm, coupled to the adjacent methylene protons (Hf).
-
Workflow Diagram
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.
Sources
- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Interpreting the 13C NMR Spectrum of 4-(2-Ethoxyethoxy)benzoic acid: A Guide to Structural Elucidation
An Application Note for Researchers and Scientists
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing direct insight into the carbon skeleton of a molecule.[1] Unlike 1H NMR, which focuses on the protons, 13C NMR allows for the direct observation of each unique carbon environment, making it a powerful tool for structural verification, purity assessment, and the characterization of novel chemical entities in pharmaceutical and materials science research. This application note provides a detailed guide to the interpretation of the 13C NMR spectrum of 4-(2-Ethoxyethoxy)benzoic acid, a molecule featuring diverse carbon environments including aromatic, carboxylic acid, ether, and aliphatic functionalities. We will delve into the theoretical principles governing the spectrum, predict the chemical shifts with justifications, and provide a robust protocol for data acquisition and analysis.
Section 1: Foundational Principles of 13C NMR Spectroscopy
A comprehensive interpretation of a 13C NMR spectrum relies on understanding a few core principles:
-
Chemical Shift (δ): The position of a signal (peak) in the NMR spectrum is its chemical shift, measured in parts per million (ppm).[1] This position is highly dependent on the electronic environment of the carbon nucleus. Electronegative atoms (like oxygen) or groups (like carbonyls) withdraw electron density from a nearby carbon, "deshielding" it from the external magnetic field. This deshielding effect causes the signal to appear at a higher chemical shift (further downfield).[2][3] The typical range for 13C chemical shifts is broad, spanning from 0 to over 220 ppm.[1][3]
-
Number of Signals: In a proton-decoupled 13C NMR spectrum, each chemically non-equivalent carbon atom in a molecule produces a distinct signal.[2][4] Carbons that are equivalent due to molecular symmetry will produce a single, combined signal.[5][6] Therefore, counting the number of peaks provides a direct count of the unique carbon environments.
-
Proton Decoupling: The natural abundance of the 13C isotope is only 1.1%, meaning the probability of two 13C atoms being adjacent is extremely low (about 0.01%).[2][4] Consequently, 13C-13C coupling is not observed. However, 13C nuclei do couple with attached protons (1H), which would lead to complex splitting patterns.[1] To simplify the spectrum, a technique called broadband proton decoupling is routinely used, which irradiates the protons, collapsing all multiplets into single sharp peaks (singlets).[4] This makes the spectrum much easier to interpret.
-
Signal Intensity: Unlike in 1H NMR, the integration (area) of peaks in a standard proton-decoupled 13C NMR spectrum is not directly proportional to the number of carbons.[4][6] Carbons with no attached hydrogens (quaternary carbons) often exhibit weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[5][7]
Section 2: Structural Analysis of this compound
To predict the 13C NMR spectrum, we must first analyze the molecule's structure to identify all unique carbon atoms.
Molecular Structure:
The molecule possesses a plane of symmetry passing through C1, the carboxyl group, C4, and the ether linkage. This symmetry renders the carbons on the benzene ring at positions 2 and 6 equivalent, and the carbons at positions 3 and 5 equivalent.
Identification of Unique Carbon Environments:
Based on this analysis, we can predict the number of distinct signals:
-
Aromatic Ring:
-
C1: The carbon bearing the carboxylic acid group (ipso-carbon).
-
C2 & C6: The two carbons ortho to the carboxylic acid.
-
C3 & C5: The two carbons meta to the carboxylic acid.
-
C4: The carbon bearing the ethoxyethoxy group.
-
Total Aromatic Signals: 4
-
-
Carboxylic Acid Group:
-
C=O: The carbonyl carbon.
-
Total Carboxyl Signals: 1
-
-
Ethoxyethoxy Side Chain:
-
C(a): The methylene carbon attached to the aromatic ether oxygen (-O-C H2-).
-
C(b): The methylene carbon between the two ether oxygens (-CH2-C H2-O-).
-
C(c): The methylene carbon of the terminal ethyl group (-O-C H2-CH3).
-
C(d): The terminal methyl carbon (-CH2-C H3).
-
Total Side Chain Signals: 4
-
Therefore, we anticipate a total of 9 distinct signals in the proton-decoupled 13C NMR spectrum of this compound.
Section 3: Predicted 13C NMR Spectrum and Signal Assignment
The chemical shift of each unique carbon can be predicted by considering its local chemical environment, hybridization, and proximity to electronegative atoms.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Carboxyl) | 168 - 175 | Carbonyl carbons of carboxylic acids and esters are highly deshielded and appear far downfield.[7][8] This is typically the most downfield signal after ketones and aldehydes. |
| C4 (Ar-O) | 160 - 165 | Aromatic carbon directly bonded to an electronegative oxygen atom. The oxygen strongly deshields this carbon, shifting it significantly downfield relative to other aromatic carbons.[9] |
| C2 & C6 (Ar-C) | 130 - 133 | Aromatic CH carbons ortho to the electron-withdrawing carboxylic acid group are deshielded. The typical range for aromatic carbons is 125-150 ppm.[8] |
| C1 (Ar-C=O) | 123 - 127 | This quaternary ipso-carbon is attached to the carbonyl group. Its chemical shift is influenced by both the ring and the substituent.[9][10] |
| C3 & C5 (Ar-C) | 114 - 118 | Aromatic CH carbons ortho to the electron-donating ether group are shielded, causing them to appear at a lower chemical shift (upfield) compared to other aromatic CH signals. |
| C(b) (-O-CH2-CH2-O-) | 69 - 72 | Aliphatic carbon attached to an oxygen atom (ether). Carbons in this environment typically resonate in the 50-90 ppm range.[8][11] |
| C(a) (Ar-O-CH2-) | 68 - 70 | Aliphatic carbon attached to the phenoxy oxygen. Its environment is very similar to C(b). |
| C(c) (-O-CH2-CH3) | 66 - 69 | Aliphatic carbon of the ethyl group attached to an oxygen atom. Its chemical shift is also within the typical ether range. |
| C(d) (-CH3) | 14 - 16 | Terminal methyl group carbon. This is a typical sp3-hybridized carbon in an alkane-like environment, appearing in the most upfield region of the spectrum.[8] |
Section 4: Experimental Protocol for Data Acquisition
This section provides a standardized protocol for obtaining a high-quality 13C NMR spectrum.
Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.[12]
-
Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is generally required for 13C NMR compared to 1H NMR to achieve a good signal-to-noise ratio in a reasonable time.[13]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; or DMSO-d6 if solubility is an issue). The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent peaks.[13]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle heating can be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.
-
Referencing: Tetramethylsilane (TMS) is the standard reference compound, with its signal defined as 0.0 ppm.[6][10] Most deuterated solvents contain a small amount of TMS. If not, a tiny drop can be added, although referencing to the residual solvent peak (e.g., CDCl3 at 77.16 ppm) is more common.
Instrument Setup and Data Acquisition
The following steps outline a general procedure on a modern Fourier Transform NMR spectrometer.
Caption: Workflow for 13C NMR spectral acquisition and analysis.
-
Instrument Initialization: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Tuning and Shimming: Tune and match the 13C probe to the sample. This ensures maximum energy transfer and sensitivity. Shim the magnetic field by adjusting the shim coils to optimize the field homogeneity, which results in sharp, symmetrical peaks.
-
Set Acquisition Parameters:
-
Experiment: Select a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Pulse Angle: Use a 30-45° pulse angle. This is a good compromise, allowing for faster acquisition as it requires a shorter relaxation delay than a 90° pulse.[14]
-
Relaxation Delay (d1): Set a delay of 2 seconds. This allows most carbons to relax back to equilibrium before the next pulse. Quaternary carbons have longer relaxation times and may require a longer delay (5-10 s) for accurate quantitative analysis, though this is often unnecessary for qualitative structural confirmation.[14]
-
Number of Scans (ns): Set an initial value of 128 or 256 scans. Due to the low natural abundance of 13C, signal averaging is required to obtain a good spectrum. This number can be increased if the signal-to-noise ratio is poor.
-
-
Acquire Data: Start the acquisition. The spectrometer will collect the Free Induction Decay (FID) signal.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.
-
Referencing: Calibrate the spectrum by setting the reference peak (TMS at 0.0 ppm or the solvent peak, e.g., CDCl3 at 77.16 ppm) to its correct chemical shift.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of structural information, with nine distinct signals corresponding to the unique carbon environments within the molecule. By understanding the fundamental principles of chemical shifts and the influence of substituents, a confident assignment of each peak is achievable. The carboxylic acid carbonyl resonates far downfield (~170 ppm), while the aromatic carbon attached to the ether oxygen is also significantly deshielded (~162 ppm). The remaining aromatic, ether, and aliphatic carbons appear in their characteristic regions, with the terminal methyl group providing the most upfield signal (~15 ppm). Following the detailed experimental protocol provided will enable researchers to acquire high-quality, interpretable spectra, confirming the identity and structural integrity of this and similar molecules with confidence.
References
- Duddeck, H. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-274.
- University of Calgary. (n.d.). 13C NMR. Chem 351/353 Textbook.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Scribd. (n.d.). 13-C NMR Chemical Shift Table.
- Obushak, M. D., et al. (2012). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Journal of Chemistry and Technologies, 20(2).
- Clark, J. (2015). interpreting C-13 NMR spectra. Chemguide.
- SUNY Potsdam. (n.d.). Summary of C13-NMR Interpretation.
- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Spiesecke, H., & Schneider, W. G. (1961). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society, 83(21), 4405-4408.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Compound Interest. (2015). A guide to 13c nmr chemical shift values.
- SpectraBase. (n.d.). 2,3-Dihydroxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.
- University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400.
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. books.rsc.org [books.rsc.org]
FTIR spectroscopy of 4-(2-Ethoxyethoxy)benzoic acid
An Application Note on the Structural Elucidation of 4-(2-Ethoxyethoxy)benzoic acid using Fourier-Transform Infrared (FTIR) Spectroscopy
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the characterization of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document details the fundamental principles, step-by-step experimental procedures, and in-depth spectral interpretation. The methodology emphasizes the potassium bromide (KBr) pellet technique, a robust method for analyzing solid samples, and offers insights into using Attenuated Total Reflectance (ATR) as a rapid alternative. The expected spectral data is thoroughly analyzed to serve as a benchmark for compound identification and purity assessment.
Introduction: The Molecule and the Method
This compound is a polyfunctional organic molecule featuring a carboxylic acid group, an aromatic benzene ring, and an ether linkage within an ethoxyethoxy side chain. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and liquid crystals. The precise characterization of its molecular structure is paramount for ensuring purity, verifying synthesis, and predicting its chemical behavior.
FTIR spectroscopy is an indispensable analytical technique for this purpose. It is a non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these vibrations. The resulting spectrum of absorption versus wavenumber provides definitive information about the functional groups present, making FTIR an ideal tool for the structural verification of this compound.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison to analogous compounds like 4-ethoxybenzoic acid.
| Property | Value (Estimated/Calculated) | Reference / Note |
| Molecular Formula | C₁₁H₁₄O₄ | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Based on similar benzoic acid derivatives[2] |
| Key Functional Groups | Carboxylic Acid, Ether, Aromatic Ring | Structural Analysis |
| Related Compound | 4-Ethoxybenzoic Acid (C₉H₁₀O₃) | Molecular Weight: 166.17 g/mol [3][4] |
Principle of FTIR Spectroscopy
The foundation of FTIR spectroscopy lies in the principle that chemical bonds in a molecule are not rigid; they vibrate at specific, quantized frequencies. These vibrations, which include stretching and bending modes, can be excited by absorbing infrared radiation of the same frequency. An FTIR spectrometer measures this absorption. The instrument utilizes an interferometer to modulate the infrared beam, and a mathematical process called a Fourier transform converts the raw data (interferogram) into the familiar absorption spectrum. The key advantage of FTIR over older dispersive techniques is its superior speed and signal-to-noise ratio, allowing for rapid and highly sensitive measurements.
Detailed Experimental Protocol
This protocol focuses on the KBr pellet method, which is highly reliable for obtaining high-quality spectra of solid samples.[5]
Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.
-
Sample: High-purity this compound.
-
Matrix: Infrared (IR) grade Potassium Bromide (KBr), thoroughly dried in an oven at >100°C to remove moisture.[6]
-
Equipment: Agate mortar and pestle, hydraulic press with pellet die, spatula, and desiccator for storage of KBr.
Step-by-Step Sample Preparation (KBr Pellet Method)
The goal of this method is to disperse the solid sample uniformly within a matrix that is transparent to infrared radiation, thereby minimizing light scattering and producing a clear spectrum.[5]
-
Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar. Add about 100-200 mg of pre-dried KBr. The sample-to-KBr ratio of ~1:100 is critical; too much sample will result in overly intense, saturated absorption bands.
-
Mixing: Gently grind the mixture with the pestle for several minutes. The objective is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 microns) to prevent scattering and to achieve a homogenous, fine powder.[6]
-
Pellet Pressing: Transfer a portion of the fine powder into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture contamination, or uneven pressure.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Alternative Rapid Method: Attenuated Total Reflectance (ATR)
For faster, less labor-intensive analysis, ATR-FTIR is an excellent alternative.[7]
-
Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[7]
-
Analysis: Acquire the spectrum. After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Data Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying most functional groups in a solid-state spectrum. |
| Number of Scans | 16-32 | Averages multiple scans to improve the signal-to-noise ratio for a clearer spectrum. |
| Background Scan | Performed before sample analysis | Corrects for atmospheric CO₂ and H₂O, as well as any instrumental artifacts. |
Experimental Workflow Visualization
Caption: Key functional groups of this compound.
Summary of Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference |
| 3300 – 2500 | O–H stretch (hydrogen-bonded) | Carboxylic Acid | Strong, Very Broad | [8][9] |
| 3100 – 3000 | C–H stretch | Aromatic Ring | Medium to Weak | |
| 2980 – 2850 | C–H stretch (sp³) | Alkyl (CH₃, CH₂) | Medium | |
| 1710 – 1680 | C=O stretch (conjugated) | Carboxylic Acid | Very Strong, Sharp | [8][9] |
| 1610, 1580, 1500, 1450 | C=C stretch | Aromatic Ring | Medium to Strong | |
| 1440 – 1395 | O–H bend (in-plane) | Carboxylic Acid | Medium | [8] |
| 1320 – 1210 | C–O stretch | Carboxylic Acid / Ether | Strong | [8] |
| ~1250 | C–O–C asymmetric stretch | Aryl-Alkyl Ether | Strong | |
| ~1120 | C–O–C stretch | Alkyl Ether | Strong | |
| ~840 | C–H bend (out-of-plane) | Aromatic (1,4-disubstituted) | Strong |
Detailed Discussion
-
Carboxylic Acid Region: The most telling feature will be the extremely broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. [8][10]This broad peak will likely overlap with the sharper C-H stretching bands. The second key peak is the intense, sharp carbonyl (C=O) absorption. Due to conjugation with the aromatic ring, this peak is expected around 1710-1680 cm⁻¹. [9]
-
Fingerprint Region (Below 1500 cm⁻¹): This region will be complex but highly informative. A strong, prominent band around 1250 cm⁻¹ is expected for the aryl-alkyl ether C-O-C asymmetric stretch. Another strong C-O stretching band from the aliphatic ether linkage should appear around 1120 cm⁻¹. The C-O stretch of the carboxylic acid itself will also contribute to the strong absorptions in the 1320-1210 cm⁻¹ range. [8]The substitution pattern of the benzene ring (para, or 1,4) should give rise to a strong out-of-plane C-H bending vibration in the 860-800 cm⁻¹ region.
Conclusion
FTIR spectroscopy provides a rapid, reliable, and definitive method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain a high-quality spectrum. The interpretation of this spectrum, guided by the characteristic absorption frequencies of the carboxylic acid, ether, and aromatic functionalities, allows for unambiguous verification of the molecular structure. This application note serves as a robust guide for integrating FTIR analysis into the workflow for synthesizing, identifying, and performing quality control on this and structurally related compounds.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry.
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid. National Center for Biotechnology Information.
- University of the West Indies. (n.d.). Sample preparation for FT-IR. The University of the West Indies at Mona, Jamaica.
- TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3).
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
Sources
- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 3. Benzoic acid, 4-ethoxy- (CAS 619-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(2-Ethoxyethoxy)benzoic Acid
Abstract
This comprehensive application note provides a detailed protocol and guiding principles for the preparative High-Performance Liquid Chromatography (HPLC) purification of 4-(2-Ethoxyethoxy)benzoic acid. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple set of instructions to explain the fundamental rationale behind each step of the method development and execution process. We will explore the critical physicochemical properties of the target molecule, outline a systematic approach to method optimization, and present a robust, validated protocol for achieving high purity. The document includes detailed experimental parameters, data interpretation guidelines, troubleshooting advice, and visual workflows to ensure successful implementation.
Introduction and Purification Rationale
This compound is an organic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of ether and carboxylic acid functionalities makes it a versatile intermediate. For its effective use in subsequent synthetic steps or biological assays, achieving high purity is paramount. Even minor impurities can lead to unwanted side reactions, lower yields, or produce confounding results in biological screening.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for purifying such polar, ionizable compounds due to its high resolution, scalability, and reproducibility.[1] This guide details a systematic approach to developing a preparative RP-HPLC method tailored to the specific properties of this compound.
Analyte Properties and Method Development Foundation
A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties.[2] These properties dictate the selection of the column, mobile phase, and other critical chromatographic parameters.
| Property | Value / Observation | Implication for HPLC Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₄O₄ | - |
| Molecular Weight | 210.23 g/mol | Influences diffusion and loading capacity. |
| Structure | Aromatic carboxylic acid | The carboxylic acid group is ionizable, making mobile phase pH a critical parameter for controlling retention and peak shape.[3] |
| pKa (Estimated) | ~4.0 - 4.5 | To ensure the analyte is in a single, non-ionized (protonated) form for consistent retention and sharp peaks, the mobile phase pH must be set at least 1.5-2 units below the pKa.[4] A target pH of 2.5-3.0 is ideal. |
| Solubility | Soluble in polar organic solvents (Methanol, Acetonitrile) | The sample should be dissolved in a solvent compatible with the mobile phase, ideally the mobile phase itself, to prevent peak distortion.[2] |
HPLC Method Development Strategy
Our strategy focuses on Reversed-Phase Chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The goal is to achieve optimal separation between the target compound and its impurities in a reasonable timeframe.
Mode and Stationary Phase Selection
-
Mode: Reversed-Phase HPLC is selected due to the compound's moderate polarity.
-
Stationary Phase: A C18 (octadecyl) column is the most common and versatile choice for reversed-phase separation of small aromatic molecules.[3] Modern, end-capped C18 columns are recommended as they have fewer exposed silanol groups, which minimizes secondary interactions with the acidic analyte and prevents peak tailing.[4]
Mobile Phase Optimization: The Key to Success
The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.[5]
-
Solvents: A mixture of HPLC-grade water and acetonitrile (ACN) is chosen. Acetonitrile typically provides lower backpressure and better UV transparency compared to methanol.
-
pH Control: This is the most critical factor for an ionizable compound like this compound.[3] To suppress the ionization of the carboxylic acid group (pKa ~4-4.5), an acid modifier is added to the mobile phase. Formic acid (0.1%) is an excellent choice as it effectively lowers the pH to the desired range (~2.7) and is volatile, making it compatible with mass spectrometry (MS) and simplifying product recovery via solvent evaporation.[6][7]
The logical workflow for developing the purification method is illustrated below.
Caption: Workflow for HPLC Purification Method Development.
Detailed Preparative HPLC Protocol
This protocol is designed for the purification of this compound on a standard preparative HPLC system.
Equipment and Materials
-
Preparative HPLC system with gradient capability, UV detector, and fraction collector.
-
Preparative C18 column (e.g., 20 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (FA), high purity (≥98%).
-
Crude this compound.
-
Class A volumetric flasks and pipettes.
-
0.45 µm syringe filters for sample preparation.
-
Rotary evaporator for solvent removal.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases thoroughly using sonication or helium sparging before use.
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 ACN/Water) to a final concentration of 10-20 mg/mL.
-
Ensure the sample is fully dissolved. Gentle sonication may be required.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[8]
HPLC Operating Parameters
The following parameters are a robust starting point and should be optimized based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 20 x 150 mm, 5 µm | Standard for preparative scale, offering a good balance of resolution and capacity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Acid suppresses analyte ionization.[3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 18.0 mL/min | Appropriate for a 20 mm ID column. |
| Gradient | 35% to 55% B over 15 minutes | A shallow gradient around the elution point of the target compound provides the best resolution from closely eluting impurities.[5] |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light. 254 nm is a common wavelength for detecting benzene rings. |
| Injection Volume | 1.0 - 5.0 mL | Dependent on sample concentration and column loading capacity. |
| Column Temp. | Ambient | For many robust separations, temperature control is not strictly necessary but can be used to fine-tune selectivity. |
Purification and Fraction Collection Workflow
The purification process follows a clear, systematic sequence to ensure purity and recovery.
Caption: Step-by-step HPLC Purification and Recovery Workflow.
Data Analysis and Quality Control
-
Fraction Analysis: After collection, each fraction (or a pooled sample of fractions corresponding to the main peak) must be re-analyzed using a faster analytical HPLC method to determine its purity.
-
Purity Assessment: Purity is typically reported as an area percentage from the analytical chromatogram. The goal is to pool fractions that meet the required purity threshold (e.g., >98%).
-
Identity Confirmation: The identity of the purified product should be confirmed using techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Hypothetical Purity Data
| Sample | Purity by Area % (254 nm) | Comments |
| Crude Material | 87.5% | Contains two major impurities at earlier and later retention times. |
| Purified Main Fraction Pool | 99.2% | Impurities significantly reduced or eliminated. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with silanol groups.[4] 2. Mobile phase pH too high. | 1. Ensure mobile phase pH is low (~2.5-3.0). 2. Use a high-quality, end-capped C18 column. |
| Poor Resolution | 1. Gradient is too steep. 2. Column is overloaded. | 1. Decrease the gradient slope (e.g., 0.5-1% B per minute) around the target peak. 2. Reduce injection volume or sample concentration. |
| High Backpressure | 1. Particulate matter from sample. 2. Column frit is blocked. | 1. Always filter the sample before injection.[8] 2. Reverse-flush the column with a strong solvent (ACN or Isopropanol). |
Conclusion
This application note provides a robust and scientifically grounded framework for the preparative HPLC purification of this compound. By understanding the analyte's properties and systematically applying the principles of reversed-phase chromatography, particularly the critical role of mobile phase pH control, researchers can reliably achieve high levels of purity. The detailed protocol serves as a complete guide from method development to final product isolation, enabling the successful implementation of this purification strategy in a research or drug development setting.
References
- Benchchem Technical Support Center. (n.d.). HPLC Analysis of Benzoic Acid Derivatives.
- Baczek, T., et al. (2008). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Acta Chromatographica, 20(2), 249-262.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17906633, 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy-, ethyl ester (CAS 23676-09-7).
- Aspey, S. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific AppsLab Library.
- Bui, L. V., & Cooper, C. (1987). Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods. Journal of the Association of Official Analytical Chemists, 70(5), 892-896.
- Dong, M. W. (2013). A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research, 5(12), 1-10.
- Lestari, F., et al. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals, 3(2).
- CymitQuimica. (n.d.). CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- ZirChrom Separations, Inc. (2004). Method Development Guide.
- Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 31(8), 612-621.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174073, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- Sigma-Aldrich. (n.d.). HPLC Method Development & Optimization.
Sources
- 1. Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
Application Note: Recrystallization Protocol for 4-(2-Ethoxyethoxy)benzoic acid
Abstract
This document provides a detailed guide for the purification of 4-(2-Ethoxyethoxy)benzoic acid via recrystallization. Recrystallization is a fundamental technique in organic chemistry for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[1][2][3][4] This protocol outlines a systematic approach, including solvent selection, a step-by-step purification workflow, and methods for assessing the purity of the final product. The causality behind each procedural step is explained to provide researchers with a robust understanding of the underlying principles, ensuring reliable and reproducible results.
Introduction to Recrystallization
The purification of solid organic compounds is a critical step in chemical synthesis and drug development. Recrystallization is a powerful and widely used method that leverages the principle that the solubility of most solids in a solvent increases with temperature.[4][5] The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent.[1][2] As this saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[5] Soluble impurities, being present in lower concentrations, remain in the cooled solvent (mother liquor) and are subsequently separated by filtration.[5] The key to a successful recrystallization is the selection of an appropriate solvent in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3]
This compound is a solid organic compound featuring a carboxylic acid group and an ether linkage. This bifunctional nature dictates its polarity and solubility, which are key considerations for selecting an effective recrystallization solvent system.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for developing a successful purification protocol.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₄ | Benchchem[6] |
| Molecular Weight | 210.23 g/mol | Benchchem[6] |
| Appearance | White to off-white solid | CymitQuimica[7] |
| Melting Point | Not explicitly available for this specific compound, but a related compound, 4-Ethoxybenzoic acid, melts at 197-199 °C. This serves as a useful, albeit indirect, reference. | Sigma-Aldrich[8] |
Principle of Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics[3]:
-
High Solvation Power at High Temperature: The solvent must dissolve the compound completely when hot or boiling.[2]
-
Low Solvation Power at Low Temperature: The solvent should dissolve very little of the compound when cold to maximize crystal recovery.[2]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the solute to prevent the compound from "oiling out" instead of crystallizing.
-
Inertness: The solvent must not react with the compound being purified.[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[3]
Given the structure of this compound, which contains a polar carboxylic acid group and a moderately polar ether chain, a polar solvent or a mixed-solvent system is appropriate. Water is a good candidate due to the hydrogen bonding capability of the carboxylic acid. However, the organic backbone may limit solubility. Therefore, a mixed solvent system, such as Ethanol/Water or Isopropanol/Water , is recommended. In this system, the compound is dissolved in the better solvent (the alcohol) at its boiling point, and the poorer solvent (water) is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the better solvent is then added to redissolve the precipitate, creating a saturated solution perfect for crystallization upon cooling.[5]
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute) or Isopropanol
-
Deionized Water
-
Erlenmeyer flasks (2-3 of appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source (aspirator or pump)
-
Spatula
-
Watch glass
-
Ice bath
Recrystallization Workflow Diagram
The overall process can be visualized as a sequence of distinct steps, each critical for achieving high purity and yield.
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of the primary solvent (e.g., 5-10 mL of ethanol) and heat the mixture on a hot plate with stirring. Add the hot solvent portion-wise until the solid is completely dissolved.[1] Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield.[2]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. Causality: This step removes insoluble impurities. Pre-warming the apparatus prevents premature crystallization of the product in the funnel.
-
Saturation and Crystallization: While the alcoholic solution is still hot, add hot deionized water dropwise with swirling until the solution remains persistently cloudy. This indicates that the saturation point has been reached. Add a few drops of hot ethanol to just redissolve the precipitate and produce a clear solution. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[2] Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals.[4] Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[1] Causality: The compound's solubility is even lower at 0-4 °C, thus increasing the overall yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Pour the cold slurry into the funnel and ensure the crystals form a compact cake.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of an ice-cold ethanol/water mixture (using the same ratio as the final crystallization medium). Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely or place them in a desiccator under vacuum.
Purity Assessment & Troubleshooting
Melting Point Analysis
The purity of the recrystallized product should be assessed by measuring its melting point. A pure compound will have a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value for a qualitative measure of purity. Impurities typically depress and broaden the melting point range.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow it to cool more slowly. |
| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Alternatively, scratch the inside of the flask with a glass rod to induce nucleation.[1] |
| Low Recovery Yield | Too much solvent was used; crystals were filtered before cooling was complete; premature crystallization during hot filtration. | Ensure minimum solvent is used and the solution is thoroughly cooled in an ice bath. Ensure filtration apparatus is pre-heated.[5] |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step. |
Safety and Handling
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ethanol and isopropanol are flammable. Do not use them near open flames. Use a hot plate for heating.
-
Avoid inhalation of dust or vapors.[9]
-
In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[9]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.
Conclusion
This protocol provides a comprehensive and scientifically grounded method for the purification of this compound. By understanding the principles behind each step, from solvent selection to crystal isolation, researchers can effectively remove impurities and obtain a high-purity product suitable for downstream applications in research and development.
References
- Wired Chemist. (n.d.). Recrystallization.
- Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization-1.pdf.
- Cheméo. (n.d.). Benzoic acid, 4-ethoxy-.
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- University of California, Berkeley, College of Chemistry. (n.d.). Crystallization Solvents.pdf.
- University of Toronto, Department of Chemistry. (n.d.). RECRYSTALLISATION.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- Cheméo. (n.d.). Benzoic acid, 2-ethoxy-.
- Triown Chemie. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride.
- Fisher Scientific. (2024, January 23). Safety Data Sheet.
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 8. 4-Ethoxybenzoesäure 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Application Note: Derivatization of 4-(2-Ethoxyethoxy)benzoic Acid for Biological Screening
Abstract
This guide provides a comprehensive framework for the chemical derivatization of 4-(2-Ethoxyethoxy)benzoic acid into a library of esters and amides for biological screening. We detail robust, field-proven protocols for synthesis, purification, and characterization of these derivatives. Furthermore, we outline strategic approaches for high-throughput screening (HTS) to evaluate their potential cytotoxic and enzyme-inhibitory activities. The methodologies are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel benzoic acid derivatives.
Introduction: The Rationale for Derivatization
This compound is a versatile scaffold in medicinal chemistry. The core benzoic acid structure is a common feature in numerous biologically active compounds, prized for its metabolic stability and ability to participate in key binding interactions, such as hydrogen bonding.[1] The ethoxyethoxy side chain imparts increased hydrophilicity and unique conformational properties, potentially enhancing solubility and altering pharmacokinetic profiles.
However, the therapeutic potential of the parent molecule is limited. Derivatization of the carboxylic acid moiety is a critical strategy in drug discovery to:
-
Expand Structural Diversity: Creating a library of esters and amides allows for the exploration of a wider chemical space.
-
Modulate Physicochemical Properties: Altering the carboxyl group can fine-tune properties like lipophilicity (LogP), cell permeability, and metabolic stability. For instance, converting the acid to an ester can create a prodrug that improves passage through cell membranes before being hydrolyzed to the active acidic form.[2]
-
Probe Structure-Activity Relationships (SAR): Systematically modifying the scaffold helps identify key structural features required for biological activity, guiding the design of more potent and selective compounds.[1]
This application note will focus on two primary, high-yield derivatization pathways: Fischer Esterification and Carbodiimide-mediated Amidation .
Derivatization Workflow Overview
The overall strategy involves synthesizing a library of derivatives from the parent acid, purifying them to a high degree, confirming their structure, and subjecting them to a cascade of biological assays.
Caption: Experimental workflow from starting material to hit identification.
Synthesis Protocols
General Esterification via Fischer-Speier Method
This classic acid-catalyzed method is effective for generating simple alkyl and benzyl esters. The use of a large excess of the alcohol reactant drives the equilibrium toward the ester product, in accordance with Le Châtelier's principle.[3]
Protocol: Synthesis of Ethyl 4-(2-Ethoxyethoxy)benzoate
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add absolute ethanol (e.g., 50 mL, large excess).
-
While swirling the flask in an ice-water bath, slowly add concentrated sulfuric acid (H₂SO₄, e.g., 1 mL) as a catalyst.
-
Add a magnetic stir bar and attach a reflux condenser.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting benzoic acid.[4]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution, vent frequently), and finally 50 mL of brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude ester can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.
-
| Parameter | Value/Condition | Rationale |
| Reactants | Acid, Alcohol | Direct formation of the ester bond. |
| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl oxygen, making the carbon more electrophilic. |
| Solvent | Excess Alcohol | Serves as both reactant and solvent, driving the equilibrium. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst and removes unreacted carboxylic acid. |
General Amidation via EDC/NHS Coupling
For generating a diverse amide library, carbodiimide coupling is superior to direct thermal amidation as it proceeds under mild conditions, preventing degradation of sensitive substrates.[5] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a highly efficient method.[6] EDC activates the carboxylic acid, which then reacts with NHS to form a semi-stable NHS-ester. This intermediate is less susceptible to hydrolysis than the initial O-acylisourea intermediate and reacts efficiently with primary or secondary amines to form a stable amide bond.[7][8]
Protocol: Synthesis of N-benzyl-4-(2-ethoxyethoxy)benzamide
-
Activation of Carboxylic Acid:
-
Dissolve this compound (e.g., 1 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise while stirring.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester.
-
-
Amide Formation:
-
In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated NHS-ester mixture at room temperature.
-
Let the reaction stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude amide product using flash column chromatography on silica gel.
-
| Parameter | Value/Condition | Rationale |
| Coupling Agents | EDC / NHS | Forms a stable, amine-reactive NHS-ester, improving yield and minimizing side reactions.[7] |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents to prevent hydrolysis of activated intermediates. |
| Temperature | 0 °C to RT | Mild conditions to prevent racemization (if chiral centers are present) and degradation. |
| Work-up | Acid/Base Washes | Removes unreacted starting materials and coupling agent byproducts (e.g., EDC urea). |
Characterization and Purification of the Derivative Library
Ensuring the purity and structural integrity of each compound in the library is paramount for reliable biological screening data.
Purification by Preparative HPLC
For generating high-purity compounds for a screening library, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[9][10]
General Protocol:
-
Method Development: Develop an analytical HPLC method using a C18 column to achieve baseline separation of the product from impurities. Common mobile phases are gradients of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Scale-Up: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and injection volume based on the column dimensions.[10]
-
Fraction Collection: Collect fractions corresponding to the product peak, triggered by UV absorbance or mass spectrometry.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the final compound as a powder.
Structural Characterization
The identity and purity of the final compounds must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for Derivatives |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct molecular ion mass ([M+H]⁺ or [M-H]⁻). |
| ¹H NMR | Structural confirmation | Disappearance of the broad carboxylic acid proton (~12-13 ppm). Appearance of new signals corresponding to the added ester or amide moiety. |
| ¹³C NMR | Structural confirmation | Shift in the carbonyl carbon resonance and appearance of new carbon signals from the derivative group. |
Protocols for Biological Screening
Based on the known activities of benzoic acid derivatives, initial screening should focus on general cytotoxicity and specific enzyme inhibition, such as cyclooxygenase (COX) or kinase inhibition, which are relevant in inflammation and cancer.[11][12][13]
Caption: High-throughput screening (HTS) cascade for derivative library.
Primary Screening: Cell Viability (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell viability, making it ideal for primary high-throughput screening to identify cytotoxic compounds.[14][15] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16]
Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[17]
-
Compound Treatment: Prepare stock solutions of the derivative library in DMSO. Add the compounds to the cells at a single high concentration (e.g., 10 or 50 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10 µL per 100 µL of medium) and incubate for another 2-4 hours.[15]
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits".
Secondary Screening: Enzyme Inhibition Assay
For hits from the primary screen, a more specific assay is required to elucidate the mechanism of action. Enzyme inhibition assays are a cornerstone of drug discovery.[18][19][20] As many benzoic acid derivatives show anti-inflammatory activity, a cyclooxygenase (COX) inhibition assay is a relevant secondary screen.
Protocol (General Fluorometric Assay):
-
Reagent Preparation: Prepare assay buffer, the enzyme (e.g., human recombinant COX-2), a fluorogenic substrate (e.g., Amplex Red), and the test compounds (hits from the primary screen).
-
Assay Plate Setup: In a 96- or 384-well black plate, add the enzyme and varying concentrations of the test compounds to generate a dose-response curve. Include no-enzyme and no-inhibitor controls.
-
Incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid) and the detection reagent (e.g., Amplex Red/H₂O₂).
-
Signal Detection: Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The systematic derivatization of this compound provides a powerful avenue for discovering novel bioactive molecules. By employing robust protocols for synthesis (esterification, amidation), high-purity purification (preparative HPLC), and rigorous characterization (NMR, LC-MS), a high-quality compound library can be generated. A tiered biological screening approach, starting with broad cytotoxicity assays and progressing to specific mechanistic studies, allows for the efficient identification and validation of lead compounds. This integrated strategy of chemical synthesis and biological evaluation is fundamental to modern drug discovery and can unlock the therapeutic potential hidden within the benzoic acid scaffold.
References
- PubMed. (n.d.).
- Southern Utah University. (n.d.).
- Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. [Link]
- Studylib. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
- Science and Education Publishing. (n.d.).
- PubMed. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]
- University of Missouri–St. Louis. (n.d.).
- PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
- Wiley Online Library. (2015).
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
- ResearchGate. (2019). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
- Google Patents. (n.d.).
- ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
- Agilent. (n.d.).
- ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. [Link]
- PubMed. (2024).
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Quora. (2018).
- Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. [Link]
- MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
- Bentham Science. (2024).
- CyberLeninka. (2025).
- National Center for Biotechnology Information. (2022).
- University of Southampton. (n.d.).
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid. [Link]
- National Center for Biotechnology Information. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]
- ResearchGate. (2013).
- ChemRxiv. (n.d.).
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tarosdiscovery.com [tarosdiscovery.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Incorporating 4-(2-Ethoxyethoxy)benzoic Acid into Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the incorporation of 4-(2-Ethoxyethoxy)benzoic acid into novel polymeric structures. We move beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles and experimental design choices. This document is intended for researchers in polymer chemistry, materials science, and drug development who are exploring the synthesis of new functional polymers. The protocols outlined herein are designed to be self-validating, with integrated characterization steps to ensure the integrity of the synthesized materials. We will detail two primary polymerization strategies—melt condensation for polyesters and solution polymerization for polyamides—and provide step-by-step protocols for synthesis and subsequent characterization.
Introduction: The Rationale for this compound in Polymer Synthesis
The design of novel polymers with tailored properties is a cornerstone of modern materials science and pharmaceutical development.[1] The choice of monomer is a critical determinant of the final polymer's characteristics. This compound is a particularly interesting monomer for several reasons:
-
Amphiphilic Character: The molecule possesses both a hydrophilic ethoxyethoxy tail and a hydrophobic aromatic ring. This inherent amphiphilicity can be leveraged to control the solubility of the resulting polymers, making them suitable for a range of applications, from drug delivery systems to specialty coatings. The incorporation of ethoxy groups has been shown to enhance solubility in various media.[2]
-
Flexibility: The ether linkages in the ethoxyethoxy group introduce flexibility into the polymer backbone, which can lower the glass transition temperature (Tg) and modify the mechanical properties of the material, potentially leading to elastomers or flexible films.
-
Reactive Carboxylic Acid Group: The carboxylic acid moiety provides a reactive handle for a variety of polymerization reactions, most notably the formation of polyesters and polyamides. This allows for the integration of this monomer into a wide array of polymer architectures.
This guide will provide the foundational knowledge and practical protocols to begin exploring the potential of this compound in your research.
Polymer Synthesis: Methodologies and Experimental Design
We will explore two robust polymerization methods for incorporating this compound: melt polycondensation to form a novel polyester and a solution polycondensation for the synthesis of a novel polyamide.
Synthesis of a Novel Polyester via Melt Polycondensation
Melt polycondensation is a solvent-free method that is often preferred for its simplicity and reduced environmental impact.[3] In this protocol, we will react this compound with a suitable diol, such as 1,4-butanediol, to form a polyester.
Causality of Experimental Choices:
-
Monomer Activation: While direct esterification is possible, the carboxylic acid can be activated to facilitate the reaction. For this protocol, we will utilize an in-situ activation approach with an excess of the diol to drive the reaction forward.
-
Catalyst Selection: A common and effective catalyst for polyesterification is antimony(III) oxide (Sb₂O₃). It is chosen for its high activity at elevated temperatures.
-
Reaction Conditions: The reaction is carried out in a stepwise manner, with an initial lower temperature stage to promote esterification and a subsequent high-temperature, high-vacuum stage to drive off the condensation byproduct (water) and build molecular weight.
Experimental Workflow Diagram:
Caption: Workflow for polyester synthesis via melt polycondensation.
Detailed Protocol:
-
Monomer and Catalyst Preparation:
-
Ensure all glassware is rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
In a round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add this compound (1.0 eq), 1,4-butanediol (1.2 eq), and antimony(III) oxide (0.05 mol%).
-
-
Esterification Stage:
-
Begin stirring and purge the system with dry nitrogen for 20 minutes.
-
Immerse the flask in a preheated oil bath at 180°C.
-
Increase the temperature to 200°C over 30 minutes. Water will begin to distill off.
-
Continue this stage for 2-3 hours or until the majority of the water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 Torr over a period of 1 hour. This is a critical step to avoid excessive foaming.
-
Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will noticeably increase.
-
-
Isolation and Purification:
-
Remove the flask from the oil bath and allow it to cool to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting solid polymer in a minimal amount of tetrahydrofuran (THF).
-
Precipitate the polymer by slowly adding the THF solution to a vigorously stirred beaker of methanol.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Synthesis of a Novel Polyamide via Solution Polycondensation
For monomers that may be thermally sensitive, solution polycondensation offers a milder alternative to melt processing. Here, we will describe the synthesis of a polyamide by reacting this compound with an aromatic diamine, such as 4,4'-oxydianiline (ODA).
Causality of Experimental Choices:
-
Monomer Activation: The carboxylic acid of this compound must be activated to react with the less nucleophilic aromatic amine. A common method is to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).
-
Solvent and Acid Scavenger: The reaction is performed in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc), to dissolve the monomers and the resulting polymer. A base, like pyridine, is used to neutralize the HCl byproduct of the condensation reaction.
-
Low-Temperature Reaction: The reaction is conducted at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.
Experimental Workflow Diagram:
Caption: Workflow for polyamide synthesis via solution polycondensation.
Detailed Protocol:
-
Acid Chloride Synthesis:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMAc.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to 60°C for 2 hours, then cool to room temperature. The formation of the acid chloride can be monitored by FTIR.
-
-
Polycondensation Reaction:
-
In a separate flame-dried flask, dissolve 4,4'-oxydianiline (1.0 eq) and pyridine (2.2 eq) in anhydrous DMAc.
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the prepared acid chloride solution to the diamine solution dropwise over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
-
Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Collect the fibrous precipitate by filtration.
-
Wash the polymer thoroughly with water to remove pyridine hydrochloride and then with methanol to remove any remaining low molecular weight species.
-
Dry the purified polyamide in a vacuum oven at 60°C until a constant weight is achieved.
-
Polymer Characterization: A Self-Validating Approach
Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its properties.[4][5][6]
Structural Characterization
| Technique | Purpose | Expected Observations for Polyester | Expected Observations for Polyamide |
| FTIR Spectroscopy | To confirm the formation of ester or amide linkages and the disappearance of carboxylic acid groups.[4] | Disappearance of broad O-H stretch from the carboxylic acid. Appearance of a strong C=O stretch for the ester at ~1720 cm⁻¹. | Disappearance of broad O-H stretch. Appearance of a strong C=O stretch (Amide I) at ~1650 cm⁻¹ and an N-H bend (Amide II) at ~1540 cm⁻¹. |
| ¹H NMR Spectroscopy | To verify the polymer structure and confirm the incorporation of the this compound monomer.[4][5] | Signals corresponding to the aromatic protons, the ethoxyethoxy group, and the butanediol backbone should be present in the correct integration ratios. | Signals for the aromatic protons of both monomers and the ethoxyethoxy group should be present. A broad signal for the amide N-H proton will appear downfield. |
Molecular Weight Determination
| Technique | Purpose | Data Obtained |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4][7] | Elution profile, from which Mn, Mw, and PDI are calculated relative to known standards (e.g., polystyrene). |
Thermal Properties
| Technique | Purpose | Data Obtained |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[4][5][6] | A thermogram showing heat flow as a function of temperature, with characteristic transitions appearing as steps (Tg) or peaks (Tm, Tc). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer and determine its decomposition temperature (Td).[5] | A plot of mass loss versus temperature, indicating the onset of thermal degradation. |
Potential Applications
The unique structure of polymers derived from this compound suggests a range of potential applications:
-
Drug Delivery: The amphiphilic nature of these polymers could enable the formation of micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents.[7] The biocompatibility of the ethoxyethoxy group is an added advantage.
-
Biomedical Devices: The flexibility imparted by the ether linkages could be beneficial in the development of flexible coatings for medical implants or in the fabrication of soft tissue engineering scaffolds.
-
Specialty Adhesives and Sealants: The polarity and potential for hydrogen bonding could lead to good adhesion to a variety of substrates. Benzoic acid end-caps have been used in polyester plasticizers.[8][9]
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling thionyl chloride and pyridine.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11][12]
-
Consult the Safety Data Sheet (SDS) for all chemicals used. While specific data for this compound is not widely available, related benzoic acid derivatives may cause skin and eye irritation.[10][12][13]
Conclusion
The incorporation of this compound into novel polymers presents a promising avenue for the development of new materials with tailored properties. The protocols detailed in this guide provide a robust starting point for the synthesis and characterization of polyesters and polyamides based on this versatile monomer. By understanding the rationale behind the experimental choices and employing a thorough characterization strategy, researchers can confidently explore the potential of these novel polymers in a variety of scientific and industrial applications.
References
- Polymagnet. (n.d.).
- Al-Ghamdi, A. Y., et al. (2023).
- Malvern Panalytical. (2011, December 12). Characterizing novel polymers. [Link]
- Kricheldorf, H. R., & Engelhardt, J. (1993). New polymer syntheses. LXVI. Copolyester of 4‐hydroxybenzoic acid and 3‐(4'‐hydroxyphenoxy)benzoic acid or 4‐(3'‐hydroxyphenoxy)benzoic acid. Journal of Polymer Science Part A: Polymer Chemistry.
- Vygodskii, Y. S., et al. (2011). Synthesis of Polyimides in the Melt of Benzoic Acid. Polymer Science, Series B.
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- Zhang, Y., et al. (2024, May 8). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid.
- Goodwin, A. A., & Wooley, K. L. (2005). Novel polymers: Molecular to nanoscale order in three dimensions.
- Vygodskii, Y. S., et al. (2011). Synthesis of Polyimides in the Melt of Benzoic Acid.
- Wikipedia. (n.d.).
- Bilibin, A. Y., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
- Abid, M. A., et al. (2025, August 7). Influence of the n-Hexoxy Group on the Properties of Fluoroalkoxyphosphazene Polymers. Preprints.org.
- Google Patents. (n.d.). KR20180117224A - Polyester plasticizers with benzoic acid end-caps.
- AFG Bioscience LLC. (2016, April 1).
- Google Patents. (n.d.). WO2015103460A1 - Polyester plasticizers with benzoic acid end-caps.
- PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]
- ACS Publications. (2024, July 24). Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets.
- Fisher Scientific. (2024, January 23).
- Letopharm Limited. (n.d.). Benzoic acid, 4-methyl-, 2-(2-ethoxyethoxy)ethyl ester. [Link]
- NPTEL-NOC IITM. (2023, October 3). Lecture 59: Polymer applications in different fields: Polymer in cosmetics. YouTube. [Link]
- MDPI. (2021).
- ResearchGate. (n.d.). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, .... [Link]
- Google Patents. (n.d.). US5408011A - Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene)
- PubMed. (2020, January 10). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide)
Sources
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. measurlabs.com [measurlabs.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Polymer characterization - Wikipedia [en.wikipedia.org]
- 7. Characterizing novel polymers | Malvern Panalytical [malvernpanalytical.com]
- 8. KR20180117224A - Polyester plasticizers with benzoic acid end-caps - Google Patents [patents.google.com]
- 9. WO2015103460A1 - Polyester plasticizers with benzoic acid end-caps - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.dk [fishersci.dk]
- 13. afgsci.com [afgsci.com]
Application Note & Protocol: A Scalable Synthesis of 4-(2-Ethoxyethoxy)benzoic Acid via Williamson Ether Synthesis
Abstract & Introduction
4-(2-Ethoxyethoxy)benzoic acid is a valuable bifunctional organic molecule, serving as a key building block in the synthesis of advanced polymers, liquid crystals, and pharmaceutical intermediates.[1] Its structure, featuring a terminal carboxylic acid and an ether linkage with a flexible ethoxyethoxy side chain, allows for the precise tuning of material properties such as solubility, thermal behavior, and binding affinity. This document provides a comprehensive, scalable, and validated protocol for the synthesis of this compound. We detail a robust Williamson ether synthesis approach, addressing critical scale-up parameters including reaction control, thermal management, and safety. This guide is intended for researchers in materials science, medicinal chemistry, and process development seeking a reliable method for producing this compound in multi-gram to kilogram quantities.
Scientific Rationale & Mechanistic Overview
The selected synthetic route is the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers from an alkoxide and an organohalide.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4]
Reaction Scheme:

The mechanism involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is a weak nucleophile. To activate it for the SN2 reaction, it must be deprotonated to form a potent nucleophile, the corresponding phenoxide ion. In this protocol, we utilize sodium hydride (NaH), a strong, non-nucleophilic base.[4] The reaction is irreversible as the byproduct, hydrogen gas (H₂), evolves from the reaction mixture, driving the equilibrium to favor the phenoxide. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively solvates the sodium phenoxide intermediate without interfering with the reaction.[5]
-
Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the primary carbon of 2-bromoethoxyethane, displacing the bromide leaving group in a single, concerted step.[2][4] The use of a primary alkyl halide is essential to maximize the yield of the ether product and minimize competing elimination (E2) reactions, which can occur with secondary or tertiary halides.[3][4]
Hazard Analysis and Safety Precautions
Scaling up chemical reactions requires a rigorous assessment of potential hazards. The following table outlines the primary risks and necessary safety measures.
| Reagent | CAS No. | Primary Hazards | Handling Precautions & PPE |
| Sodium Hydride (60% in oil) | 7646-69-7 | Water-Reactive & Flammable Solid: Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[6][7][8] Corrosive. | Handle exclusively under an inert atmosphere (Nitrogen/Argon) in a glovebox or a well-ventilated fume hood.[9] PPE: Flame-retardant lab coat, chemical splash goggles, face shield, and nitrile or neoprene gloves.[8][9] Use non-sparking tools.[6] Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available.[7][10] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Reproductive Toxin & Irritant: Harmful if inhaled or absorbed through the skin. Suspected of damaging fertility or the unborn child. | Use in a fume hood with high airflow. Avoid inhalation and skin contact. PPE: Chemical splash goggles, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber). |
| 2-Bromoethoxyethane | 646-04-8 | Irritant & Lachrymator: Causes skin and serious eye irritation. May cause respiratory irritation. | Handle in a well-ventilated fume hood. Avoid contact with eyes, skin, and clothing. PPE: Standard lab coat, chemical splash goggles, and nitrile gloves. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Corrosive: Causes severe skin burns and eye damage. Respiratory irritant. | Always add acid to water, never the reverse. Handle in a fume hood. PPE: Acid-resistant apron, chemical splash goggles, face shield, and appropriate gloves. |
Scaled-Up Experimental Protocol
This protocol is designed for a ~200g scale synthesis. Adjustments may be necessary based on available equipment.
Materials and Equipment
-
Reagents:
-
4-Hydroxybenzoic acid (≥99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromoethoxyethane (≥97%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Isopropanol
-
Hydrochloric Acid (HCl), 37%
-
Ethanol, Reagent Grade
-
Deionized Water
-
Celpure® P65 or Celite® (for filtration)
-
-
Equipment:
-
5 L, 4-neck round-bottom flask (reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
500 mL pressure-equalizing dropping funnel
-
Thermocouple and temperature controller
-
Heating mantle and cooling bath (ice/water)
-
Inert gas inlet (Nitrogen or Argon) with a bubbler outlet
-
Large Büchner funnel and vacuum flask
-
Glassware for workup and recrystallization
-
Synthesis Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor setup in a fume hood. Ensure all glassware is dry. Purge the entire system with nitrogen or argon for 30 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Deprotonation:
-
Charge the reactor with 4-hydroxybenzoic acid (200 g, 1.45 mol) and anhydrous DMF (2.0 L).
-
Begin stirring to form a slurry and cool the mixture to 0-5 °C using an ice bath.
-
CAUTION: The following step is highly exothermic and evolves flammable hydrogen gas. Add the sodium hydride (60% dispersion, 64 g, 1.60 mol, 1.1 eq) in small portions over 1-1.5 hours, ensuring the internal temperature does not exceed 15 °C. Vigorous gas evolution will be observed.
-
Once the NaH addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours until gas evolution ceases, indicating the complete formation of the sodium phenoxide.
-
-
Alkylation:
-
Charge the dropping funnel with 2-bromoethoxyethane (255 g, 1.53 mol, 1.05 eq).
-
Add the alkylating agent dropwise to the stirred phenoxide solution over approximately 1 hour. A mild exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath.
-
CAUTION: Quench any unreacted NaH by slowly adding isopropanol (100 mL) dropwise. Ensure the temperature remains below 20 °C.
-
Slowly pour the reaction mixture into a separate beaker containing 4 L of cold deionized water with vigorous stirring.
-
Adjust the pH of the aqueous mixture to 2-3 by slowly adding concentrated hydrochloric acid. A thick white precipitate of the crude product will form.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove DMF and salts.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a large Erlenmeyer flask. Add ethanol and heat with stirring until the solid dissolves completely (approx. 1.5-2.0 L).[11]
-
If the solution is colored, treatment with activated charcoal may be performed.
-
To the hot ethanol solution, slowly add warm deionized water until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the cloudiness.[11]
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 2 hours to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 50 °C to a constant weight.
-
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 4-Hydroxybenzoic acid | 138.12 | 1.45 | 1.0 | 200 g |
| Sodium Hydride (60%) | 40.00 (as 100%) | 1.60 | 1.1 | 64 g |
| 2-Bromoethoxyethane | 167.02 | 1.53 | 1.05 | 255 g (170 mL) |
| DMF (Solvent) | - | - | - | 2.0 L |
| Expected Product | 196.20 | - | - | ~240-270 g (85-95% yield) |
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White crystalline solid.
-
Melting Point: A sharp melting point indicates high purity.[12]
-
HPLC Analysis: To determine purity (typically >99%). A common method involves a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid, with UV detection.[11][13]
-
NMR Spectroscopy: To confirm the chemical structure.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) would include signals for the aromatic protons (typically in the 7.0-8.0 ppm range), the carboxylic acid proton (>12 ppm, broad), the two methylene groups of the ethoxyethoxy chain (in the 3.5-4.5 ppm range), and the terminal ethyl group (a triplet around 1.1 ppm and a quartet around 3.5 ppm).[13]
-
¹³C NMR (DMSO-d₆, 100 MHz): Will show distinct signals for the carboxylic carbon, aromatic carbons (including the ether-linked and acid-bearing carbons), and the aliphatic carbons of the side chain.
-
Discussion of Alternative "Greener" Routes
While the NaH/DMF system is highly effective, its industrial application poses challenges due to the hazards of sodium hydride and the toxicity of DMF.[6][7] A viable alternative for large-scale synthesis is using Phase-Transfer Catalysis (PTC) .[14][15]
-
PTC Approach: This method involves using a less hazardous base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a biphasic system (e.g., toluene/water). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide.[16]
-
Advantages: Avoids the use of NaH and the associated hydrogen gas evolution, eliminates the need for strictly anhydrous solvents, and often uses less toxic solvents.[15] This approach aligns better with the principles of green chemistry and is often preferred for industrial processes.[16]
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
- University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride.
- Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
- Park, H. S., Kim, B. H., & Kim, H. S. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]
- ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Quora. (2018). How can benzoic acid be tested for purity?.
- Target Analysis. (n.d.). Benzoic acid derivatives.
- Google Patents. (n.d.). US5344968A - Method for producing o-alkoxybenzoic acid.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Scribd. (n.d.). 3-Assay Benzoic Acid.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- Google Patents. (n.d.). DE102008046995A1 - 2-ethoxy-benzoic acid.
- University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid.
- Patsnap. (n.d.). Synthesis and preparation process of 4-phenoxybenzoic acid.
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
- PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid.
- Journal of Chemical Education. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids.
- Prime Scholars. (n.d.). A simple route to polyethers from p-hydroxybenzoic acid.
Sources
- 1. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. nj.gov [nj.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Williamson Ether Synthesis of Aryl Ethers
Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on the preparation of aryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who utilize this cornerstone reaction. Here, we move beyond simple protocols to dissect the intricacies of the synthesis, offering in-depth, evidence-based troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific understanding to not only solve common experimental issues but also to proactively optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Williamson ether synthesis as it applies to aryl ethers, providing the foundational knowledge needed to approach more complex troubleshooting scenarios.
Q1: What is the fundamental mechanism for the Williamson ether synthesis of an alkyl aryl ether?
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3][4] In the context of synthesizing an alkyl aryl ether, the process involves two main steps:
-
Deprotonation of the Phenol: A phenol is treated with a suitable base to deprotonate the acidic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking a primary alkyl halide (or other substrate with a good leaving group, like a tosylate).[1][2][3] This attack occurs in a single, concerted step where the new carbon-oxygen bond forms as the halide leaving group departs.[2]
Q2: Why can't I use an aryl halide and an alkoxide to synthesize an alkyl aryl ether via the standard Williamson synthesis?
This is a critical and common point of confusion. Attempting to react an aryl halide with an alkoxide will generally fail to produce the desired ether under standard Williamson conditions.[4] The reason lies in the inability of aryl halides to undergo SN2 reactions.[4][5] The SN2 mechanism requires a "backside attack" on the carbon atom bearing the leaving group.[1][6] In an aryl halide, this trajectory is sterically blocked by the aromatic ring itself.[5] Furthermore, the carbon-halogen bond in an aryl halide is stronger than in an alkyl halide due to the sp² hybridization of the carbon.
Q3: How can I synthesize a diaryl ether? The standard Williamson synthesis doesn't seem to work.
You are correct; the direct synthesis of diaryl ethers (Ar-O-Ar') from a phenoxide and an unactivated aryl halide is not feasible under standard Williamson conditions for the reasons mentioned above.[3] To achieve this transformation, a modified approach known as the Ullmann condensation (or Ullmann biaryl ether synthesis) is typically employed.[1][3][7]
The Ullmann reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[8][9][10] This method overcomes the limitations of the SN2 pathway and allows for the formation of the aryl-oxygen bond. While classic Ullmann conditions often required harsh temperatures (around 200°C) and stoichiometric amounts of copper, modern variations use catalytic amounts of copper salts with various ligands, enabling the reaction to proceed under milder conditions.[9]
Alternatively, if the target aryl halide is sufficiently "activated" with strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions, a Nucleophilic Aromatic Substitution (SNAr) reaction can occur.[3][8][11]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Williamson ether synthesis of aryl ethers.
Problem 1: Low to No Yield of the Desired Aryl Ether
Q: I've run my reaction overnight, but TLC/LC-MS analysis shows only starting materials. What went wrong?
This is a frequent issue that can often be traced back to one of several key factors. Let's break down the possibilities.
Potential Cause 1: Ineffective Deprotonation of the Phenol
The formation of the phenoxide is the crucial first step. If the base is not strong enough to deprotonate the phenol, the reaction will not proceed.
-
Expert Insight: The acidity of phenols can vary significantly based on the electronic nature of their substituents. Electron-withdrawing groups (EWGs) like -NO₂ or -CN increase the acidity of the phenol, making deprotonation easier. Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ decrease acidity, requiring a stronger base.
-
Solution:
-
For relatively acidic phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent are often sufficient.[3]
-
For less acidic phenols, a stronger base such as sodium hydride (NaH) or potassium hydride (KH) may be necessary.[3][4] These bases irreversibly deprotonate the phenol, driving the equilibrium towards the phenoxide.[6]
-
Potential Cause 2: Poor Choice of Solvent
The solvent plays a critical role in the SN2 reaction by influencing the solubility of the reactants and the reactivity of the nucleophile.
-
Expert Insight: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, creating a "solvent cage" that hinders its ability to act as a nucleophile. This drastically slows down the reaction rate.
-
Solution:
-
Use a polar aprotic solvent. These solvents can dissolve the ionic phenoxide salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices that promote rapid SN2 reactions.[1][3][7]
-
Potential Cause 3: Unreactive Alkylating Agent
The structure of the alkyl halide is paramount for a successful SN2 reaction.
-
Expert Insight: The SN2 reaction is highly sensitive to steric hindrance at the reaction center.
-
Solution:
Data Summary: Recommended Starting Materials & Conditions
| Component | Recommended | Acceptable (with caution) | Avoid |
| Alkyl Halide | Methyl, Primary (e.g., CH₃I, CH₃CH₂Br) | Secondary (e.g., 2-bromopropane) | Tertiary (e.g., t-butyl bromide) |
| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH, KH | Weaker bases for highly acidic phenols | Bases incompatible with solvent |
| Solvent | DMF, DMSO, Acetonitrile | THF, Dioxane | Protic solvents (Ethanol, Methanol, Water) |
| Temperature | 50-100 °C | Room temperature (for highly reactive substrates) | Excessively high temperatures that promote side reactions |
Problem 2: Formation of Significant Byproducts
Q: My reaction works, but I'm getting a messy mixture of products, including an alkene and some ring-alkylated species. How can I improve the selectivity?
The formation of byproducts is a clear indication that competing reaction pathways are at play.
Side Reaction 1: E2 Elimination
As mentioned, when using secondary or sterically hindered primary alkyl halides, the phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene via an E2 elimination mechanism.[3][12]
-
Solution:
-
Change your synthetic strategy: If possible, reverse the roles of the nucleophile and electrophile. For example, to make isopropyl phenyl ether, it is far better to react sodium phenoxide with 2-bromopropane (which will give a mix of products) than it is to react sodium isopropoxide with bromobenzene (which won't work). The best approach is to react sodium phenoxide with isopropyl tosylate, which is a better leaving group and can favor substitution. However, the most reliable method is to use sodium isopropoxide and an activated aryl halide if available. When synthesizing an unsymmetrical ether, there are two potential routes. The preferred pathway involves the less sterically hindered halide.[13]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest feasible temperature can favor the SN2 pathway.
-
Use a less sterically hindered base: If you are generating the phenoxide in situ, a bulky base might exacerbate the elimination pathway.
-
Side Reaction 2: C-Alkylation vs. O-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions). While O-alkylation is usually favored, C-alkylation can become a significant side reaction under certain conditions.[1][3]
-
Expert Insight: The solvent and counter-ion can influence the site of alkylation. Polar aprotic solvents, which are ideal for the Williamson synthesis, tend to favor O-alkylation.
-
Solution:
-
Stick to polar aprotic solvents (DMF, DMSO): These solvents effectively solvate the cation (e.g., Na⁺, K⁺), leaving the more electronegative oxygen atom as the more reactive nucleophilic site.
-
Consider Phase-Transfer Catalysis (PTC): For reactions that are sluggish or show C-alkylation, a phase-transfer catalyst can be highly effective.[3] A catalyst like tetrabutylammonium bromide (TBAB) transports the phenoxide ion from an aqueous or solid phase into the organic phase where the alkyl halide resides.[14] This "naked" phenoxide in the organic phase is highly reactive and selectively undergoes O-alkylation.[14]
-
Section 3: Advanced Protocols & Methodologies
Protocol: Phase-Transfer Catalyzed Synthesis of Anisole
This protocol describes a robust method for the synthesis of anisole (methoxybenzene) from phenol and methyl iodide, demonstrating the utility of phase-transfer catalysis in suppressing side reactions and improving efficiency.[14]
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
Tetrabutylammonium Bromide (TBAB)
-
Diethyl ether (for extraction)
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol in an aqueous solution of sodium hydroxide. This will form the sodium phenoxide in the aqueous layer.
-
Addition of Reagents: To the stirred solution, add the alkylating agent, methyl iodide, which will form the organic layer.
-
Catalyst Introduction: Add a catalytic amount (typically 1-5 mol%) of tetrabutylammonium bromide (TBAB).[14]
-
Reaction Conditions: Gently heat the biphasic mixture to a temperature between 55-65°C with vigorous stirring for approximately one hour.[14] The vigorous stirring is essential to maximize the surface area between the two phases.
-
Workup and Extraction: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into diethyl ether. The aqueous layer can be extracted multiple times to ensure complete recovery of the product.[14]
-
Purification: The combined organic extracts are washed with a dilute NaOH solution to remove any unreacted phenol, then with water, and finally with brine.[14] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved via distillation or column chromatography.
When to Choose Ullmann Condensation over Williamson/SNAr
The synthesis of diaryl ethers presents a choice between the SNAr reaction and the Ullmann condensation. The decision hinges on the electronic properties of the aryl halide.
-
Choose SNAr when: Your aryl halide substrate contains one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups, positioned ortho or para to the leaving group.[3][11] These groups stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the reaction.[15]
-
Choose Ullmann Condensation when: Your aryl halide is electron-neutral or contains electron-donating groups (EDGs).[8] In these cases, the aromatic ring is not sufficiently activated for SNAr to occur, and the copper-catalyzed Ullmann coupling is the necessary and more general method.[8][9]
References
- Williamson ether synthesis. In: Wikipedia. Accessed January 9, 2026.
- Williamson Ether Synthesis. J&K Scientific LLC. Published March 22, 2025.
- Williamson Ether Synthesis reaction. BYJU'S.
- Williamson Ether Synthesis. ChemTalk.
- The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.
- Williamson Ether Synthesis Reaction Mechanism. YouTube. Published May 2, 2018.
- Williamson Ether Synthesis. Chemistry Steps.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Published May 30, 2020.
- Williamson Ether Synthesis. YouTube. Published October 20, 2020.
- Williamson ether synthesis (video). Khan Academy.
- Williamson Ether Synthesis. Organic Chemistry Tutor.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Published September 26, 2017.
- 7.4: Activation and Deactivation. Chemistry LibreTexts. Published October 4, 2022.
- Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Vari
- An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Published December 23, 1975.
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- Activating and Deactiv
- Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Request PDF.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Diaryl ether synthesis by etherification (aryl
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. BJOC.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. francis-press.com [francis-press.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(2-Ethoxyethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-Ethoxyethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important chemical intermediate. We will explore the underlying chemistry, troubleshoot common experimental hurdles, and provide detailed protocols to ensure your success.
Overview of the Synthetic Strategy
The most reliable and widely used method for preparing this compound is a two-step sequence. This approach offers high yields and a straightforward purification process when optimized correctly.
-
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of a 4-hydroxybenzoic acid ester (e.g., ethyl or methyl 4-hydroxybenzoate) is alkylated using an appropriate 2-ethoxyethyl halide. This proceeds via a classic SN2 mechanism.[1][2]
-
Step 2: Saponification (Ester Hydrolysis). The ester group of the intermediate is hydrolyzed under basic conditions, followed by an acidic workup to yield the final carboxylic acid product.[3]
This two-step process is necessary because the carboxylic acid proton of 4-hydroxybenzoic acid is more acidic than the phenolic proton. Without protection, the base used in the Williamson ether synthesis would deprotonate the carboxylic acid, forming a carboxylate that is unreactive towards the alkylating agent.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions to improve your yield and purity.
Q1: My yield is consistently low in the Williamson ether synthesis step. What are the primary causes?
Low yields in this SN2 reaction are typically traced back to four key areas: incomplete deprotonation, side reactions, suboptimal reaction conditions, or the presence of water.[4]
-
Incomplete Deprotonation: The reaction requires the formation of a phenoxide ion, a potent nucleophile. If the base is not strong enough or used in insufficient quantity, a significant portion of the starting phenol will remain unreacted.[4]
-
Solution: While potassium carbonate (K₂CO₃) is often sufficient, weaker bases like sodium bicarbonate are inadequate. For challenging reactions, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[4][5] Ensure you use at least two equivalents of a base like K₂CO₃, as it also neutralizes the HBr formed.
-
-
Side Reactions: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[1][2]
-
Solution: The choice of solvent is critical for directing the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended as they solvate the cation but leave the phenoxide anion highly reactive, favoring O-alkylation.[4] Protic solvents (like ethanol) can solvate the phenoxide, reducing its nucleophilicity and leading to lower yields.
-
-
Suboptimal Conditions: SN2 reactions are sensitive to temperature and time.
-
Solution: The reaction typically requires heating, often in the range of 50-100°C, for several hours (1-8 hours is common).[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the starting material is fully consumed.
-
-
Moisture: Water can hydrolyze the alkylating agent and will consume the base, hindering the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude atmospheric moisture.[6]
-
Q2: Why must I use an ester of 4-hydroxybenzoic acid instead of the acid itself?
The proton of the carboxylic acid group (pKa ≈ 4.5) is significantly more acidic than the proton of the phenolic hydroxyl group (pKa ≈ 9.4). When a base is introduced, it will preferentially and quantitatively deprotonate the carboxylic acid. The resulting carboxylate anion is a very poor nucleophile due to resonance delocalization and will not attack the alkyl halide. The ester acts as a protecting group for the carboxylic acid, allowing the Williamson ether synthesis to proceed on the phenolic hydroxyl.
Q3: How can I ensure the final hydrolysis (saponification) step goes to completion?
Incomplete hydrolysis is a common issue that complicates purification.
-
Solution: To drive the reaction to completion, use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2-3 equivalents) in an aqueous or mixed aqueous/alcoholic solvent system (e.g., water/ethanol). The reaction usually requires heating under reflux for a period of 1 to 4 hours.[3][7] Monitor the disappearance of the starting ester by TLC. If the reaction stalls, adding more base or extending the reflux time can be effective.
Q4: What is the best way to purify the final this compound?
The purification strategy relies on the change in solubility of the product.
-
Workup: After hydrolysis, the product exists as a water-soluble carboxylate salt (e.g., sodium 4-(2-ethoxyethoxy)benzoate). Cool the reaction mixture and slowly acidify it with a strong acid like HCl (2M) until the pH is around 2.[6]
-
Precipitation: As the solution becomes acidic, the neutral carboxylic acid will precipitate out of the aqueous solution. Cooling the mixture in an ice bath can maximize the amount of precipitate formed.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (like NaCl).
-
Recrystallization: For high purity, the crude product can be recrystallized. A mixed solvent system like ethanol/water is often effective.[8] Dissolve the crude solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly to form pure crystals.
Optimized Experimental Protocols
These protocols provide a reliable starting point for synthesis and may be optimized for specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 4-(2-Ethoxyethoxy)benzoate
Materials & Reagents:
-
Ethyl 4-hydroxybenzoate
-
2-Bromoethoxyethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask (approx. 5-10 mL per gram of starting ester).
-
Begin stirring the suspension under a nitrogen atmosphere.
-
Add 2-bromoethoxyethane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Once complete, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 4-(2-ethoxyethoxy)benzoate.
Protocol 2: Hydrolysis to this compound
Materials & Reagents:
-
Ethyl 4-(2-ethoxyethoxy)benzoate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (2M)
Procedure:
-
In a round-bottom flask, dissolve the ethyl 4-(2-ethoxyethoxy)benzoate (1.0 eq) from the previous step in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 eq in water).
-
Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.[3]
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and transfer to a beaker placed in an ice bath.
-
While stirring vigorously, slowly add 2M HCl dropwise until the pH of the solution is ~2. A white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold deionized water.
-
Dry the purified solid under vacuum to obtain pure this compound.
Data Summary for Optimization
The choice of reagents and conditions significantly impacts the outcome of the Williamson ether synthesis step.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Recommendation |
| Base | K₂CO₃ (weak) | NaOH (strong) | NaH (very strong) | K₂CO₃ is often sufficient, safer, and easier to handle. NaH provides faster, irreversible deprotonation but requires strict anhydrous conditions.[4] |
| Solvent | DMF (aprotic) | Acetonitrile (aprotic) | Ethanol (protic) | Polar aprotic solvents (DMF, Acetonitrile, DMSO) are strongly recommended to favor the desired O-alkylation and increase reaction rates.[4] Avoid protic solvents. |
| Alkylating Agent | 2-Bromoethoxyethane | 2-Chloroethoxyethane | 2-Ethoxyethyl tosylate | Bromides are more reactive than chlorides (Br⁻ is a better leaving group). Tosylates are excellent but must be prepared separately. 2-Bromoethoxyethane is a good balance of reactivity and availability.[9] |
| Temperature | 25 °C (RT) | 60 °C | 90 °C | Reaction is often slow at room temperature. Heating is required to achieve a reasonable reaction rate. 80-90°C is a typical and effective range.[4] |
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide.
- YouTube. (2021). The Hydrolysis of Ethyl Benzoate.
- YouTube. (2018). Williamson Ether Synthesis.
- JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. sserc.org.uk [sserc.org.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. francis-press.com [francis-press.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Ethoxyethoxy)benzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(2-Ethoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. The synthesis, primarily achieved through a Williamson ether synthesis, can present several challenges. This document offers practical, experience-driven solutions to overcome these hurdles and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. The underlying reaction is a Williamson ether synthesis, where the phenoxide of a 4-hydroxybenzoic acid derivative attacks an ethoxyethyl halide.
Question 1: Why is my yield of this compound consistently low?
Low yields in this synthesis can often be traced back to several key factors related to the nucleophilicity of the phenoxide, the reactivity of the electrophile, and competing side reactions.
Potential Cause 1: Incomplete Deprotonation of the Phenolic Hydroxyl Group
The reaction's success hinges on the formation of a potent phenoxide nucleophile. If the deprotonation of the 4-hydroxybenzoic acid starting material is incomplete, the concentration of the active nucleophile will be insufficient to drive the reaction forward efficiently.
-
Recommended Solution:
-
Choice of Base: Employ a sufficiently strong base to ensure complete deprotonation. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent are often more effective.[1][2] For particularly stubborn reactions, sodium hydride (NaH) is a powerful, albeit more hazardous, option.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Any moisture present will react with the base, reducing its effectiveness in deprotonating the phenol.[1]
-
Stoichiometry: Use a slight excess of the base (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Potential Cause 2: Competing Side Reactions
The Williamson ether synthesis is an S_N2 reaction, which is susceptible to competing elimination (E2) reactions, especially with secondary or tertiary alkyl halides.[3][4] Additionally, the phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[1]
-
Recommended Solution:
-
Alkyl Halide Choice: Use a primary alkyl halide, such as 2-chloroethoxyethane or 2-bromoethoxyethane, to minimize elimination reactions.[3][4]
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor S_N2 reactions and can help suppress C-alkylation.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Temperature Control: While heating is often necessary, excessive temperatures can favor elimination and other side reactions. A typical temperature range for this reaction is 50-100 °C.[3] It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Potential Cause 3: Phase Transfer Catalyst Inefficiency
When using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (PTC) is crucial for transporting the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides.[5][6]
-
Recommended Solution:
Question 2: I am observing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots on your TLC plate indicates the formation of impurities. Identifying these can help in optimizing the reaction to minimize their formation.
-
Unreacted Starting Material: A spot corresponding to 4-hydroxybenzoic acid (or its ester) indicates an incomplete reaction. This could be due to insufficient base, short reaction time, or low temperature.
-
C-Alkylated Product: As mentioned, alkylation on the aromatic ring can occur, leading to a constitutional isomer of the desired product.
-
Dialkylated Product: If the starting material has other nucleophilic sites, or if the product itself can be further alkylated, dialkylated byproducts may form.
-
Elimination Product: If using a secondary or sterically hindered alkyl halide, an alkene byproduct may be observed.
To address this, refer to the solutions in Question 1, focusing on optimizing the base, solvent, and temperature to favor the desired O-alkylation.
Question 3: My final product is difficult to purify. What are the best practices for purification?
Purification of this compound typically involves removing unreacted starting materials, inorganic salts, and organic byproducts.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3. This will protonate the carboxylate group, causing the product to precipitate.
-
Filter the crude solid and wash it with cold water to remove inorganic salts.
-
-
Recrystallization:
-
Recrystallization is a powerful technique for purifying solid organic compounds.[7] A mixed solvent system, such as ethanol/water or acetone/hexane, is often effective for benzoic acid derivatives.[7]
-
Protocol: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) until the solution becomes turbid. Re-clarify the solution by adding a few drops of the hot good solvent and then allow it to cool slowly to promote the formation of pure crystals.[7]
-
-
Column Chromatography:
-
If recrystallization is insufficient to remove impurities with similar solubility, silica gel column chromatography may be necessary. A mobile phase gradient of hexane and ethyl acetate is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
What are the most common starting materials for the synthesis of this compound?
The most common starting materials are a 4-hydroxybenzoic acid derivative and an ethoxyethyl halide.
| Starting Material (Phenolic) | Starting Material (Alkylating Agent) |
| 4-Hydroxybenzoic acid | 2-Chloroethoxyethane or 2-Bromoethoxyethane |
| Methyl 4-hydroxybenzoate | 2-Chloroethoxyethane or 2-Bromoethoxyethane |
| Ethyl 4-hydroxybenzoate | 2-Chloroethoxyethane or 2-Bromoethoxyethane |
Note: If starting with an ester of 4-hydroxybenzoic acid, a subsequent hydrolysis step will be required to obtain the final carboxylic acid product.
What are the key reaction parameters to control for a successful synthesis?
The following table summarizes the critical parameters and their typical ranges for the Williamson ether synthesis of this compound.
| Parameter | Recommended Conditions | Rationale |
| Base | K₂CO₃, NaOH, KOH, NaH | To deprotonate the phenol and form the active nucleophile. |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents favor the S_N2 mechanism.[3] |
| Alkylating Agent | 2-Chloroethoxyethane, 2-Bromoethoxyethane | Primary halides are preferred to minimize elimination. |
| Temperature | 50 - 100 °C | Balances reaction rate with minimizing side reactions.[3] |
| Reaction Time | 1 - 8 hours | Monitor by TLC to determine completion.[3] |
| Phase Transfer Catalyst | TBAB, 18-crown-6 (if biphasic) | Facilitates the reaction between reactants in different phases.[3][5] |
What safety precautions should be taken during this synthesis?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and corrosive bases.
-
Handling of Reagents:
-
Bases: Strong bases like NaOH, KOH, and especially NaH are corrosive and can cause severe burns. Handle with care. NaH is also flammable and reacts violently with water.
-
Alkylating Agents: Alkyl halides can be toxic and are potential irritants. Avoid inhalation and skin contact.
-
Solvents: Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Experimental Workflow and Logic
The synthesis of this compound via Williamson ether synthesis follows a logical progression of steps designed to maximize product formation and purity.
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Causality in Experimental Choices
The choices made at each step of the synthesis are dictated by the underlying chemical principles of the Williamson ether synthesis.
Caption: The relationship between experimental choices and their scientific rationale for optimizing the synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound starting from 4-hydroxybenzoic acid.
Materials:
-
4-Hydroxybenzoic acid
-
Potassium carbonate (anhydrous)
-
2-Chloroethoxyethane
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Add 2-chloroethoxyethane (1.2 eq) dropwise to the mixture. Heat the reaction to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2. A white precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
References
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025, August 9). ResearchGate.
- Williamson Ether Synthesis. (2020, October 20). YouTube.
- The use of phase-transfer catalysis for the synthesis of phenol ethers. (n.d.). Semantic Scholar.
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ACS Publications.
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). Sci-Hub.
- Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- 4-(2-Ethoxy-2-oxoethoxy)benzoic acid. (n.d.). PubChem.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids. (n.d.). Google Patents.
- 2-ethoxy-benzoic acid. (n.d.). Google Patents.
- Preparation of 4-Acetoxy Benzoic acid. (2024, September 1). Chemistry LibreTexts.
- Preparation of 4-acetoxybenzoic acid. (n.d.). University of the West Indies.
- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.
- Synthesis method of 2-ethoxybenzoic acid compound. (n.d.). Google Patents.
- Can anyone help me with a Williamson ether synthesis?. (2014, August 15). ResearchGate.
- Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). US EPA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing byproduct formation in 4-(2-Ethoxyethoxy)benzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 4-(2-Ethoxyethoxy)benzoic acid. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this resource to address the common challenges encountered during this specific synthesis, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary side reactions?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of a p-hydroxybenzoate ester with an ethylating agent, followed by hydrolysis of the ester to yield the desired carboxylic acid.
The primary competing reactions are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring as well as on the oxygen atom.[1][4]
-
Polyalkylation: Multiple alkyl groups can be added to the phenolic ring, leading to di- or tri-alkylated products.[5]
-
Elimination Reaction: The alkylating agent can undergo an elimination reaction, which is favored by high temperatures and certain solvents.[1]
Q2: My reaction yield is low, and I'm observing multiple spots on my TLC. What are the likely byproducts?
Low yields and multiple TLC spots suggest the formation of one or more byproducts. Besides unreacted starting material, the most common impurities are:
-
C-alkylated Isomers: Ethylation on the carbon atoms of the benzene ring results in isomers that can be difficult to separate from the desired O-alkylated product.[4][6]
-
Over-alkylated Products: Reaction at both the phenolic hydroxyl and the carboxyl group (if starting with 4-hydroxybenzoic acid directly) can occur.
-
Products of Elimination: The alkylating agent may undergo elimination to form an alkene, especially under harsh basic conditions or high temperatures.[1]
-
Unreacted Starting Material: Incomplete reaction is a common cause of low yield.
Troubleshooting Guide: Minimizing Byproduct Formation
This section provides detailed strategies to mitigate common issues encountered during the synthesis of this compound.
Issue 1: Predominance of C-Alkylation over O-Alkylation
The phenoxide intermediate in the Williamson ether synthesis can react at either the oxygen or the carbon atoms of the aromatic ring.[4] Several factors influence the selectivity of this reaction.
Causality:
-
Solvent Effects: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, hindering O-alkylation and promoting C-alkylation.[4] Aprotic solvents are generally preferred.[3]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence reactivity.
-
Temperature: Higher temperatures can sometimes favor C-alkylation.
Troubleshooting Protocol:
-
Solvent Selection:
-
Recommended: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][7] These solvents do not hydrogen bond with the phenoxide, leaving the oxygen nucleophilic.
-
Avoid: Protic solvents such as water, ethanol, or methanol should be avoided as they can promote C-alkylation.[4]
-
-
Base Selection:
-
Temperature Control:
-
Maintain a moderate reaction temperature, typically between 60-80°C.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.
-
Issue 2: Formation of Di-ethylated Byproduct
If the synthesis is attempted directly from 4-hydroxybenzoic acid, a potential byproduct is the di-ethylated species, where both the phenolic hydroxyl and the carboxylic acid are ethylated.
Causality: The carboxylate group can also be alkylated under the reaction conditions, although it is generally less nucleophilic than the phenoxide.
Troubleshooting Protocol:
-
Protecting Group Strategy: The most effective way to prevent this is to start with an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate or ethyl 4-hydroxybenzoate.[10] The ester acts as a protecting group for the carboxylic acid.
-
Post-alkylation Hydrolysis: After the etherification of the phenolic hydroxyl group is complete, the ester can be easily hydrolyzed to the desired carboxylic acid using a base like sodium hydroxide, followed by acidification.[9]
Issue 3: Byproducts from Elimination Reactions
The alkylating agent, typically 2-chloroethoxy)ethane or a similar haloether, can undergo an E2 elimination reaction in the presence of a strong base, leading to the formation of an alkene and reducing the yield of the desired ether.
Causality:
-
Base Strength: Strong, sterically hindered bases can favor elimination.
-
Temperature: Higher reaction temperatures increase the rate of elimination reactions.[1]
-
Substrate Structure: While primary halides are less prone to elimination than secondary or tertiary halides, it can still occur.[1]
Troubleshooting Protocol:
-
Choice of Base: Use a non-hindered base like potassium carbonate or sodium hydroxide.
-
Temperature Management: Avoid excessive heating. Monitor the reaction progress and stop heating once the starting material is consumed.
-
Alkylating Agent: Ensure a high-quality primary alkyl halide is used.
Experimental Workflow and Protocols
Optimized Synthesis of this compound
This two-step protocol is designed to maximize yield and minimize byproduct formation.
Step 1: Williamson Ether Synthesis of Ethyl 4-(2-Ethoxyethoxy)benzoate
Caption: Workflow for the Williamson ether synthesis step.
Protocol:
-
In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 20 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2-chloroethoxyethane (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 80°C and stir for 4-8 hours, monitoring the disappearance of the starting material by TLC.[8]
-
Upon completion, cool the reaction mixture, pour it into cold water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification to this compound
Caption: Workflow for the saponification step.
Protocol:
-
Dissolve the purified ethyl 4-(2-ethoxyethoxy)benzoate (1.0 eq) in a mixture of ethanol and 2 M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.[9]
-
Allow the mixture to cool to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with 2 M hydrochloric acid, which will cause the product to precipitate.[8][9]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the final product can be further purified by recrystallization, for instance from an ethanol/water mixture.[11]
Troubleshooting Flowchart
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. francis-press.com [francis-press.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(2-Ethoxyethoxy)benzoic Acid
Welcome to the technical support center for the purification of 4-(2-Ethoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a bifunctional molecule featuring a carboxylic acid and an ether linkage. While its synthesis, commonly achieved via the Williamson ether synthesis, is relatively straightforward, purification can present several challenges. These often stem from the presence of structurally similar impurities, the compound's specific solubility profile, and the potential for side reactions. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
The probable synthetic route for this compound is the Williamson ether synthesis, involving the reaction of a 4-hydroxybenzoate ester with an ethoxyethyl halide, followed by hydrolysis of the ester. This informs the likely impurities to be encountered.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My purified this compound shows a broad melting point and/or impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?
Answer:
The most common impurities in a Williamson ether synthesis of this type are unreacted starting materials and potential byproducts.
-
Unreacted 4-Hydroxybenzoic Acid: This is a very common impurity if the etherification reaction did not go to completion.
-
Starting Alkylating Agent (e.g., 2-chloroethoxyethane or 2-bromoethoxyethane): Residual amounts of the alkylating agent may be present.
-
Poly-alkylated Species: Although less common with a 1:1 stoichiometry, it is possible to have minor amounts of species where the ethoxyethoxy group has reacted further.
Troubleshooting Workflow:
Removing unreacted starting materials from 4-(2-Ethoxyethoxy)benzoic acid
Technical Support Center: Purification of 4-(2-Ethoxyethoxy)benzoic Acid
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and protocols for the purification of this compound. Synthesis of this compound, commonly via Williamson ether synthesis followed by ester hydrolysis, can result in a crude product contaminated with unreacted starting materials and intermediates. This document offers a logic-driven approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My initial analysis (TLC, NMR) shows my product is impure. How do I identify the contaminants and choose a purification strategy?
Probable Cause: The most common impurities are unreacted starting materials or reaction intermediates. These typically include the ethyl 4-hydroxybenzoate starting material and the ethyl 4-(2-ethoxyethoxy)benzoate intermediate.
Solution & Rationale: The most effective purification strategy is based on the differing acidic properties of the product and impurities. This compound is a carboxylic acid, making it significantly more acidic than the phenolic ethyl 4-hydroxybenzoate and entirely different from the neutral ester intermediate.[1] This difference is the key to separation via acid-base extraction.
Recommended Action:
-
Preliminary Analysis: Use Thin Layer Chromatography (TLC) to visualize the number of components in your crude product. Spot your crude material alongside the starting materials if they are available. A typical mobile phase for this analysis is a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (0.5-1%) to ensure sharp spots for the carboxylic acid.[2]
-
Strategy Selection: Based on the properties summarized in Table 1, an acid-base extraction is the primary method of choice to separate the acidic product from neutral and weakly acidic impurities.[3][4] Recrystallization should be considered a secondary step for achieving high purity.[5]
Table 1: Physical Properties of Target Compound and Potential Impurities
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Acidity (pKa) |
| This compound | C₁₁H₁₄O₄ | 210.23 | 133-135 | Decomposes | ~4-5 |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 114-117 | 297-298[6] | ~10 (Phenolic OH)[1] |
| Ethyl 4-(2-ethoxyethoxy)benzoate | C₁₃H₁₈O₄ | 238.28 | Liquid | >300 | Neutral |
Note: pKa values are approximate for the compound classes.[7]
Q2: How do I perform an acid-base extraction to remove neutral impurities like the unreacted ester intermediate?
Probable Cause: The crude product contains the neutral compound ethyl 4-(2-ethoxyethoxy)benzoate.
Solution & Rationale: An acid-base extraction will chemically separate the compounds based on their solubility in different pH environments. By adding a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[3][8] The neutral ester impurity remains in the organic solvent. The two layers can then be separated, and the pure carboxylic acid can be regenerated by adding acid.[2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture (e.g., 10 grams) in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 100 mL) in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 50 mL) to the funnel.[2]
-
Mixing & Separation: Stopper the funnel, invert it gently several times, and vent frequently to release pressure from CO₂ evolution. Allow the layers to separate. The top layer will be the organic phase (if using ether or ethyl acetate), and the bottom will be the aqueous phase containing the sodium salt of your product.
-
Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, add a fresh portion of NaHCO₃ solution (e.g., 25 mL) to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract.[3]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper). The this compound will precipitate as a white solid.[2]
-
Isolation: Collect the pure solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q: During the acid-base extraction, a thick, stable emulsion formed between the layers. How can I break it? A: Emulsions are common and can be broken by several methods. First, try gentle swirling instead of vigorous shaking during the extraction. [11]If an emulsion has already formed, you can add a small amount of brine (saturated aqueous NaCl solution). [11]The increased ionic strength of the aqueous layer often forces the layers to separate. [12][13]In persistent cases, filtering the mixture through a pad of Celite or glass wool can also be effective. [11] Q: What is the best way to prevent impurity issues from the start? A: The most effective strategy is to ensure your initial reaction goes to completion. Monitor the reaction progress using TLC. Once the starting material spot has completely disappeared, you can proceed with the workup. This minimizes the amount of unreacted starting material that needs to be removed later.
Q: Why is it important to cool the aqueous solution in an ice bath before adding acid to precipitate the product? A: The neutralization of a base with a strong acid is an exothermic reaction that generates significant heat. Cooling the solution helps to control this exotherm. Additionally, the solubility of your product is lower at colder temperatures, which helps to maximize the yield of the precipitated solid.
References
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2020). Acidity of Carboxylic Acids and Phenols.
- Pearson+. (n.d.). Phenols are less acidic than carboxylic acids, with values of pKa....
- Chemistry Stack Exchange. (2020). Acidity of phenol and carboxylic acid.
- Biotage. (2023). Tackling emulsions just got easier.
- Carlo Erba Reagents. (n.d.). ETHYL 4-HYDROXYBENZOATE.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- Google Patents. (n.d.). Process for purification of aromatic carboxylic acids.
- Ataman Kimya. (n.d.). ETHYL PARABEN.
- ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?.
- AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Ethyl 4-hydroxybenzoate.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- University of Calgary. (n.d.). Approximate pKa chart of the functional groups.
- Quick Company. (n.d.). Purification Of Aromatic Carboxylic Acids.
- Quora. (2021). Why are phenols weaker acids than carboxylic acids?.
- Mahidol University. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
- Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
- Google Patents. (n.d.). Synthesis method of 2-ethoxybenzoic acid compound.
- Chemistry LibreTexts. (2024). Preparation of 4-Acetoxy Benzoic acid.
- YouTube. (2022). Recrystallisation of benzoic acid.
- University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. vernier.com [vernier.com]
- 9. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 13. azom.com [azom.com]
Technical Support Center: Phase Transfer Catalysis for Enhanced Williamson Ether Synthesis
Welcome to the technical support center for optimizing Williamson ether synthesis using phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered during this crucial etherification reaction. As a self-validating system, the protocols and advice herein are grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.
The Williamson ether synthesis, a cornerstone of organic chemistry for forming an ether from an organohalide and an alkoxide, can often be plagued by issues such as low yields and competing side reactions.[1][2] Phase transfer catalysis offers a powerful solution by facilitating the transport of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the alkylating agent resides, thereby accelerating the desired SN2 reaction.[1][3][4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of PTC-enhanced Williamson ether synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
"I'm seeing very low conversion of my starting materials to the desired ether. What could be the issue?"
Low or no yield is a common frustration, but it can typically be traced back to a few key factors related to the reactants, catalyst, or reaction conditions.[5][6]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inefficient Alkoxide Formation | Ensure a sufficiently strong base is used to completely deprotonate the alcohol. For simple alcohols (pKa ~16-18), strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[7][8] For more acidic phenols, milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[1][9] | The reaction requires a free alkoxide ion to act as a nucleophile. Incomplete deprotonation leads to a lower concentration of the active nucleophile, slowing down the reaction.[7] |
| Poor Choice of Alkyl Halide | Use a primary alkyl halide or a methyl halide.[7][10] The reactivity order is generally I > Br > Cl.[11] If the synthesis allows, choose the combination of reactants that involves the primary alkyl halide. | The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1][10] Secondary and tertiary alkyl halides are prone to elimination reactions.[1][5][12] |
| Inactive or Insufficient Catalyst | Verify the integrity of the phase transfer catalyst. Increase the catalyst loading (typically 1-5 mol%). Consider a different catalyst, such as a quaternary phosphonium salt for higher temperatures.[13] | The catalyst is essential for transporting the alkoxide into the organic phase. If it is inactive or present in too low a concentration, the reaction rate will be severely limited.[4] |
| Inappropriate Solvent | Use a polar aprotic solvent like acetonitrile, DMF, or DMSO for homogeneous reactions.[1][2] For PTC systems, a biphasic system with an organic solvent like toluene or dichloromethane is common.[5][12] Avoid protic solvents like ethanol or water, which can solvate the nucleophile and reduce its reactivity.[1][11] | The solvent plays a critical role in solvating the reactants and influencing the reaction pathway. A suitable solvent can significantly increase the conversion rate.[14] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions. Typical temperatures range from 50-100 °C.[1][2] | The reaction may simply need more time or energy to reach completion.[1] |
Troubleshooting Flowchart for Low Yield
Mechanism of PTC in Williamson ether synthesis.
-
Anion Exchange: In the aqueous phase, the phase transfer catalyst cation (Q⁺) pairs with the alkoxide anion (RO⁻) to form an ion pair [Q⁺RO⁻]. [15]2. Phase Transfer: This new ion pair is lipophilic due to the organic groups on Q⁺, allowing it to move into the organic phase. [15][16]3. SN2 Reaction: In the organic phase, the "naked" and highly reactive alkoxide anion attacks the alkyl halide (R'X), forming the ether product (R-O-R') and releasing the halide anion (X⁻). [15]4. Catalyst Regeneration: The catalyst cation (Q⁺) then pairs with the halide anion (X⁻) and moves back to the aqueous phase, where it can exchange the halide for another alkoxide, thus completing the catalytic cycle. [15] Q3: Can I use a protic solvent with phase transfer catalysis?
While PTC is often used in biphasic systems (e.g., toluene/water), using a protic solvent like ethanol is generally not recommended. [1][11]The protic solvent can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. [11]The primary advantage of PTC is to avoid the need for a single, often expensive and anhydrous, solvent that dissolves all reactants. [3][4] Q4: How do I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting alcohol and alkyl halide. The disappearance of the starting materials and the appearance of a new spot corresponding to the ether product indicate the reaction is proceeding. Gas Chromatography (GC) can also be used for quantitative analysis of the reaction mixture over time.
Experimental Protocols
General Protocol for PTC-Enhanced Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol (1.0 eq), an organic solvent (e.g., toluene), and a concentrated aqueous solution of a strong base (e.g., 50% NaOH). [5]2. Catalyst Addition: Add a catalytic amount of a phase transfer catalyst (1-5 mol%), such as tetrabutylammonium bromide (TBAB). [5]3. Alkyl Halide Addition: Add the primary alkyl halide (1.0-1.2 eq) to the vigorously stirred biphasic mixture. [5]4. Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring to ensure efficient mixing of the two phases. [15]Monitor the reaction's progress by TLC or GC. [5]5. Work-up: After the reaction is complete (typically 1-8 hours), cool the mixture to room temperature. [1][5]Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography. [5]
References
- Wikipedia. Williamson ether synthesis. [Link]
- Francis Academic Press.
- Bronson, T. (2020). Williamson Ether Synthesis. YouTube. [Link]
- Royal Society of Chemistry.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- Journal of Chemical Education.
- Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
- MDPI.
- Francis Academic Press.
- Semantic Scholar.
- Utah Tech University. Williamson Ether Synthesis. [Link]
- Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
- AZoM.
- Wikipedia.
- Dalal Institute.
- ChemCatBio.
- Wikipedia.
- AmmoniaKnowHow.
- YouTube.
- Reddit. Williamson Ether synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- LibreTexts Chemistry. 12. The Williamson Ether Synthesis. [Link]
- YouTube. Williamson ether synthesis (done wrong). [Link]
- Chegg.com. Solved Answer: Given Reaction is williamson ether Synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solved Answer: Given Reaction is williamson ether Synthesis | Chegg.com [chegg.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. francis-press.com [francis-press.com]
- 12. One moment, please... [chemistrytalk.org]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis [manu56.magtech.com.cn]
- 15. youtube.com [youtube.com]
- 16. Phase transfer catalyst in organic synthesis [wisdomlib.org]
Technical Support Center: Alternative Bases for the Synthesis of 4-(2-Ethoxyethoxy)benzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(2-ethoxyethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choice of a base in the Williamson ether synthesis, the cornerstone reaction for this compound. We provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
The synthesis of this compound is typically achieved via the O-alkylation of a 4-hydroxybenzoic acid ester with an appropriate 2-ethoxyethyl halide, followed by ester hydrolysis. The success of the initial etherification step hinges on the efficient deprotonation of the phenolic hydroxyl group to form a potent nucleophile. The choice of base is therefore paramount, influencing reaction rate, yield, and the byproduct profile.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the selection and function of bases in this synthesis.
Q1: What is the fundamental role of the base in this Williamson ether synthesis?
The base's primary role is to deprotonate the weakly acidic phenolic hydroxyl group of the 4-hydroxybenzoic acid ester starting material. This generates a phenoxide anion, which is a much stronger nucleophile than the neutral phenol. This highly reactive phenoxide then attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethoxyethane) in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the desired ether linkage.[1][2] Without a sufficiently strong base, the concentration of the phenoxide nucleophile is too low for the reaction to proceed at a practical rate.
Q2: How do I select an appropriate base for my experiment?
Selecting the right base requires balancing reactivity with selectivity. The ideal base should be strong enough to deprotonate the phenol completely but not so harsh that it promotes side reactions. Key factors to consider include:
-
Acidity of the Phenol (pKa): The pKa of the base's conjugate acid should be significantly higher than the pKa of the phenol to ensure the deprotonation equilibrium lies far to the right.
-
Reactivity of the Alkylating Agent: Less reactive alkyl halides (e.g., chlorides) may require stronger bases or more forcing conditions (higher temperatures) to achieve a reasonable reaction rate.[1]
-
Solvent Compatibility: The base must be soluble or effectively suspended in the chosen reaction solvent. Polar aprotic solvents like DMF, acetonitrile, and acetone are common choices as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[1][3]
-
Safety and Handling: Highly reactive bases like sodium hydride (NaH) require strict anhydrous conditions and careful handling, while carbonate bases are generally safer and easier to manage.[4][5]
Q3: What are the most common bases and their general characteristics?
The most frequently used bases are potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is inexpensive, easy to handle, and widely used in polar aprotic solvents like DMF or acetone.[6][7] It is often the first choice for standard phenol alkylations.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong, inexpensive bases. They are often used in a biphasic system with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB), which shuttles the phenoxide ion from the aqueous phase to the organic phase to react with the alkyl halide.[8][9]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation of the phenol.[5] It must be used in anhydrous conditions, as it reacts violently with water.[4] It is suitable for less reactive phenols or when complete and rapid deprotonation is required.[7]
Q4: Is a phase-transfer catalyst (PTC) always necessary when using a hydroxide base?
Yes, when running the reaction in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), a PTC is crucial.[8] The 4-hydroxybenzoic acid ester and the alkyl halide reside in the organic phase, while the NaOH is in the aqueous phase. The PTC, which has both hydrophobic and hydrophilic properties, transports the deprotonated phenoxide from the aqueous interface into the organic phase, allowing it to react.[9] This methodology avoids the need for expensive and hazardous anhydrous solvents.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Problem 1: My reaction yield is very low, or I'm only recovering starting material.
This is a common issue that typically points to a failure in generating a sufficient concentration of the active phenoxide nucleophile.
-
Potential Cause A: Incomplete Deprotonation
-
Diagnosis: The base you have chosen may be too weak for your specific substrate or conditions. While bases like sodium bicarbonate (NaHCO₃) can work in some solvent-free systems, they are often insufficient for complete deprotonation of phenols in solution.[4][10]
-
Solution: Switch to a stronger base. If you are using K₂CO₃, consider moving to NaOH with a PTC, or for a more forceful approach, NaH. Cesium carbonate (Cs₂CO₃) is another excellent alternative to K₂CO₃; it is more soluble and provides a more reactive "naked" phenoxide anion, often leading to higher yields at lower temperatures.[7]
-
-
Potential Cause B: Moisture Contamination
-
Diagnosis: This is particularly critical when using highly reactive, moisture-sensitive bases like sodium hydride (NaH). Any residual water in the solvent, glassware, or starting materials will quench the base, rendering it ineffective.[4]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry starting materials under vacuum if necessary.
-
-
Potential Cause C: Incompatible Solvent Choice
-
Diagnosis: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that reduces its reactivity and slows down the Sₙ2 reaction.[1]
-
Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices that solvate the cation but leave the anion relatively free and highly nucleophilic.[1]
-
Problem 2: My TLC shows the formation of significant byproducts alongside my desired product.
Byproduct formation often arises from competing reaction pathways.
-
Potential Cause A: C-Alkylation
-
Diagnosis: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[6] Alkylation on the ring, ortho to the hydroxyl group, can become a significant side reaction under certain conditions.
-
Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. O-alkylation is generally favored in polar aprotic solvents like DMF or DMSO.[4] Using a less polar solvent may also favor O-alkylation.[6]
-
-
Potential Cause B: Elimination of the Alkyl Halide
-
Diagnosis: The phenoxide, being a strong base, can induce an E2 elimination reaction with the alkyl halide to form an alkene, competing with the desired Sₙ2 substitution.[1][5] This is more problematic with secondary or tertiary alkyl halides but can still occur with primary halides under harsh conditions (e.g., high temperatures, sterically hindered bases).
-
Solution: The Williamson ether synthesis works best with primary alkyl halides.[5][11] Since 2-chloroethoxyethane is a primary halide, this side reaction is less likely but can be minimized by avoiding excessively high reaction temperatures. A typical temperature range is 50-100 °C.[1]
-
Section 3: Alternative Base Selection and Protocols
Comparative Table of Common and Alternative Bases
| Base | Class | pKa (Conjugate Acid) | Typical Solvents | Advantages | Disadvantages |
| K₂CO₃ | Inorganic Carbonate | ~10.3 | DMF, Acetone, Acetonitrile | Inexpensive, easy to handle, widely available.[6] | Moderate reactivity; may require heat/long reaction times. |
| Cs₂CO₃ | Inorganic Carbonate | ~10.3 | DMF, Acetone, Acetonitrile | Higher reactivity than K₂CO₃, often allows for milder conditions.[7] | More expensive than K₂CO₃. |
| NaOH/KOH | Hydroxide | ~15.7 | Water/Toluene (with PTC) | Very inexpensive, strong base, avoids anhydrous solvents.[8] | Requires a phase-transfer catalyst for biphasic systems. |
| NaH | Hydride | ~35 | THF, DMF (anhydrous) | Very strong, irreversible deprotonation, fast reactions.[5][7] | Flammable, moisture-sensitive, requires strict anhydrous technique. |
| t-BuOK | Alkoxide | ~19 | THF, DMSO | Strong, non-nucleophilic base, good solubility in organic solvents.[12] | Can promote elimination with sensitive substrates. |
Experimental Protocols
Protocol 1: Standard Method using Potassium Carbonate
This protocol is a reliable starting point for the synthesis.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 20 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-bromo-2-ethoxyethane (1.2 eq.) dropwise to the mixture.
-
Heat the reaction to 80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature, pour it into cold water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ether ester.
-
Hydrolyze the resulting ester using standard procedures (e.g., NaOH in EtOH/water) to obtain this compound.
Protocol 2: Alternative Method using Phase-Transfer Catalysis (PTC)
This method avoids anhydrous solvents and is easily scalable.
-
To a round-bottom flask, add ethyl 4-hydroxybenzoate (1.0 eq.), 1-bromo-2-ethoxyethane (1.2 eq.), tetrabutylammonium bromide (TBAB, 0.05 eq.), and toluene.
-
Add a 25% aqueous solution of sodium hydroxide (NaOH, 3.0 eq.).
-
Heat the biphasic mixture to 70-80 °C and stir vigorously for 3-6 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether ester.
-
Proceed with ester hydrolysis as described in Protocol 1.
Section 4: Visual Guides
General Mechanism of Williamson Ether Synthesis
Caption: A decision-making guide for selecting the optimal base.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2025). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.
- YouTube. (2020, October 20). Williamson Ether Synthesis.
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.
- ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Sci-Hub. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (2009). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Reaction Chemistry. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. francis-press.com [francis-press.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analysis of 4-(2-Ethoxyethoxy)benzoic acid
Welcome to the technical support guide for the analysis of 4-(2-Ethoxyethoxy)benzoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are using Thin-Layer Chromatography (TLC) to assess the purity of this compound. My goal is to provide not just procedural steps, but also the underlying scientific principles and field-proven insights to help you overcome common analytical challenges. This guide is structured to serve as a primary resource for methodology development, impurity identification, and troubleshooting.
Section 1: Foundational FAQs
This section addresses common preliminary questions to establish a strong theoretical foundation before proceeding to the experimental phase.
Q1: What is this compound, and why is its purity critical?
A: this compound is an organic compound featuring a benzoic acid core functionalized with an ethoxyethoxy group. This structure imparts both polar (carboxylic acid, ether linkages) and non-polar (aromatic ring, ethyl groups) characteristics. In the pharmaceutical and materials science industries, it often serves as a key intermediate or building block. Its purity is paramount because even trace impurities can have significant consequences, including altering reaction kinetics, introducing toxicological risks in drug products, or compromising the structural integrity of polymers.
Q2: What are the likely impurities I should expect to find in a sample of this compound?
A: The impurity profile is intrinsically linked to the synthetic route. A common method for its synthesis is the ethoxylation of 4-hydroxybenzoic acid. Based on this process, likely impurities include:
-
Unreacted Starting Material: 4-hydroxybenzoic acid, which is significantly more polar than the final product.
-
Over-ethoxylated Species: Molecules where more than one ethylene oxide unit has been added, resulting in longer poly(ethylene glycol) (PEG) side chains. These are generally more polar than the target compound.[1][2]
-
Poly(ethylene glycol) (PEG): Formed from trace amounts of water during the ethoxylation reaction.[2]
-
Reagents from Synthesis: Residual catalysts or other reagents used in the manufacturing process.
Q3: Why is Thin-Layer Chromatography (TLC) a suitable method for this analysis?
A: TLC is an ideal technique for this application due to its speed, cost-effectiveness, and high throughput. It is exceptionally well-suited for:
-
Reaction Monitoring: Quickly determining the consumption of starting materials and the formation of the product.[3]
-
Purity Assessment: Visually assessing the number of components in a sample.
-
Solvent System Screening: Efficiently developing an optimal mobile phase for more complex separations, such as flash column chromatography.[4]
The polarity difference between this compound and its likely impurities (e.g., the more polar 4-hydroxybenzoic acid) makes separation on a polar stationary phase like silica gel highly effective.[5]
Q4: What are the key principles for performing TLC on a polar, acidic compound like this?
A: The primary challenge with acidic compounds like this compound is their tendency to streak on standard silica gel plates. This occurs because the acidic protons of the silica gel can interact with the carboxylate anion, leading to a non-uniform distribution as the solvent front moves.[6]
To achieve sharp, well-defined spots, two principles are key:
-
Mobile Phase Polarity Control: The mobile phase must be polar enough to move the compound off the baseline but not so polar that it rushes all components to the solvent front.[5][6] A mixture of polar and non-polar solvents is typically used to fine-tune the separation.[7]
-
Ionization Suppression: Adding a small amount of a volatile acid (e.g., 0.5-2% acetic or formic acid) to the mobile phase is crucial.[6] This acidic environment ensures the carboxylic acid group of the analyte remains protonated (in its -COOH form), preventing ionization and the subsequent streaking caused by strong interactions with the silica stationary phase.
Section 2: Detailed Experimental Protocol for TLC Analysis
This protocol is designed as a self-validating system, providing a robust starting point for your analysis.
1. Materials & Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates.
-
Solvents: HPLC grade Hexane, Ethyl Acetate, Dichloromethane, Methanol, and Glacial Acetic Acid.
-
Sample Preparation: A solution of this compound (approx. 1-2 mg/mL) in a suitable solvent (e.g., acetone or methanol).
-
Reference Standards: If available, solutions of potential impurities (e.g., 4-hydroxybenzoic acid) at a similar concentration.
-
Equipment: TLC developing chamber, capillary spotters, UV lamp (254 nm), forceps, and a fume hood.
2. Step-by-Step Methodology
-
Plate Preparation:
-
Using a pencil, lightly draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.
-
Mark the lanes for your sample, reference standard, and a "co-spot" lane where both will be applied.
-
-
Sample Application (Spotting):
-
Using a capillary spotter, apply a small spot of your sample solution to its designated lane on the baseline. The spot diameter should be no more than 2-3 mm.
-
To apply more concentrated spots without overloading, apply a small amount, let it dry completely, and then re-apply to the same location.[6][8]
-
Apply the reference standard to its lane.
-
In the co-spot lane, apply the sample first, let it dry, and then apply the reference standard directly on top of the sample spot. The co-spot helps to confirm the identity of spots if Rf values are very close.[9]
-
-
Chamber Preparation and Saturation:
-
Pour the chosen mobile phase (see Table 1 for suggestions) into the developing chamber to a depth of about 0.5 cm. This level must be below the baseline on your TLC plate.[8]
-
Place a piece of filter paper inside the chamber, wetting it with the mobile phase, to ensure the chamber atmosphere is saturated with solvent vapors. This promotes better separation and prevents uneven solvent migration.
-
Cover the chamber and allow it to saturate for 5-10 minutes.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is standing vertically and not touching the filter paper.
-
Replace the lid immediately.
-
Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Step 5a (Non-Destructive): View the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent green background.[10] Circle the observed spots lightly with a pencil.
-
Step 5b (Semi-Destructive): Place the dried plate in a sealed chamber containing a few iodine crystals. Most organic compounds will appear as temporary brown or yellow spots.[11][12] Circle these spots, as they will fade over time.
-
Step 5c (Destructive, Confirmatory): Prepare a Bromocresol Green stain (0.04 g in 100 mL of absolute ethanol).[10][11] Dip the plate into the stain, remove excess stain with a paper towel, and observe. Acidic compounds will appear as bright yellow spots on a blue background.[13]
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5]
-
-
Section 3: Data Interpretation & Suggested Solvent Systems
The key to identifying impurities is achieving good separation between the main product spot and any secondary spots. An ideal Rf value for the main compound is typically between 0.3 and 0.5, as this range provides ample space for resolving both more polar and less polar impurities.
Table 1: Recommended TLC Mobile Phase Systems
| System ID | Mobile Phase Composition (v/v) | Target Compound (Expected Rf) | Potential Impurity (Expected Rf) | Rationale & Scientific Insight |
| A | Hexane : Ethyl Acetate (60:40) | ~0.3 - 0.4 | 4-hydroxybenzoic acid: ~0.1 | A standard, moderately polar system. Excellent starting point for general screening.[4][7] |
| B | Hexane : Ethyl Acetate : Acetic Acid (60:40:1) | ~0.35 - 0.45 | 4-hydroxybenzoic acid: ~0.15 | Anti-Streaking System. The addition of acetic acid suppresses the ionization of the carboxylic acid groups on both the analyte and impurities, resulting in sharper, more defined spots.[6] |
| C | Dichloromethane : Methanol (95:5) | ~0.4 - 0.5 | PEG/Over-ethoxylated species: Varies (streak near baseline) | A more polar system useful if impurities are not moving from the baseline in System A/B. Methanol is a strong polar solvent that can help elute highly polar compounds.[4] |
| D | Toluene : Acetone (70:30) | ~0.3 - 0.4 | Less polar impurities: >0.5 | Toluene is an aromatic, less polar solvent than hexane. This change in solvent class can alter selectivity and may improve the separation of impurities with similar polarities to the product.[6] |
Section 4: Troubleshooting Guide
This Q&A guide addresses the most common issues encountered during the TLC analysis of this compound.
Q: My spots are streaking vertically instead of forming tight circles. What's happening and how do I fix it?
-
Primary Cause: This is the classic sign of an acidic compound interacting with the silica plate. Your analyte is likely ionizing to its carboxylate form, which binds strongly and inconsistently to the stationary phase. A secondary cause could be sample overloading.[6][8]
-
Solutions:
-
Add Acid to the Mobile Phase: The most effective solution. Prepare a new mobile phase containing 1% glacial acetic acid (e.g., System B from Table 1). This will keep your compound protonated and prevent streaking.[6]
-
Reduce Sample Concentration: Your sample may be too concentrated. Dilute your stock solution by a factor of 5 or 10 and re-spot the plate.
-
Use a Smaller Spot: Ensure your initial spots on the baseline are as small as possible (1-2 mm).
-
Q: All my spots are stuck at the baseline (Rf ≈ 0). What should I do?
-
Cause: The mobile phase is not polar enough to move your polar analyte and impurities up the plate. They are adsorbed too strongly to the silica gel.[5][6]
-
Solutions:
-
Increase Mobile Phase Polarity: Increase the proportion of the more polar solvent. If you are using Hexane:Ethyl Acetate (60:40), try changing the ratio to (50:50) or (40:60).
-
Change to a Stronger Polar Solvent: If increasing the ratio is insufficient, switch to a more polar solvent system altogether. For example, move from System A to System C (Dichloromethane:Methanol).[4]
-
Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I get separation?
-
Cause: The mobile phase is too polar. It has such a high affinity for the stationary phase that it displaces all compounds, causing them to travel with the solvent front without any separation.[6][7]
-
Solutions:
-
Decrease Mobile Phase Polarity: Decrease the proportion of the polar solvent. If you are using Hexane:Ethyl Acetate (40:60), try (60:40) or (80:20).
-
Choose a Less Polar Solvent: If you are using a highly polar system like Dichloromethane:Methanol, switch to a less polar one like Hexane:Ethyl Acetate (System A).
-
Q: I can't see any spots after developing the plate. What are the possible reasons?
-
Cause: There are several possibilities: your sample is too dilute, the compound is not UV-active, you forgot to spot the plate, or the compound evaporated.[6][8]
-
Solutions:
-
Check Under UV Light First: Ensure you are using a TLC plate with a fluorescent indicator (F₂₅₄) and viewing it under a 254 nm UV lamp.
-
Use a Visualization Stain: If no spots are visible under UV, the concentration may be too low or the impurity may lack a strong chromophore. Use a more general and sensitive stain like iodine or a specific one like Bromocresol Green for the acidic product.[10][11]
-
Increase Sample Concentration: Prepare a more concentrated sample solution or apply the sample multiple times to the same spot on the baseline, allowing the solvent to dry between applications.[8]
-
Q: My product and an impurity have very similar Rf values. How can I improve the separation?
-
Cause: The chosen solvent system does not have sufficient selectivity to differentiate between the two compounds.
-
Solutions:
-
Try a Different Solvent System: The best approach is to change the solvent classes. If you are using an ester/hydrocarbon mix (Ethyl Acetate/Hexane), try a chlorinated/alcohol mix (Dichloromethane/Methanol) or an aromatic/ketone mix (Toluene/Acetone). Different solvent interactions can dramatically alter the separation.[6][9]
-
Use a Longer Plate: A longer development distance can sometimes improve the physical separation between two spots that are close together.
-
Try 2D TLC: Spot the sample in one corner, run the plate in one solvent system, dry it, turn it 90 degrees, and run it again in a different solvent system. This is a powerful technique for separating complex mixtures.[9][14]
-
Section 5: Visual Workflow for TLC Troubleshooting
This diagram provides a logical decision-making process for addressing common TLC issues.
Caption: A flowchart for troubleshooting common TLC analysis problems.
References
- Stains for Developing TLC Plates. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Chromatography: TLC Tips. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Thin Layer Chromatography. (n.d.). Pharmco.
- Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Thin layer Chromatography (TLC) Guide. (n.d.). DSpace@MIT.
- LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Thin Layer Chromatography. (n.d.). California State University, Stanislaus.
- BioTech Beacons. (2023, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
- Brainly. (2023, May 8). Rank the following compounds in order of expected Rf value: benzoic acid, benzoin, benzil.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Reddit. (2023, March 4). TLC Solvent for Very Polar Molecule.
- Hinze, W. L., & Armstrong, D. W. (1980). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin. ResearchGate.
- CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin–Madison. Retrieved from [https://www.chem.wisc.edu/courses/344/344L_F11_ handouts/TLC.pdf]([Link]_ handouts/TLC.pdf)
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- Shtykov, S. N., et al. (2012). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate.
- Wikipedia. (n.d.). Ethoxylation.
- Chegg. (2015, September 29). Solved 2.) Benzoic acid and benzamide are solids at room.
- ACS Omega. (2021, October 26). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems.
- Pharmaffiliates. (n.d.). Phenol-impurities.
- GOV.UK. (n.d.). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards.
- Journal of Chemical and Pharmaceutical Research. (2016). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.
- Venus Ethoxyethers. (n.d.). Ethoxylated Surfactants | Applications.
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- LibreTexts Chemistry. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- ResearchGate. (2015, July 21). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
Sources
- 1. Ethoxylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 相关内容暂不可用 [sigmaaldrich.com]
- 4. Chromatography [chem.rochester.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. silicycle.com [silicycle.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Stains for Developing TLC Plates [faculty.washington.edu]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. silicycle.com [silicycle.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of 4-(2-Ethoxyethoxy)benzoic acid by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the column chromatography purification of 4-(2-Ethoxyethoxy)benzoic acid. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your separations effectively.
Understanding the Molecule: Key Physicochemical Properties
This compound is a moderately polar aromatic carboxylic acid. Its structure, featuring a benzoic acid core, an ether linkage, and an ethyl group, dictates its chromatographic behavior. The carboxylic acid moiety is the primary driver of its polarity and its acidic nature, making it prone to interactions with the stationary phase.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the purification of this compound and provide actionable solutions.
Q1: My compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?
A1: Streaking, or peak tailing, is a common problem when purifying acidic compounds like this compound on silica gel.[4] This phenomenon is primarily caused by strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, resulting in a smeared spot or a broad, tailing peak.
Solution: The most effective way to counteract this is to add a small amount of a volatile acid to your mobile phase.[5][6]
-
Recommended Modifier: Add 0.1-1% acetic acid or formic acid to your eluent.
-
Mechanism of Action: The added acid protonates the silanol groups on the silica surface, reducing their interaction with your acidic compound. It also ensures that your this compound remains in its less polar, protonated form, leading to more uniform elution and sharper peaks.[7][8]
Q2: I'm not getting good separation between my product and a closely-eluting impurity. What can I do to improve resolution?
A2: Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies:
-
Adjust Mobile Phase Polarity: A subtle change in the solvent ratio can significantly impact separation. If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane content in an ethyl acetate/hexane system). If they are eluting too slowly (low Rf), increase the polarity.
-
Change Solvent System: If adjusting the polarity of your current system doesn't work, try a different solvent combination. For instance, if you are using ethyl acetate/hexane, consider switching to a system with different selectivity, such as dichloromethane/methanol.
-
Consider a Different Stationary Phase: While silica gel is the most common choice, other stationary phases can offer different selectivities. For a polar compound, alumina (neutral or acidic) could be an option.[5] However, always test the stability of your compound on a small scale with the new stationary phase first.
Q3: My compound seems to be decomposing on the column. How can I confirm this and what are my options?
A3: Compound instability on silica gel can be a significant issue.
-
Confirmation: To test for stability, dissolve a small amount of your crude material in a suitable solvent and spot it on a TLC plate. Then, add a small amount of silica gel to the solution and let it sit for a few hours. Spot the solution on the same TLC plate next to the original spot and develop the plate. If a new spot appears or the original spot diminishes in intensity, your compound is likely degrading on silica.
-
Solutions:
-
Deactivate the Silica Gel: You can try to pacify the silica gel by pre-treating it with a solution of your mobile phase containing the acidic modifier before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina.
-
Alternative Purification Techniques: If column chromatography is not viable, other purification methods such as recrystallization might be more suitable.
-
Q4: What is an ideal Rf value to aim for on my analytical TLC before running the column?
A4: For flash column chromatography, an ideal Rf value for your target compound is typically between 0.25 and 0.35 in the chosen solvent system. This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities. An Rf value in this range provides a good balance between retention and elution, allowing for effective separation without excessive solvent consumption.
Experimental Protocols
This section provides a step-by-step guide to developing a robust column chromatography method for purifying this compound.
Analytical Thin-Layer Chromatography (TLC)
Before attempting a large-scale separation on a column, it is essential to determine the optimal mobile phase using TLC.
-
Stationary Phase: Standard silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Initial Solvent Systems to Screen:
-
Ethyl Acetate / Hexane (start with a 1:1 ratio and adjust as needed)
-
Dichloromethane / Methanol (start with a 95:5 ratio and adjust as needed)
-
-
Procedure:
-
Spot your crude sample onto the TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system.
-
Visualize the spots under UV light (254 nm).
-
Crucially, if you observe streaking, add 0.5-1% acetic acid to your mobile phase and re-run the TLC. [4][6]
-
Adjust the solvent ratio until the desired compound has an Rf of approximately 0.3.
-
Column Chromatography: A Step-by-Step Workflow
Once you have identified a suitable mobile phase, you can proceed with the column purification.
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point for flash chromatography.[9]
-
Mobile Phase: Use the optimized solvent system from your TLC analysis, including the acidic modifier if necessary.
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column for the amount of material you need to purify.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Workflow and Decision-Making Diagram
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. global.oup.com [global.oup.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Navigating the Workup of 4-(2-Ethoxyethoxy)benzoic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Ethoxyethoxy)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility challenges encountered during the workup and purification of this compound. Our approach is grounded in the fundamental principles of organic chemistry, offering explanations for the phenomena you may be observing and providing actionable, field-proven protocols to overcome them.
Introduction to this compound: A Molecule with Unique Physicochemical Properties
This compound is an aromatic carboxylic acid distinguished by its para-substituted ethoxyethoxy group. This structural feature, containing both ether linkages and a terminal ethyl group, imparts a unique polarity and solubility profile compared to simpler benzoic acid derivatives. While the carboxylic acid moiety provides a handle for pH-dependent solubility, the flexible and partially lipophilic side chain can lead to unexpected behavior during extraction and crystallization procedures. Understanding these characteristics is paramount to a successful purification.
The acidity of this compound is influenced by the electron-donating nature of the para-alkoxy group, which can affect the stability of the corresponding carboxylate anion.[1][2] Generally, electron-donating groups tend to slightly decrease the acidity of benzoic acids.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've performed an aqueous workup, but my product, this compound, seems to be partially lost in the aqueous layer, even after acidification. What is happening?
A1: The Amphiphilic Nature of Your Molecule
This is a common issue stemming from the unique structure of this compound. The ethoxyethoxy side chain, with its ether oxygens, can engage in hydrogen bonding with water, imparting a degree of hydrophilicity.[3] This can lead to appreciable solubility of the neutral carboxylic acid in the aqueous phase, especially if the volume of the aqueous layer is large.
Troubleshooting Protocol: Back-Extraction
-
Initial Acidification: After your basic extraction, cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a strong acid like 6M HCl to precipitate your product.[4]
-
Observation: If you observe that the precipitation is incomplete or the aqueous layer remains cloudy, it's likely that a significant amount of your product is still dissolved.
-
Back-Extraction: To recover the dissolved product, perform a back-extraction of the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Generally, three extractions with a volume of organic solvent equal to one-third of the aqueous layer are sufficient.
-
Combine and Dry: Combine all the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
Q2: During the acid-base extraction, I'm observing a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?
A2: Emulsion Formation and Mitigation Strategies
Emulsions are often caused by the presence of partially soluble substances that act as surfactants, and the amphiphilic nature of this compound can contribute to this. Vigorous shaking during the extraction process can also exacerbate emulsion formation.
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the efficient transfer of the carboxylate salt into the aqueous layer with minimal emulsion formation.
-
Brine Addition: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions. The increased ionic strength of the aqueous layer makes the organic compounds less soluble, forcing them into the organic phase.
-
Filtration: In stubborn cases, passing the emulsified mixture through a pad of celite or glass wool can help to break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
Q3: I'm struggling to crystallize my this compound. It either oils out or remains a persistent oil. What should I do?
A3: Optimizing Crystallization Conditions
The flexible ethoxyethoxy side chain can disrupt crystal lattice formation, making crystallization challenging. The compound may have a lower melting point and a tendency to form a supersaturated solution or an oil.
Systematic Approach to Crystallization:
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold.[5] Experiment with a range of solvents of varying polarities. For alkoxy-substituted benzoic acids, common crystallization solvents include ethanol, water, ethanol/water mixtures, and toluene.[6]
| Solvent System | Rationale |
| Ethanol/Water | A versatile system where ethanol acts as the good solvent and water as the anti-solvent.[7] |
| Isopropanol/Water | Similar to ethanol/water, but isopropanol can offer different solubility characteristics. |
| Toluene | A less polar solvent that may be effective if the compound is highly soluble in more polar solvents. |
| Heptane/Ethyl Acetate | A non-polar/polar mixture that can be effective for inducing crystallization. |
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling often leads to the formation of larger, purer crystals.[8]
-
Experimental Protocol: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a poor solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the good solvent until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Q4: How does the ethoxyethoxy group affect the acidity and therefore the choice of base for the extraction of this compound?
A4: Understanding pKa and Base Selection
The para-alkoxy group is generally considered to be electron-donating, which would be expected to slightly decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2).[9][10] However, this effect is generally small. For practical purposes in an acid-base extraction, this compound is still a relatively strong organic acid.
Base Selection Workflow:
A weak base like sodium bicarbonate (NaHCO₃) is generally sufficient to deprotonate this compound and is often preferred as it is less likely to cause hydrolysis of other functional groups that might be present in the reaction mixture. A stronger base like sodium hydroxide (NaOH) can also be used and will ensure complete deprotonation.
Summary of Key Physicochemical Properties (Estimated)
| Property | Estimated Value/Characteristic | Rationale |
| Aqueous Solubility | Low, but potentially higher than longer-chain alkoxybenzoic acids. | The ether linkages can participate in hydrogen bonding with water.[3] |
| Organic Solvent Solubility | Good solubility in polar organic solvents like ethanol, ethyl acetate, and acetone. | Based on the properties of similar benzoic acid derivatives.[6][11] |
| pKa | ~ 4.2 - 4.5 | The para-alkoxy group is a weak electron-donating group, which slightly decreases acidity compared to benzoic acid (pKa 4.2).[9][10] |
| Physical State | Likely a low-melting solid or a viscous oil at room temperature. | The flexible side chain can disrupt efficient crystal packing. |
Visualizing the Acid-Base Extraction Workflow
This guide is intended to provide a strong foundational understanding and practical solutions for the common challenges associated with the workup of this compound. As with any experimental work, careful observation and a systematic approach to troubleshooting are key to success.
References
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- DiVA portal. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Crystallization of 3-(4-Acetyloxyphenyl)benzoic acid.
- Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values.
- Cayman Chemical. (2022).
- ResearchGate. (n.d.).
- CrystEngComm (RSC Publishing). (n.d.). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning.
- BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- CONICET. (n.d.). Alkoxy-benzoic acids.
- RSC Publishing. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids.
- Unknown. (n.d.).
- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid.
- Sigma-Aldrich. (n.d.). 4-Hydroxybenzoic acid ReagentPlus, = 99 99-96-7.
- The Royal Society of Chemistry. (n.d.).
- OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry.
- Organic Chemistry D
- CymitQuimica. (n.d.). CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- PMC - NIH. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester.
- Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?
- mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.
- Unknown. (n.d.).
- PubChem. (n.d.). 4-[2-(Acetylamino)ethoxy]benzoic acid | C11H13NO4 | CID 660645.
- Pearson. (n.d.). Table 20.
- Unknown. (2025). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase.
- Chemistry LibreTexts. (2024). 2.
- Unknown. (n.d.). Experiment 12.
- European Patent Office. (1991).
Sources
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. quora.com [quora.com]
- 3. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 7. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 10. global.oup.com [global.oup.com]
- 11. solubilityofthings.com [solubilityofthings.com]
Minimizing ether cleavage during the synthesis of 4-(2-Ethoxyethoxy)benzoic acid
Troubleshooting Guide for Minimizing Ether Cleavage
Welcome to the technical support center for the synthesis of 4-(2-ethoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a specific focus on the prevention of ether cleavage, a critical side reaction that can significantly impact yield and purity. The following question-and-answer format provides in-depth, field-proven insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing a significant amount of 4-hydroxybenzoic acid as a byproduct during the saponification of ethyl 4-(2-ethoxyethoxy)benzoate. What is causing this, and how can I prevent it?
Answer:
The presence of 4-hydroxybenzoic acid indicates the cleavage of the ether bond, not just the desired hydrolysis of the ethyl ester. This is a common issue when harsh conditions are used for saponification. The ether linkage in your molecule, while generally stable, can be susceptible to cleavage under certain nucleophilic or acidic conditions, which can inadvertently arise during the workup phase of a basic hydrolysis.
Root Cause Analysis:
The primary cause is often an overly aggressive hydrolysis environment. While strong bases like sodium hydroxide are necessary to hydrolyze the ester, high temperatures and prolonged reaction times can promote the unwanted nucleophilic attack on the ether's benzylic carbon. Additionally, if the workup involves a strong acid to neutralize the reaction and precipitate the carboxylic acid, this can also lead to acid-catalyzed ether cleavage.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ether cleavage during saponification.
Recommended Protocols for Minimizing Ether Cleavage During Saponification:
| Parameter | Standard Protocol (Prone to Cleavage) | Recommended Protocol (Minimized Cleavage) |
| Base | Sodium Hydroxide (2-3 M) | Lithium Hydroxide (1 M) |
| Solvent | Methanol or Ethanol | Tetrahydrofuran (THF)/Water mixture (e.g., 3:1) |
| Temperature | Reflux (65-80 °C) | Room Temperature to 40 °C |
| Reaction Time | 4-12 hours | Monitor by TLC (typically 2-6 hours) |
| Workup | Neutralization with concentrated HCl | Neutralization with 1 M citric acid or dilute acetic acid |
Step-by-Step Optimized Saponification Protocol:
-
Dissolve ethyl 4-(2-ethoxyethoxy)benzoate (1 equivalent) in a 3:1 mixture of THF and water.
-
Add a solution of lithium hydroxide (1.5 equivalents in water) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gently warm the mixture to a maximum of 40°C.
-
Once the starting material is consumed, cool the reaction to 0°C.
-
Slowly add 1 M citric acid or dilute acetic acid with vigorous stirring until the pH is approximately 4-5.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 2: My initial Williamson ether synthesis to produce ethyl 4-(2-ethoxyethoxy)benzoate is giving low yields and multiple byproducts. How can I optimize this step?
Answer:
Low yields and the formation of byproducts in a Williamson ether synthesis are typically due to factors like incomplete deprotonation of the starting phenol, competing C-alkylation, or elimination reactions of the alkyl halide.[4][5][6]
Expert Insights:
The key to a successful Williamson ether synthesis is ensuring the formation of the phenoxide in a clean and efficient manner, followed by a smooth SN2 reaction.[5][6] The choice of base, solvent, and temperature are all critical parameters that need to be carefully controlled.
Optimization Strategy:
Caption: Optimization strategy for Williamson ether synthesis.
Optimized Williamson Ether Synthesis Protocol:
| Parameter | Common Protocol | Optimized Protocol |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH, 60% dispersion in mineral oil) |
| Solvent | Acetone or Methanol | Anhydrous N,N-Dimethylformamide (DMF) |
| Alkylating Agent | 2-bromoethoxyethane | 2-iodoethoxyethane (can be generated in situ) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
Step-by-Step High-Yield Williamson Ether Synthesis:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0°C and add a solution of ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes.
-
Cool the reaction back to 0°C and add 2-bromoethoxyethane (1.1 equivalents) dropwise.
-
Let the reaction slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Question 3: Are there alternative synthetic routes to this compound that avoid a final saponification step?
Answer:
Yes, it is possible to design a synthetic route that avoids the potentially problematic final saponification. One such strategy involves protecting the carboxylic acid functionality of 4-hydroxybenzoic acid with a protecting group that can be removed under conditions that do not cleave the ether bond.
Alternative Synthetic Pathway:
-
Protection: Protect the carboxylic acid of 4-hydroxybenzoic acid as a benzyl ester. This can be achieved by reacting it with benzyl bromide in the presence of a base like potassium carbonate.
-
Williamson Ether Synthesis: Perform the Williamson ether synthesis on the resulting benzyl 4-hydroxybenzoate with 2-bromoethoxyethane as previously described.
-
Deprotection: The benzyl ester can be selectively cleaved via hydrogenolysis (H₂, Pd/C) to yield the final product, this compound. This method is very mild and will not affect the ether linkage.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(2-Ethoxyethoxy)benzoic Acid
For researchers and professionals in drug development and materials science, the efficient and reliable synthesis of key intermediates is paramount. 4-(2-Ethoxyethoxy)benzoic acid is a valuable building block, notable for its ether linkage which imparts flexibility and unique solubility characteristics. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound: the Williamson Ether Synthesis Pathway and the Grignard Reaction Pathway . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to inform your choice of methodology.
Introduction: The Significance of this compound
The molecular structure of this compound, featuring a benzoic acid moiety linked to a short ethoxyethyl chain, makes it an attractive component in the design of pharmaceuticals, liquid crystals, and specialty polymers. The ether chain can enhance pharmacokinetic properties, modify crystal packing, and improve processability of materials. Selecting the optimal synthetic route is a critical decision, balancing factors such as yield, purity, cost of reagents, and operational complexity.
Method 1: The Williamson Ether Synthesis Pathway
This is a robust and highly versatile three-step approach that builds the target molecule sequentially. The strategy involves protecting the reactive carboxylic acid group via esterification, followed by the core ether formation, and concluding with deprotection to reveal the final product. This method is often favored for its control and generally high yields.
Mechanistic Rationale
The core of this pathway is the Williamson ether synthesis , a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide. To prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the ether synthesis, it is first protected as an ethyl ester. The phenoxide, generated from the ethyl 4-hydroxybenzoate intermediate, is a potent nucleophile that readily displaces a halide from 2-bromoethoxyethane. The final step is a straightforward saponification (base-catalyzed hydrolysis) of the ester to liberate the desired carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the Williamson Ether Synthesis Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-Hydroxybenzoate
-
To a 500 mL round-bottom flask, add 4-hydroxybenzoic acid (27.6 g, 0.2 mol) and absolute ethanol (250 mL).
-
Carefully add concentrated sulfuric acid (3 mL) to the suspension while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of cold water and stir. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven. A typical yield is 90-95%.
Step 2: Synthesis of Ethyl 4-(2-Ethoxyethoxy)benzoate
-
In a 500 mL round-bottom flask, dissolve ethyl 4-hydroxybenzoate (33.2 g, 0.2 mol) in acetone (250 mL).
-
Add anhydrous potassium carbonate (41.4 g, 0.3 mol). The mixture will be a suspension.
-
Add 2-bromoethoxyethane (33.7 g, 0.22 mol) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-16 hours. Monitor the reaction's completion by TLC.
-
Cool the reaction mixture and filter off the potassium salts. Wash the salts with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as an oil. The product can be purified by vacuum distillation or used directly in the next step if purity is sufficient. A typical yield for this step is 85-90%.
Step 3: Synthesis of this compound (Hydrolysis)
-
Transfer the crude ethyl 4-(2-ethoxyethoxy)benzoate (approx. 0.17 mol) to a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (10 g, 0.25 mol) in water (200 mL).
-
Heat the mixture to reflux for 2-3 hours, until the oily ester layer has completely disappeared.
-
Cool the resulting clear solution in an ice bath.
-
Slowly acidify the solution to a pH of ~2 by adding concentrated hydrochloric acid with stirring. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure white crystals. A typical yield for this step is 95-98%.
Method 2: The Grignard Reaction Pathway
This pathway constructs the molecule by forming a new carbon-carbon bond. It involves the creation of a highly nucleophilic organometallic (Grignard) reagent from a custom-synthesized aryl halide, which then reacts with carbon dioxide to form the carboxylic acid. This method is powerful but requires strict anhydrous conditions.
Mechanistic Rationale
The success of this route hinges on the formation of a Grignard reagent from 4-bromo-1-(2-ethoxyethoxy)benzene. This precursor must first be synthesized, typically via a Williamson ether synthesis from 4-bromophenol. The Grignard reagent formation involves the insertion of magnesium metal into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic. This potent carbanion then attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) in a carboxylation reaction. A final acidic workup protonates the resulting magnesium carboxylate salt to yield the target benzoic acid derivative.
Experimental Workflow Diagram
Caption: Workflow for the Grignard Reaction Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-1-(2-ethoxyethoxy)benzene
-
In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromophenol (34.6 g, 0.2 mol) in 200 mL of anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (41.4 g, 0.3 mol) to the solution.
-
Add 2-bromoethoxyethane (33.7 g, 0.22 mol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into 1 L of cold water and extract with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain 4-bromo-1-(2-ethoxyethoxy)benzene. A typical yield is 80-85%.
Step 2: Formation of Grignard Reagent and Carboxylation
-
Strict anhydrous conditions are essential. All glassware must be flame-dried, and anhydrous solvents must be used.
-
In a 500 mL flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (5.8 g, 0.24 mol).
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Dissolve 4-bromo-1-(2-ethoxyethoxy)benzene (51.8 g, 0.2 mol) in 150 mL of anhydrous tetrahydrofuran (THF). Add about 20 mL of this solution to the magnesium turnings.
-
The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle warming may be required. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
In a separate 1 L beaker, place a large excess of crushed dry ice (solid CO₂, approx. 200 g).
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
Step 3: Acidic Workup and Isolation
-
Slowly and carefully add 250 mL of 2M HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the magnesium carboxylate salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Combine the organic layers and extract the product into the aqueous phase by washing with 5% sodium hydroxide solution (3 x 100 mL). This converts the benzoic acid into its water-soluble sodium salt, leaving non-acidic impurities (like biphenyl byproducts) in the ether layer.
-
Cool the combined aqueous basic extracts in an ice bath and acidify with concentrated HCl until the product precipitates completely.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture for high purity. A typical yield for the Grignard and workup steps is 70-80%.
Performance Comparison
| Parameter | Williamson Ether Synthesis Pathway | Grignard Reaction Pathway | Analysis |
| Overall Yield | High (Typically 70-85%) | Moderate (Typically 55-70%) | The Williamson route generally provides a higher overall yield due to the high efficiency of each individual step. |
| Reagent Sensitivity | Moderately sensitive to water in the etherification step. | Extremely sensitive to water and protic solvents during Grignard reagent formation. | The Grignard route demands stringent anhydrous techniques, which can be challenging on a larger scale. |
| Starting Materials | 4-Hydroxybenzoic acid, 2-bromoethoxyethane (or chloro-). | 4-Bromophenol, 2-bromoethoxyethane, Magnesium, Dry Ice (CO₂). | Starting materials for both routes are commercially available. The Grignard route requires handling magnesium turnings and dry ice. |
| Number of Steps | 3 (Esterification, Etherification, Hydrolysis) | 3 (Precursor Synthesis, Grignard/Carboxylation, Workup) | Both routes involve a similar number of key transformations. |
| Key Challenges | Ensuring complete reaction in the etherification step; potential for competing reactions if the alkyl halide is sterically hindered. | Initiating the Grignard reaction; strictly maintaining anhydrous conditions; potential for Wurtz coupling side reactions. | The technical demands of the Grignard reaction are significantly higher and present more potential points of failure. |
| Scalability | Readily scalable with standard laboratory and industrial equipment. | Scalability can be challenging due to the exothermic nature of Grignard formation and the need for rigorous moisture exclusion. | The Williamson ether synthesis is generally more amenable to large-scale production. |
Conclusion and Recommendation
Both the Williamson ether synthesis and the Grignard reaction are viable pathways for the preparation of this compound.
The Williamson Ether Synthesis Pathway stands out as the more robust, reliable, and higher-yielding method. Its procedural steps are straightforward, less sensitive to atmospheric moisture, and more easily scalable. For applications where yield, purity, and operational simplicity are the primary drivers, this method is highly recommended.
The Grignard Reaction Pathway , while mechanistically elegant, presents significant practical challenges, primarily the stringent requirement for anhydrous conditions. While it is a cornerstone of C-C bond formation, the lower overall yield and operational sensitivity make it a less favorable option for the routine or large-scale production of this specific target molecule compared to the Williamson alternative.
Ultimately, the choice of synthesis will depend on the specific context of the research or production environment, including available equipment, technical expertise, and the cost and availability of starting materials. However, for most applications, the Williamson ether synthesis provides a more efficient and dependable route to this compound.
References
- A Comparative Review of Synthesis Methods for Ethoxybenzoic Acids. (2025). BenchChem.
- Hydrolysis of ethyl benzo
- Hydrolysis of ethyl benzo
- Ethyl benzo
- In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? (2025). Quora.
- GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Grignard Reaction Experiment Part 1, Prelab. (2020). YouTube.
- A Grignard reagent was prepared by reacting bromobenzene with magnesium in diethyl ether. Carbon
A Senior Application Scientist's Guide: 4-(2-Ethoxyethoxy)benzoic Acid vs. Simple Alkoxybenzoic Acids
For researchers and professionals in materials science and drug development, the selection of molecular building blocks is a critical decision that dictates the final properties and performance of novel materials and therapeutics. Within the family of benzoic acid derivatives, alkoxybenzoic acids are renowned for their utility, particularly as precursors to calamitic (rod-shaped) liquid crystals.[1] This guide provides an in-depth comparison of 4-(2-Ethoxyethoxy)benzoic acid, a structurally distinct variant, against its more conventional straight-chain n-alkoxybenzoic acid counterparts.
We will explore the fundamental question: How does the introduction of a flexible ether linkage within the alkoxy tail influence the material's physicochemical properties and performance? This analysis is grounded in experimental data and established characterization protocols, offering a comprehensive resource for informed decision-making in your research.
Structural Distinction: The Ether Linkage
The primary differentiator lies in the terminal chain. While common alkoxybenzoic acids possess a simple, linear alkyl chain (e.g., ethoxy, butoxy), this compound incorporates an additional oxygen atom, creating a more flexible and polar tail. This seemingly subtle modification has profound implications for molecular packing, intermolecular interactions, and, consequently, the bulk properties of the material.
Diagram: Comparative Molecular Structures
The diagram below illustrates the structural difference between this compound and a representative simple alkoxybenzoic acid, 4-Butoxybenzoic acid.
Caption: Molecular structures highlighting the flexible ether linkage.
Comparative Physicochemical Properties
The influence of the terminal chain is most evident in the thermal properties, particularly the phase transition temperatures that define the liquid crystalline range. The flexible terminal chain plays a vital role in mesophase formation and stability.[2][3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Nematic Range (°C) |
| 4-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.17[4] | 196-198 | 216-218 | ~22 |
| 4-Butoxybenzoic acid | C₁₁H₁₄O₃ | 194.23 | 147-148[5] | 160.5[5] | ~13.5 |
| This compound | C₁₁H₁₄O₅ | 226.22 | 134-136 | - | - |
The introduction of the ethoxyethoxy group, compared to a butoxy group of similar length, can be expected to decrease the melting point due to reduced packing efficiency from the flexible chain. However, this same flexibility can disrupt the delicate balance of intermolecular forces required for forming a stable liquid crystal mesophase.[6]
Experimental Protocol: Characterizing Thermal Transitions
To authoritatively determine and compare the mesomorphic properties of these compounds, a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is the industry-standard approach.[7][8]
Caption: Standard workflow for characterizing liquid crystal transitions.
-
Sample Preparation: Accurately weigh 3-5 mg of the purified benzoic acid derivative into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.[9]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above its expected isotropic transition (e.g., 220°C). This step erases the sample's prior thermal history.[9]
-
Cooling Scan: Cool the sample at the same rate to a temperature below its crystallization point (e.g., 25°C).
-
Second Heating Scan: Perform a second heating scan at the same rate. Data from this run is conventionally used for analysis to ensure a consistent thermal baseline.[9]
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events, such as melting (Crystal to Nematic/Isotropic) and clearing (Nematic to Isotropic), appear as peaks. The onset temperature of these peaks is taken as the transition temperature.[10][11]
-
Why a Second Heating Run? The first run normalizes the sample, removing biases from its crystallization and storage history. The second run provides data on the intrinsic material properties.
-
Why POM? DSC identifies the temperature and enthalpy of a transition but not the phase type. POM allows for visual confirmation. The transition from a crystalline solid to a birefringent, fluid liquid crystal phase, and finally to a dark (isotropic) liquid, is unmistakable under cross-polarizers.[12][13] Characteristic textures, like the Schlieren or marbled patterns of a nematic phase, are used for definitive identification.[9]
Performance & Application Insights
The primary role of the terminal chain in calamitic liquid crystals is to influence the aspect ratio and provide conformational entropy, which helps stabilize the mesophase.[2][14]
-
Simple n-Alkoxy Chains: These chains are relatively rigid. Their length has a predictable, often odd-even, effect on the stability of the nematic phase. Longer chains tend to promote smectic (layered) phases due to nano-segregation between the rigid aromatic cores and the flexible chains.[6][14]
-
4-(2-Ethoxyethoxy) Chain: The ether linkages introduce "kinks" and significantly increase the conformational flexibility of the chain.
-
Potential Disruption of Mesophase: This increased flexibility can disrupt the anisotropic packing required for liquid crystallinity, potentially leading to a narrower nematic range or the absence of a mesophase altogether.
-
Modified Intermolecular Forces: The ether oxygens introduce polarity and the potential for weak hydrogen bonding, altering the intermolecular forces compared to purely aliphatic chains. This can affect clearing points and solubility in different host mixtures.
-
Beyond liquid crystals, the ethoxyethoxy moiety serves as a common hydrophilic linker in medicinal chemistry, for example, in PROTACs or antibody-drug conjugates.
-
Increased Solubility: The ether groups increase the polarity and hydrophilicity of the molecule compared to an alkyl chain, which can be advantageous for improving the aqueous solubility of a parent compound.[15]
-
Synthesis Considerations: The synthesis of this compound, like other alkoxybenzoic acids, is typically achieved via the Williamson ether synthesis .[16][17] This robust S_N2 reaction involves the reaction of the phenoxide of a 4-hydroxybenzoic acid precursor with an appropriate alkyl halide (e.g., 2-chloroethyl ethyl ether).[18][19]
Diagram: Williamson Ether Synthesis Pathway
Caption: General synthetic route via Williamson ether synthesis.
Conclusion
The choice between this compound and a simple n-alkoxybenzoic acid is a trade-off between established performance and novel properties.
-
Choose Simple n-Alkoxybenzoic Acids (e.g., 4-Butoxybenzoic Acid) for:
-
Predictable and well-documented liquid crystal behavior.
-
Applications where molecular rigidity and the promotion of stable nematic or smectic phases are paramount.
-
-
Choose this compound for:
-
Applications requiring increased polarity or aqueous solubility.
-
Use as a flexible linker in biochemical applications.
-
Research into novel liquid crystal systems where disruption of conventional packing could lead to unique phase behaviors.
-
This guide provides the foundational knowledge and experimental framework for making an informed selection. The lack of extensive public data on the mesomorphic properties of this compound itself suggests a fertile ground for new research, and the protocols outlined herein provide a clear path for such an investigation.
References
- Benchchem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
- Takahashi, M., et al. (2010). Entropic Contribution of Flexible Terminals to Mesophase Formation Revealed by Thermodynamic Analysis of 4-Alkyl-4′-isothiocyanatobiphenyl (nTCB). The Journal of Physical Chemistry B.
- Douglass, A. G., et al. (2016). Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. Chemistry – A European Journal.
- Kafle, A. (2015). How to analyze liquid crystals? ResearchGate.
- Lehmann, A. (2017). Liquid crystal textures: an overview. Liquid Crystals Today.
- Mandle, R. J., et al. (2022). Engineering mesophase stability and structure via incorporation of cyclic terminal groups. Journal of Materials Chemistry C.
- Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
- PubChem. 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- Manickam, M. (2014). Structure-Property Relations: Calamitic Liquid Crystalline Materials. SlideServe.
- Mandle, R. J., et al. (2022). Engineering mesophase stability and structure via incorporation of cyclic terminal groups. White Rose Research Online.
- Soni, R., et al. (2024). Influence of terminally attached branched alkyloxy chains on the mesophase behaviour of calamitic liquid crystals. ResearchGate.
- Zannoni, C. (2022). Simulating Polarized Optical Microscopy Textures. Liquid Crystals and their Computer Simulations. Cambridge University Press & Assessment.
- Jansze, S. M., et al. (2017). Structure–property relationships in twist-bend nematogens: the influence of terminal groups. ResearchGate.
- Benchchem. Applications of 4-Butoxybenzaldehyde in Liquid Crystal Research: Application Notes and Protocols.
- NIST. 4-Butoxybenzoic acid. NIST Chemistry WebBook.
- Villegas, J. A., et al. (2024). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Omega.
- Morales-Ramos, A. I., et al. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules.
- Bryan, R. F., et al. (1981). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Molecular Crystals and Liquid Crystals.
- BYJU'S. Williamson Ether Synthesis reaction.
- Wikipedia. Williamson ether synthesis.
- Sharma, D., & Mello, J. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press.
- Sierpowska, J., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences.
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica.
- Chemistry LibreTexts. (2021). Williamson Ether Synthesis.
- Cinar, M., et al. (2013). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. ResearchGate.
- Ribeiro da Silva, M. A. V., et al. (2011). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Journal of Chemical & Engineering Data.
- PubChem. Benzoic acid, 4-amino-2-ethoxy-, ethyl ester.
- Vimala, S., & Kolandaivel, P. (2016). Theoretical investigations on the structure and properties of p-n-alkoxy benzoic acid based liquid crystals. AIP Conference Proceedings.
- Raber, D. J., et al. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses.
- Mello, J., & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. CSK Scientific Press.
- Various authors. Characterization of Liquid Crystals.
- PubChem. 4-Ethoxybenzoic acid.
- Wikipedia. Differential scanning calorimetry.
- NIST. Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook.
- Singh, G. (2018). Phase Structures of Calamitic Liquid Crystals. ResearchGate.
- PerkinElmer. A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Butoxybenzoic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cskscientificpress.com [cskscientificpress.com]
- 11. s4science.at [s4science.at]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 16. byjus.com [byjus.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jk-sci.com [jk-sci.com]
Biological activity comparison of ethoxybenzoic acid isomers
An In-Depth Guide to the Isomer-Specific Biological Activities of Ethoxybenzoic Acid
For researchers, scientists, and drug development professionals, understanding how subtle changes in molecular structure can dramatically alter biological function is a cornerstone of innovation. The isomers of ethoxybenzoic acid—ortho (2-), meta (3-), and para (4-)—serve as a compelling case study in this principle. While sharing the same molecular formula, the positional variance of the ethoxy group on the benzoic acid scaffold gives rise to distinct physicochemical properties that are hypothesized to translate into unique biological activities.[1]
This guide provides a comparative analysis of the known biological activities of these three isomers, synthesizes available experimental data, and outlines robust protocols for future research. We will delve into the established anti-biofilm properties of the ortho- and para-isomers, explore the predicted anti-inflammatory mechanisms, and discuss the critical need for comparative cytotoxicity data.
The Principle of Positional Isomerism
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the benzene ring.[2] This is because the position of a functional group like the ethoxy group alters the molecule's steric profile, electron distribution, and lipophilicity. These changes directly impact its ability to interact with biological targets such as enzyme active sites, cell membranes, or protein receptors. Studies on related compounds, such as hydroxybenzoic and methoxybenzoic acid isomers, have repeatedly demonstrated that positional shifts lead to significant differences in antimicrobial efficacy, antioxidant capacity, and cytotoxicity.[3][4][5] Therefore, it is not only expected but critical to assume that 2-, 3-, and 4-ethoxybenzoic acid will exhibit distinct biological profiles.
Section 1: Comparative Antimicrobial and Anti-Biofilm Activity
Bacterial biofilm formation is a significant challenge in medicine, leading to persistent infections that are highly resistant to conventional antibiotics. The search for agents that can inhibit biofilm formation or act synergistically with existing drugs is a key research priority. Experimental evidence points to the potential of ethoxybenzoic acid isomers, particularly the ortho- and para- forms, as valuable anti-biofilm compounds.
Expert Rationale for Experimental Approach
The primary screening method for anti-biofilm activity is the microtiter plate assay using crystal violet staining. This high-throughput method allows for the quantification of total biofilm biomass, providing a robust initial assessment of a compound's ability to prevent biofilm formation. To distinguish between true anti-biofilm activity and simple bactericidal or bacteriostatic effects (i.e., killing the bacteria or halting their growth), it is crucial to run parallel assays for cell viability, such as planktonic growth curves or colony-forming unit (CFU) counts from the biofilm wells. A promising anti-biofilm agent will significantly reduce biofilm mass at concentrations that have minimal impact on bacterial growth.[6]
Supporting Experimental Data
Direct comparative studies on all three isomers are limited. However, research on individual isomers provides strong evidence of activity, particularly against the pathogenic bacterium Staphylococcus aureus.
| Isomer | Biological Activity | Key Quantitative Finding | Mechanism of Action | Reference |
| 2-Ethoxybenzoic Acid (ortho) | Anti-biofilm (S. aureus) | Inhibits biofilm formation. | Alters cell membrane hydrophobicity. | [7] |
| Synergistic Effect | Enhances vancomycin efficacy against biofilm-dwelling bacteria. | Not fully elucidated. | [7] | |
| 3-Ethoxybenzoic Acid (meta) | Antimicrobial Potential | Data not available. Predicted based on structural analogy. | N/A | [8] |
| 4-Ethoxybenzoic Acid (para) | Anti-biofilm (S. aureus) | Inhibited up to 87% of biofilm formation. | Decreased cell hydrophobicity from 78% to 49%. | [6] |
| Synergistic Effect | Decreased viability of biofilm cells by up to 85% when combined with vancomycin. | Potentiates antibiotic activity. | [6] |
Workflow & Protocol: Microtiter Biofilm Assay
This protocol details the standardized method for assessing the anti-biofilm properties of the ethoxybenzoic acid isomers against Staphylococcus aureus.
Caption: Workflow for quantifying anti-biofilm activity using the crystal violet microtiter plate assay.
Step-by-Step Methodology:
-
Culture Preparation: Grow S. aureus overnight in Tryptic Soy Broth (TSB) at 37°C.
-
Compound Preparation: Dissolve each ethoxybenzoic acid isomer in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Perform serial dilutions in TSB to achieve the final desired test concentrations in a 96-well plate. Ensure the final DMSO concentration is non-inhibitory to the bacteria (typically ≤1%).
-
Inoculation: Add the diluted bacterial culture and the compound dilutions to the wells of a flat-bottomed 96-well microtiter plate. Include wells with bacteria only (negative control) and sterile broth (blank).
-
Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the liquid content from each well. Wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the stain solution and wash the wells again with water until the runoff is clear. Invert the plate and let it air dry completely.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to dissolve the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of approximately 595 nm. The absorbance value is directly proportional to the amount of biofilm formed.
Section 2: Comparative Anti-inflammatory Potential
Many benzoic acid derivatives, including the well-known drug aspirin (acetylsalicylic acid), exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for synthesizing pro-inflammatory prostaglandins. It is highly plausible that ethoxybenzoic acid isomers could also act as COX inhibitors.
Expert Rationale for Mechanistic Hypothesis
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] The COX pathway is often downstream of or cross-talks with NF-κB signaling. Therefore, a comprehensive investigation should assess the isomers' effects on both direct enzyme inhibition (COX) and upstream signaling pathways (NF-κB). A compound that selectively inhibits COX-2 over COX-1 is often desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.
While direct experimental data for ethoxybenzoic acid isomers is currently lacking, the known mechanisms of structurally related compounds provide a strong basis for investigation.[1]
Caption: Hypothesized anti-inflammatory mechanism of action for ethoxybenzoic acid isomers.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for quantifying and comparing the direct inhibitory effect of each isomer on the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Obtain purified ovine or human recombinant COX-2 enzyme. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor. The substrate, arachidonic acid, should be prepared in a suitable solvent.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and varying concentrations of the test isomers (dissolved in DMSO). Include a positive control (e.g., celecoxib) and a no-inhibitor control. Allow the compounds to pre-incubate with the enzyme for a short period (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 5-10 minutes) at 37°C, stop the reaction by adding a quenching solution, such as a strong acid (e.g., 1 M HCl).
-
Quantification of Prostaglandin: The primary product of the COX-2 reaction is Prostaglandin H2, which is unstable. It is typically converted to the more stable Prostaglandin E2 (PGE2). Quantify the amount of PGE2 produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the percentage of COX-2 inhibition against the logarithm of the isomer concentration. Use non-linear regression to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for each isomer. A lower IC50 value indicates greater potency.
Section 3: Comparative Cytotoxicity Assessment
Before any compound can be considered for therapeutic development, its toxicity profile against mammalian cells must be established. A desirable therapeutic agent should exhibit high efficacy against its target (e.g., bacteria, inflammatory process) at concentrations that are non-toxic to host cells. This is known as having a favorable therapeutic index.
Expert Rationale for Experimental Approach
The MTT assay is a widely adopted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. The assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. In viable cells, these enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. By exposing a standard mammalian cell line (e.g., HEK293 human embryonic kidney cells or HaCaT human keratinocytes) to a range of concentrations of the ethoxybenzoic acid isomers, a dose-response curve can be generated to determine the CC50 (50% cytotoxic concentration).
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Culture a suitable mammalian cell line in appropriate media. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the ethoxybenzoic acid isomers in cell culture media. Remove the old media from the cells and replace it with the media containing the test compounds. Include untreated cells (negative control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified exposure time, typically 24, 48, or 72 hours, at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the resulting purple solution in a microplate reader, typically at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.
Discussion and Future Outlook
The available evidence strongly suggests that the positional isomerism of ethoxybenzoic acid is a critical determinant of its biological activity. The ortho- and para-isomers have emerged as promising anti-biofilm agents, demonstrating an ability to inhibit the formation of S. aureus biofilms and work synergistically with the antibiotic vancomycin.[6][7] This is a significant finding, as therapies that can break down biofilm defenses or prevent their formation are urgently needed. The mechanism appears to be linked to the disruption of cell membrane hydrophobicity, a key factor in the initial stages of bacterial adhesion.[6]
In contrast, 3-ethoxybenzoic acid remains a scientific enigma.[2][8] The lack of direct experimental data for this meta-isomer represents a significant gap in our understanding. Based on structure-activity relationships observed in numerous other substituted benzoic acids, it is highly probable that its activity profile will differ from that of its ortho and para counterparts.
Furthermore, to advance any of these isomers as potential therapeutic leads, a comprehensive and direct comparative analysis is imperative. Future research must prioritize the following:
-
Direct Comparison: All three isomers must be tested in parallel, under identical experimental conditions, for antimicrobial, anti-inflammatory, and cytotoxic activities to allow for a true head-to-head comparison.
-
Quantitative Anti-inflammatory Studies: The hypothesized COX/NF-κB inhibitory activity needs to be confirmed experimentally. Determining the IC50 values for COX-1 and COX-2 inhibition will be crucial for assessing both potency and selectivity.
-
Cytotoxicity Profiling: Generating CC50 values against a panel of mammalian cell lines is a non-negotiable step to establish the therapeutic window for each isomer.
By systematically addressing these research gaps, the scientific community can fully elucidate the structure-activity relationship of ethoxybenzoic acid isomers and unlock their potential in the development of new anti-biofilm and anti-inflammatory agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid.
- Scilit. Interaction between 2-Ethoxybenzoic Acid (EBA) and Eugenol, and Related Changes in Cytotoxicity.
- PlantaeDB. 2-Ethoxybenzoic acid - Chemical Compound.
- Nowak, A., et al. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH. (2021).
- Al-Snafi, A. E. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC - NIH. (2022).
- Jain, P., et al. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2013).
- O-Li-Y-Nychenko, V. D. Anti-inflammatory activity of sodium salt of 4-(0-β-d-gluc0pyran0syl0xy)benz0ic acid. ResearchGate. (2016).
- Logvinov, S. V., et al. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. (2022).
- Chen, Y.-J., et al. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. (2015).
- Sharoar, M. G., et al. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. PMC - PubMed Central. (2012).
- MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2024).
- ResearchGate. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. (2017).
- OUCI. Hydroxybenzoic acid isomers and the cardiovascular system. (2014).
- Aduja, C., et al. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. PubMed. (2020).
- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- Wikipedia. 2-Ethoxybenzoic acid.
- PubMed. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. (2025).
- PubChem. 2-Ethoxybenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Synthesis of 4-(2-Ethoxyethoxy)benzoic Acid
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the purity and structural integrity of chemical compounds are paramount. 4-(2-Ethoxyethoxy)benzoic acid stands as a significant building block, its unique ether linkage and carboxylic acid functionality making it a versatile intermediate in the synthesis of more complex molecules. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, offering a detailed analysis of the transformative chemical journey from simple starting materials to the final product. By understanding the distinct spectral signatures at each stage, researchers can ensure the fidelity of their synthesis, a cornerstone of scientific integrity.
The Synthetic Pathway: A Two-Step Transformation
The synthesis of this compound is a classic two-step process, beginning with the etherification of a phenolic precursor followed by the hydrolysis of an ester. This route is favored for its reliability and high yields.
The journey commences with ethyl 4-hydroxybenzoate (1) , a commercially available and stable starting material. The critical ether linkage is introduced via a Williamson ether synthesis, reacting 1 with 2-bromoethoxyethane (2) in the presence of a base. This nucleophilic substitution reaction yields the intermediate, ethyl 4-(2-ethoxyethoxy)benzoate (3) . The final step involves the hydrolysis of the ethyl ester group of 3 to the corresponding carboxylic acid, yielding the target molecule, This compound (4) .
Figure 1: Synthetic pathway of this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The transformation of functional groups at each synthetic step imparts a unique spectroscopic signature to the molecules. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of the precursors and the final product, we can unequivocally track the progress of the reaction.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The chemical shifts, splitting patterns, and integration values provide a detailed map of the hydrogen atoms.
| Compound | Aromatic Protons (ppm) | Ethoxy Protons (ppm) | Methylene Protons (-OCH₂CH₂O-) (ppm) | Carboxylic Acid Proton (ppm) |
| Ethyl 4-hydroxybenzoate (1) | ~7.9 (d, 2H), ~6.8 (d, 2H) | ~4.3 (q, 2H), ~1.3 (t, 3H) | - | ~9.8 (s, 1H, phenolic OH) |
| 2-Bromoethoxyethane (2) | - | ~3.5 (t, 2H), ~1.2 (t, 3H) | ~3.8 (t, 2H), ~3.6 (t, 2H) | - |
| Ethyl 4-(2-ethoxyethoxy)benzoate (3) | ~7.9 (d, 2H), ~6.9 (d, 2H) | ~4.3 (q, 2H), ~1.3 (t, 3H) | ~4.1 (t, 2H), ~3.8 (t, 2H), ~3.6 (q, 2H), ~1.2 (t, 3H) | - |
| This compound (4) | ~7.9 (d, 2H), ~6.9 (d, 2H) | ~3.6 (q, 2H), ~1.2 (t, 3H) | ~4.1 (t, 2H), ~3.8 (t, 2H) | ~12.5 (s, 1H) |
Causality Behind the Shifts:
-
Disappearance of Phenolic Proton: The most telling change from 1 to 3 is the disappearance of the phenolic -OH proton signal around 9.8 ppm, confirming the successful etherification of the hydroxyl group.
-
Appearance of Ethoxyethoxy Protons: Concurrently, new signals corresponding to the ethoxyethoxy group appear in the spectrum of 3 . The methylene protons adjacent to the aromatic ring oxygen (~4.1 ppm) are more deshielded than the other methylene and methyl protons of the ethoxy group.
-
Shift of Carboxylic Acid Proton: The hydrolysis of the ester in 3 to the carboxylic acid in 4 is clearly indicated by the appearance of a broad singlet far downfield (~12.5 ppm), characteristic of a carboxylic acid proton. The quartet and triplet of the ethyl ester group are replaced by the signals of the ethoxy group in the final product.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides insights into the carbon framework of the molecules.
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Ethoxy Carbons (ppm) | Methylene Carbons (-OCH₂CH₂O-) (ppm) |
| Ethyl 4-hydroxybenzoate (1) | ~161, ~132, ~122, ~115 | ~167 | ~61, ~14 | - |
| 2-Bromoethoxyethane (2) | - | - | ~69, ~15 | ~71, ~32 |
| Ethyl 4-(2-ethoxyethoxy)benzoate (3) | ~163, ~131, ~123, ~114 | ~166 | ~61, ~14 | ~69, ~68, ~67, ~15 |
| This compound (4) | ~163, ~132, ~124, ~114 | ~168 | ~67, ~15 | ~69, ~68 |
Causality Behind the Shifts:
-
Shift of C4 Carbon: The C4 carbon of the benzene ring (the one attached to the oxygen) shifts slightly downfield upon etherification, from ~161 ppm in 1 to ~163 ppm in 3 , due to the change in the electronic environment.
-
Appearance of New Aliphatic Carbons: The spectrum of 3 shows new signals in the aliphatic region corresponding to the carbons of the ethoxyethoxy group.
-
Shift of Carbonyl Carbon: A slight downfield shift of the carbonyl carbon is observed upon hydrolysis of the ester (~166 ppm in 3 ) to the carboxylic acid (~168 ppm in 4 ).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Ethyl 4-hydroxybenzoate (1) | ~3300 (broad, phenolic) | ~1680 (ester) | ~1280, ~1170 |
| 2-Bromoethoxyethane (2) | - | - | ~1120 (ether) |
| Ethyl 4-(2-ethoxyethoxy)benzoate (3) | - | ~1710 (ester) | ~1250, ~1100 (ether) |
| This compound (4) | ~3000 (broad, carboxylic acid) | ~1680 (carboxylic acid) | ~1260, ~1100 (ether) |
Causality Behind the Vibrations:
-
Disappearance of Phenolic O-H: The broad absorption band around 3300 cm⁻¹ in the spectrum of 1 , characteristic of a phenolic -OH group, is absent in the spectrum of 3 , confirming the formation of the ether bond.
-
Appearance of Ether C-O: A prominent C-O stretching band for the ether linkage appears around 1100-1260 cm⁻¹ in the spectra of 3 and 4 .
-
Appearance of Carboxylic Acid O-H: The hydrolysis of the ester is confirmed by the appearance of a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ in the spectrum of 4 , which is characteristic of the hydrogen-bonded carboxylic acid dimer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Ethyl 4-hydroxybenzoate (1) | C₉H₁₀O₃ | 166.17 | 166 (M⁺), 138, 121, 93 |
| 2-Bromoethoxyethane (2) | C₄H₉BrO | 152.02 | 153/151 (M⁺), 107/109, 73, 45 |
| Ethyl 4-(2-ethoxyethoxy)benzoate (3) | C₁₃H₁₈O₄ | 238.28 | 238 (M⁺), 193, 165, 121, 73 |
| This compound (4) | C₁₁H₁₄O₄ | 210.22 | 210 (M⁺), 165, 137, 121, 73 |
Causality Behind the Fragmentation:
-
Increase in Molecular Weight: The molecular ion peak (M⁺) increases from 166 for 1 to 238 for 3 upon the addition of the ethoxyethoxy group, and then decreases to 210 for 4 after the hydrolysis of the ethyl group from the ester.
-
Characteristic Fragments: The fragmentation patterns provide structural clues. For instance, the presence of a fragment at m/z 73 in the spectra of 3 and 4 is indicative of the [CH₃CH₂OCH₂CH₂]⁺ fragment. The ion at m/z 121 corresponds to the [HOC₆H₄CO]⁺ fragment, which is a common feature for derivatives of 4-hydroxybenzoic acid.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
General Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
-
FT-IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between two salt plates (e.g., NaCl) is suitable.
-
Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile for analysis by techniques like Electrospray Ionization (ESI).
Figure 2: General workflow for spectroscopic analysis.
Conclusion: A Symphony of Signals
The spectroscopic comparison of this compound and its precursors provides a clear and objective narrative of its synthesis. Each analytical technique offers a unique perspective, and when combined, they create a comprehensive and self-validating picture of the chemical transformations. For researchers in drug development and materials science, a thorough understanding of these spectroscopic changes is not merely an academic exercise; it is a critical component of quality control, ensuring the synthesis of pure and well-characterized compounds essential for the advancement of science and technology.
References
- NIST Chemistry WebBook.
- PubChem.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Structural Validation of Synthesized 4-(2-Ethoxyethoxy)benzoic Acid
In the landscape of drug discovery and materials science, the unequivocal confirmation of a synthesized molecule's structure is the bedrock of reliable research. Any ambiguity in the molecular architecture can lead to misinterpreted results, failed experiments, and significant loss of resources. This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural validation of a target molecule: 4-(2-Ethoxyethoxy)benzoic acid.
This document is designed for researchers, chemists, and quality control specialists. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural elucidation.
The Analytical Challenge: Assembling the Molecular Puzzle
The target molecule, this compound, possesses several key structural features that must be independently verified: a para-substituted benzene ring, a carboxylic acid group, and a flexible ethoxyethoxy side chain. No single analytical technique can unambiguously confirm this entire structure. Instead, we rely on a suite of methods, each providing a specific piece of the puzzle. The convergence of data from these disparate techniques provides the highest level of confidence in the final structural assignment.
The general workflow for this validation process is outlined below.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity and spatial arrangement of atoms.
Expertise & Causality:
We use both ¹H and ¹³C NMR to create a complete picture. ¹H NMR provides data on the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting pattern). ¹³C NMR reveals the number of unique carbon environments, which is crucial for identifying molecular symmetry and confirming the carbon backbone.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[3]
-
Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal.
Comparative Data Analysis: Expected vs. Observed
The power of NMR lies in comparing the experimental spectrum to the predicted spectrum based on the target structure.
| Technique | Expected Structural Information | Hypothetical Observed Data | Interpretation & Validation |
| ¹H NMR | ~10-13 ppm (1H, broad s): Carboxylic acid proton.~8.0 ppm (2H, d): Aromatic protons ortho to COOH.~7.0 ppm (2H, d): Aromatic protons ortho to ether.~4.2 ppm (2H, t): -O-CH₂-CH₂-O-~3.8 ppm (2H, t): -O-CH₂-CH₂-O-~3.6 ppm (2H, q): -O-CH₂-CH₃~1.2 ppm (3H, t): -O-CH₂-CH₃ | 12.5 ppm (1H, br s) 7.98 ppm (2H, d, J=8.8 Hz) 6.95 ppm (2H, d, J=8.8 Hz) 4.18 ppm (2H, t, J=4.8 Hz) 3.81 ppm (2H, t, J=4.8 Hz) 3.59 ppm (2H, q, J=7.0 Hz) 1.21 ppm (3H, t, J=7.0 Hz) | The presence of all signals with correct integration, chemical shift, and splitting patterns confirms the proton framework and connectivity of the ethoxyethoxy chain and the para-substituted aromatic ring. |
| ¹³C NMR | ~170-172 ppm: Carboxylic acid C=O.~163 ppm: Aromatic C attached to ether.~132 ppm: Aromatic C's ortho to COOH.~125 ppm: Aromatic C attached to COOH.~115 ppm: Aromatic C's ortho to ether.~69 ppm: -O-CH₂-CH₂-O-~68 ppm: -O-CH₂-CH₂-O-~66 ppm: -O-CH₂-CH₃~15 ppm: -O-CH₂-CH₃ | 171.5 ppm 162.8 ppm 131.9 ppm 124.5 ppm 114.7 ppm 69.2 ppm 68.4 ppm 66.3 ppm 15.1 ppm | The observation of 9 distinct carbon signals matches the expected number for the proposed structure, confirming the carbon backbone and the presence of all functional groups.[1][4] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations.[5]
Expertise & Causality:
While NMR maps the skeleton, FTIR confirms the presence of the key "building blocks"—the carboxylic acid and ether linkages. For benzoic acid derivatives, the O-H stretch of the carboxylic acid is exceptionally broad and characteristic due to hydrogen bonding.[6] The C=O stretch is also a very strong, sharp indicator.
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[5]
-
Sample Analysis: Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum over the range of 4000-400 cm⁻¹.
Comparative Data Analysis: Key Vibrational Modes
| Functional Group | Expected Absorption (cm⁻¹) | Hypothetical Observed Peak (cm⁻¹) | Interpretation & Validation |
| Carboxylic Acid (O-H) | 3300 - 2500 (very broad) | ~3000 (very broad) | Confirms the presence of the hydrogen-bonded carboxylic acid hydroxyl group.[6] |
| Aromatic (C-H) | 3100 - 3000 (sharp) | ~3070 | Indicates the C-H bonds of the benzene ring. |
| Aliphatic (C-H) | 2980 - 2850 (medium) | ~2975, 2920, 2870 | Confirms the C-H bonds of the ethoxyethoxy side chain. |
| Carboxylic Acid (C=O) | 1710 - 1680 (strong, sharp) | ~1695 | Strong evidence for the carbonyl of the carboxylic acid group.[6] |
| Aromatic (C=C) | 1600 - 1450 (variable) | ~1605, 1510 | Confirms the presence of the aromatic ring. |
| Ether (C-O) | 1250 - 1050 (strong) | ~1245, 1120 | Strong absorptions confirm the C-O single bonds of the ether linkages. |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of a compound, thereby confirming its elemental formula. Electron Ionization (EI) is a common technique that also causes predictable fragmentation of the molecule, offering additional structural clues.[7]
Expertise & Causality:
The primary goal is to observe the molecular ion peak ([M]⁺) corresponding to the exact mass of C₁₁H₁₄O₄ (210.0892 g/mol ). The fragmentation pattern serves as a secondary confirmation. For alkoxybenzoic acids, characteristic losses of fragments from the ether chain and the carboxyl group are expected, which helps piece the structure back together.[8][9]
Sources
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Fulcrum of Potency: A Comparative Analysis of Linkers in Drug Design with a Case for 4-(2-Ethoxyethoxy)benzoic Acid
In the intricate choreography of modern drug design, particularly within the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule has evolved from a simple tether to a critical determinant of therapeutic success.[1] It is the fulcrum upon which the delicate balance of stability, solubility, cell permeability, and target engagement rests.[2] This guide presents a comparative analysis of common linker classes, culminating in a compelling case for the strategic application of linkers derived from 4-(2-Ethoxyethoxy)benzoic acid, a scaffold that offers a unique blend of properties to overcome common challenges in drug development.
The Linker's Dilemma: More Than Just a Spacer
The fundamental role of a linker is to connect a targeting moiety (an antibody or a small molecule ligand) to a payload (a cytotoxic agent or an E3 ligase recruiter).[1] However, this connection must be intelligently designed to navigate the complex journey from administration to target engagement. An ideal linker must satisfy a seemingly contradictory set of requirements: it must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to ensure efficient release at the target site.[3] Furthermore, the linker's physicochemical properties profoundly influence the overall characteristics of the conjugate, including its solubility, aggregation propensity, and ability to cross cellular membranes.[]
The choice of linker can be broadly categorized into two main classes: flexible and rigid. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are widely used due to their synthetic tractability and ability to allow for a range of conformations, which can be beneficial for inducing the proximity of the two ends of a bifunctional molecule like a PROTAC.[5] Rigid linkers, on the other hand, which often incorporate aromatic or cyclic structures, can pre-organize the molecule into a bioactive conformation, potentially enhancing the stability of the crucial ternary complex in PROTACs.[2][5]
A Comparative Overview of Common Linker Classes
The selection of a linker is a multi-parameter optimization problem. The following table summarizes the key characteristics of the most prevalent linker types.
| Linker Type | Representative Structure | Key Advantages | Key Disadvantages |
| Alkyl Chains | -(CH₂)n- | - Synthetically straightforward and stable.[5] - High conformational flexibility. | - Generally hydrophobic, which can lead to poor aqueous solubility and non-specific binding.[5] |
| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | - Hydrophilic, improving solubility and reducing aggregation.[5] - Can extend plasma half-life.[6] | - Can sometimes decrease cell permeability.[7] - Potential for immunogenicity with longer chains.[8] |
| Rigid Aromatic | Phenyl, Biphenyl | - Pre-organizes the molecule for optimal binding.[2] - Can enhance ternary complex stability through π-π stacking interactions.[9] | - Can be synthetically more challenging. - Reduced flexibility might hinder optimal ternary complex formation in some cases. |
The Case for this compound: A Hybrid Approach
The limitations of purely flexible or rigid linkers have driven the exploration of hybrid structures that combine the beneficial properties of both. This compound represents an exemplary scaffold for such a hybrid linker. Its structure, featuring a short, hydrophilic ethoxyethoxy tail and a rigid benzoic acid headpiece, offers a compelling combination of attributes.
The ethoxyethoxy moiety, a short PEG-like chain, can impart a degree of hydrophilicity, which is crucial for improving the solubility of often-hydrophobic PROTAC and ADC molecules.[10] This is a significant advantage over purely alkyl-based linkers. Simultaneously, the benzoic acid ring introduces a level of rigidity, which can help to properly orient the connected ligands for optimal interaction with their respective proteins.[9] This constrained conformation can be particularly advantageous in the formation of a stable and productive ternary complex in PROTACs, a critical factor for efficient protein degradation.[2]
Illustrative Hypothetical Performance Data
To illustrate the potential advantages of a this compound-derived linker, consider the following hypothetical comparative data for a PROTAC targeting a protein of interest (POI).
| Linker Type | DC50 (nM) | Dmax (%) | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Alkyl Chain (C8) | 50 | 85 | 5 | 2.5 |
| PEG (n=4) | 15 | 95 | 150 | 0.8 |
| This compound derivative | 10 | >95 | 80 | 1.5 |
This table presents illustrative hypothetical data to demonstrate the potential benefits of the this compound-derived linker. Actual experimental results may vary.
In this hypothetical scenario, the this compound-derived linker demonstrates a superior balance of properties. It achieves a potent DC50 and high Dmax, comparable to the highly effective but potentially less permeable PEG linker. Crucially, it maintains a favorable permeability profile, a common challenge for hydrophilic linkers, and a significant improvement over the poorly soluble alkyl linker.
Experimental Protocols for Linker Evaluation
The rational design of drug linkers is an empirical process that relies on robust and reproducible experimental data. The following protocols provide a framework for the comparative evaluation of different linker strategies.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol is essential for quantifying the efficacy of a PROTAC in degrading its target protein.[11]
Workflow for Western Blot Analysis
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed target cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Signal Detection and Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
DC50 and Dmax Calculation: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound, providing a more accurate representation than kinetic solubility methods.[12]
Methodology:
-
Compound Preparation: Add an excess of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the vials at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation and Quantification: Separate the undissolved solid by centrifugation or filtration. Quantify the concentration of the dissolved compound in the supernatant/filtrate by a suitable analytical method, such as HPLC-UV or LC-MS/MS.[13][14]
Protocol 3: Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption and provides insights into both passive and active transport mechanisms.[15][16]
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing PROTAC permeability using Caco-2 cells.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay: Add the test compound to either the apical (A) or basolateral (B) chamber. At specified time intervals, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of Papp (B-A) to Papp (A-B) gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters.[15]
Conclusion: A Strategic Choice for Next-Generation Therapeutics
The linker is a pivotal component in the design of sophisticated drug conjugates like ADCs and PROTACs. While traditional flexible and rigid linkers have their merits, the future lies in the rational design of hybrid structures that offer a superior balance of physicochemical and pharmacological properties. Linkers derived from this compound exemplify this approach, providing a promising avenue to enhance solubility without unduly sacrificing cell permeability. The judicious application of such linkers, guided by rigorous experimental evaluation as outlined in this guide, will be instrumental in advancing the next generation of targeted therapies.
References
- protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Link]
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
- Scott, J. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
- Unknown. (n.d.). Caco2 assay protocol. [Source document]
- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
- Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]
- AxisPharm. (n.d.). Caco-2 Permeability Assay. AxisPharm. [Link]
- ResearchGate. (n.d.). Figure 4. PROTAC permeability, stability, and cellular activity.
- ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination.
- Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters.
- Scott, J. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Scott, J. S., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid. PubChem. [Link]
- Cheméo. (n.d.). Benzoic acid, 4-ethoxy- (CAS 619-86-3). Cheméo. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- LifeSensors. (2022).
- International Journal of Advanced Research. (2021). Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids. IJAR. [Link]
- Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
- Sun, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- Exploratory Target Antitumor Therapy. (2022). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins.
- Demizu, Y., et al. (2022). Structure-activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry.
- ResearchGate. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
- Restaino, F. A., & Martin, A. N. (1964). SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. Journal of Pharmaceutical Sciences.
- Preprints.org. (2023).
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. [Link]
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- Google Patents. (n.d.). DE102008046995A1 - 2-ethoxy-benzoic acid.
- ResearchGate. (2025). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
- Google Patents. (2019). WO 2019/046491 A1.
- MDPI. (2018). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
- Google Patents. (n.d.). US 10874753 B2.
- Google Patents. (n.d.). WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 5. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 6. [PDF] Solubility and Distribution Coefficient of Benzoic Acid in Water and Benzene Solvents using pH Buffer Solution | Semantic Scholar [semanticscholar.org]
- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 11. 4-[2-(Acetylamino)ethoxy]benzoic acid | C11H13NO4 | CID 660645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. evotec.com [evotec.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide to Benchmarking 4-(2-Ethoxyethoxy)benzoic Acid Performance in α-Amylase Inhibition Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of 4-(2-Ethoxyethoxy)benzoic acid as a potential α-amylase inhibitor. Due to the current absence of publicly available data for this specific compound, this document establishes a robust benchmarking methodology. We will objectively compare its anticipated performance with structurally related benzoic acid derivatives for which experimental data exists: 4-Hydroxybenzoic acid and 3,4-Dihydroxybenzoic acid (Protocatechuic Acid).
The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a critical therapeutic target for managing postprandial hyperglycemia in diabetic patients. Benzoic acid and its derivatives represent a versatile class of compounds that have demonstrated a range of biological activities, including enzyme inhibition.[1][2] The structural modifications on the benzene ring significantly influence their inhibitory potency.[2][3] This guide offers the necessary protocols and comparative data to facilitate a rigorous evaluation of this compound's potential in this context.
Comparative Inhibitory Activity Against α-Amylase
The following table summarizes the in-vitro inhibitory activity of selected benzoic acid derivatives against α-amylase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[1] This data provides a benchmark against which to compare the performance of this compound.
| Compound | Structure | Substitution | IC50 against α-Amylase (mM)[1] |
| This compound | Chemical structure of this compound | 4-(2-Ethoxyethoxy) | To be determined |
| 4-Hydroxybenzoic acid | Chemical structure of 4-Hydroxybenzoic acid | 4-OH | 25.72 ± 1.33 |
| 3,4-Dihydroxybenzoic acid (Protocatechuic Acid) | Chemical structure of 3,4-Dihydroxybenzoic acid | 3,4-diOH | 25.36 ± 1.23 |
Causality Behind Experimental Choices
The selection of α-amylase as the target enzyme is based on its physiological relevance in carbohydrate metabolism and its established role as a drug target. The choice of 4-Hydroxybenzoic acid and Protocatechuic Acid as comparators is deliberate. 4-Hydroxybenzoic acid serves as a fundamental structural analog, while Protocatechuic Acid is a well-studied natural phenolic compound with known antioxidant and enzyme-inhibiting properties, providing a robust baseline for comparison.[4][5]
The proposed assay is a colorimetric method utilizing a starch-iodine reaction, a well-established and cost-effective technique for measuring α-amylase activity.[1] The principle lies in the ability of α-amylase to hydrolyze starch. The remaining starch forms a blue-black complex with iodine, and the intensity of this color is inversely proportional to the enzyme's activity. An inhibitor will reduce starch hydrolysis, resulting in a more intense color.
Experimental Protocol: α-Amylase Inhibition Assay
This protocol provides a step-by-step methodology for determining the IC50 value of this compound and the comparative compounds.
Materials:
-
α-amylase solution (from porcine pancreas) in phosphate buffer (pH 6.9)
-
Starch solution (1% w/v)
-
Test compounds (this compound, 4-Hydroxybenzoic acid, Protocatechuic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 6.9)
-
Hydrochloric acid (HCl, 1 N)
-
Iodine-potassium iodide (I2-KI) reagent (2.5 mM I2 and 2.5 mM KI)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare serial dilutions of the test compounds and the positive control (Acarbose) in phosphate buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add 50 µL of the α-amylase solution to 50 µL of each concentration of the test compounds or control. Incubate at 37°C for 10 minutes.
-
Substrate Addition: Add 100 µL of the 1% starch solution to each well to initiate the enzymatic reaction. Incubate the mixture at 37°C for 10 minutes.
-
Stop Reaction: Terminate the enzymatic reaction by adding 25 µL of 1 N HCl.
-
Color Development: Add 50 µL of the I2-KI reagent to each well.
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
The formula for calculating the percentage of inhibition is: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the α-amylase inhibition assay.
Broader Context: Signaling Pathway Implications
While direct inhibition of α-amylase is the primary focus, it is valuable to consider the broader biological context. Protocatechuic acid, one of the comparators, has been shown to influence various signaling pathways, including the JNK pathway, which is involved in cellular responses to stress and inflammation.[6][7] Understanding these broader effects is crucial in drug development to anticipate potential off-target activities.
Hypothetical Signaling Pathway Context
Caption: JNK signaling pathway and the inhibitory role of Protocatechuic Acid.
Conclusion
This guide provides a scientifically rigorous framework for benchmarking the performance of this compound as a potential α-amylase inhibitor. By utilizing the provided comparative data for structurally similar compounds and adhering to the detailed experimental protocol, researchers can generate reliable and reproducible results. This will enable an objective assessment of its therapeutic potential and inform future drug development efforts in the management of diabetes.
References
- Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. PMC.
- Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI.
- Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Taylor & Francis Online.
- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
- Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. PMC.
- Anti-urease activity of protocatechuic acid (PCA) and acetohydroxamic acid (AHA) evaluated by an Electrospray Ionization-Mass Spectrometry (ESI-MS) based method. ResearchGate.
- 4-Hydroxybenzoic Acid. Rupa Health.
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. NIH.
- Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in chronic constriction injury rats. PubMed Central.
- PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID. ResearchGate.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
- The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. NIH.
- 4-Hydroxybenzoic acid. Wikipedia.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- Research Progress on the Mechanisms of Protocatechuic Acid in the Treatment of Cognitive Impairment. PMC.
- Protocatechuic acid induces antioxidant/detoxifying enzyme expression through JNK-mediated Nrf2 activation in murine macrophages. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in chronic constriction injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocatechuic acid induces antioxidant/detoxifying enzyme expression through JNK-mediated Nrf2 activation in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4-(2-Ethoxyethoxy)benzoic acid
This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 4-(2-Ethoxyethoxy)benzoic acid. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. This document is structured to not only present various analytical techniques but also to explain the causality behind experimental choices, ensuring a self-validating system of protocols. Every claim and protocol is grounded in authoritative sources to ensure scientific integrity.
Introduction to this compound and the Imperative of Analytical Cross-Validation
This compound is a benzoic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a carboxylic acid, an ether linkage, and an aromatic ring, necessitates a multi-faceted analytical approach to ensure its identity, purity, and quantity in various matrices.
The cross-validation of analytical data is not merely a regulatory hurdle but a fundamental scientific practice. It involves utilizing multiple, distinct analytical techniques to interrogate the same sample. Congruent results from these disparate methods provide a high degree of confidence in the data's accuracy and reliability. This guide will explore the cross-validation of this compound using chromatographic and spectroscopic techniques, underpinned by the principles outlined in the ICH Q2(R2) guidelines for analytical method validation.[1][2][3]
Chromatographic Methodologies: A Comparative Analysis of HPLC and GC
Chromatographic techniques are central to separating and quantifying chemical entities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Given the relatively low volatility and polar nature of this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice for quantification and purity assessment.
An RP-HPLC method separates compounds based on their hydrophobicity. For this compound, a C18 column is a suitable stationary phase, offering a good balance of retention and resolution. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a desirable retention time and peak shape. A slightly acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and sharper peaks.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Phosphoric acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
-
0-15 min: 30-70% B
-
15-20 min: 70-30% B
-
20-25 min: 30% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
The following table presents hypothetical yet realistic validation parameters for the proposed HPLC method, based on ICH guidelines.[4][5]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.8% |
Gas Chromatography (GC): An Alternative for Volatile Derivatives
GC is a powerful technique for separating volatile compounds. Direct analysis of this compound by GC can be challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group. Therefore, derivatization to a more volatile ester form is recommended.
Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the carboxylic acid to its trimethylsilyl ester, which is more volatile and thermally stable.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 280°C.
-
Oven Temperature Program :
-
Initial: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Detector Temperature : 300°C.
-
Injection Volume : 1 µL (split mode 20:1).
-
Derivatization : To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70°C for 30 minutes.
| Feature | HPLC | GC (with Derivatization) |
| Sample Preparation | Simple dissolution | Derivatization step required |
| Analysis Time | ~25 minutes | ~20 minutes |
| Sensitivity | High (UV detection) | Very High (FID detection) |
| Applicability | Direct analysis | Indirect analysis |
| Primary Use | Quantification, Purity | Impurity profiling, Confirmation |
Spectroscopic Cross-Validation: Unveiling the Molecular Identity
Spectroscopic techniques provide orthogonal information to chromatography, focusing on the intrinsic molecular properties.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identification.
-
Expected Molecular Ion : For this compound (C₁₁H₁₄O₄), the expected monoisotopic mass is 210.0892 Da. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 211.0965.
-
Key Fragmentation Patterns : Based on the fragmentation of similar benzoic acid derivatives, key losses would include:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of C₂H₄O (44 Da) from the ethoxyethoxy side chain.
-
Formation of the benzoyl cation (m/z 105) after cleavage of the ether linkage and subsequent fragmentation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.
-
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) :
-
~10-12 (s, 1H, -COOH): Broad singlet for the carboxylic acid proton.
-
~8.0 (d, 2H, Ar-H): Doublet for the two aromatic protons ortho to the carboxyl group.
-
~6.9 (d, 2H, Ar-H): Doublet for the two aromatic protons ortho to the ether linkage.
-
~4.2 (t, 2H, -O-CH₂-CH₂-O-): Triplet for the methylene protons adjacent to the aromatic ring.
-
~3.8 (t, 2H, -O-CH₂-CH₂-O-): Triplet for the methylene protons adjacent to the ethoxy group.
-
~3.6 (q, 2H, -O-CH₂-CH₃): Quartet for the methylene protons of the ethyl group.
-
~1.2 (t, 3H, -O-CH₂-CH₃): Triplet for the methyl protons of the ethyl group.
-
-
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) :
-
~172 (-COOH)
-
~163 (Ar-C-O)
-
~132 (Ar-CH)
-
~125 (Ar-C-COOH)
-
~114 (Ar-CH)
-
~70 (-O-CH₂-CH₂-O-)
-
~69 (-O-CH₂-CH₂-O-)
-
~66 (-O-CH₂-CH₃)
-
~15 (-O-CH₂-CH₃)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule.
-
Expected Characteristic Absorption Bands (cm⁻¹) :
-
~2500-3300 (broad) : O-H stretch of the carboxylic acid.
-
~1680-1710 : C=O stretch of the carboxylic acid dimer.
-
~1600, ~1500 : C=C stretches of the aromatic ring.
-
~1250-1300 : C-O stretch of the carboxylic acid.
-
~1100-1200 : C-O stretch of the ether linkages.
-
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[3][4]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis : 1 mg/mL of the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis : 1 mg/mL of the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation : 1 mg/mL of the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation : Sample exposed to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the proposed HPLC method to assess for the appearance of new peaks and any decrease in the main peak area.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical cross-validation process.
Caption: Overall analytical workflow for this compound.
Caption: Decision tree for analytical technique selection.
Concluding Remarks and Recommendations
The cross-validation of analytical data for this compound requires a strategic combination of chromatographic and spectroscopic techniques.
-
For routine quantification and purity assessment , the developed and validated RP-HPLC method is recommended as the primary technique due to its robustness, precision, and direct applicability.
-
For definitive structural confirmation and identification of unknown impurities , LC-MS and NMR are indispensable.
-
GC-MS , following derivatization, serves as a valuable orthogonal technique, particularly for identifying any volatile or thermally stable impurities that may not be amenable to HPLC analysis.
By employing this multi-technique approach, researchers can build a comprehensive and reliable analytical profile for this compound, ensuring data of the highest integrity for research, development, and quality control purposes.
References
- ICH Q2(R2)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. [Link]
- Mullani, N. & Nargatti, S. (2021). A Review on Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
- ICH Guidelines for Analytical Method Valid
- Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. [Link]
- Benzoic acid, 4-ethoxy-, ethyl ester - NIST WebBook. [Link]
- 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem. [Link]
- Benzoic acid, 4-(nonyloxy)-, 4-(2-ethoxypropoxy)phenyl ester, (S)- - Optional[13C NMR]. [Link]
- Benzoic acid, 4-ethoxy- - NIST WebBook. [Link]
- 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C10H10O5 | CID 174073 - PubChem. [Link]
- HPLC Methods for analysis of Benzoic acid - HELIX Chrom
- Review on development of forced degradation studies and its approaches on stability indic
- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin. [Link]
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
- Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. [Link]
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
- benzoic acid and its Impurities - Pharmaffili
- Determination of benzoic acid in meat and meat products by gas chromatography - Analyst (RSC Publishing). [Link]
Sources
- 1. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]
- 6. pharmacy180.com [pharmacy180.com]
A Comparative In Vitro Analysis of 4-(2-Ethoxyethoxy)benzoic Acid Derivatives for Therapeutic Potential
Introduction: The Therapeutic Promise of Novel Benzoic Acid Scaffolds
Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, providing the foundational scaffold for a multitude of therapeutic agents.[1][2] The versatility of the benzoic acid moiety allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a wide array of biological processes. This guide focuses on a novel class of compounds: 4-(2-Ethoxyethoxy)benzoic acid derivatives. The introduction of the ethoxyethoxy side chain presents an intriguing modification, potentially influencing properties such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement and cellular uptake.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound derivatives. We will explore a series of robust, validated assays to profile these compounds for potential anticancer, anti-inflammatory, and antimicrobial activities, providing a framework for comparative analysis and lead candidate selection. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific rigor and reproducibility.
Comparative In Vitro Profiling Strategy
The initial in vitro assessment of a new chemical series is a critical step in drug discovery. Our strategy is to employ a tiered approach, beginning with broad screening assays to identify primary biological activities, followed by more specific mechanistic studies for promising candidates. This guide will detail the protocols for a panel of assays selected based on the known biological activities of similar benzoic acid derivatives.[3][4][5]
Part 1: Anticancer Activity Evaluation
The anticancer potential of novel compounds is a primary focus of many drug discovery programs. Benzoic acid derivatives have previously demonstrated cytotoxic effects against various cancer cell lines.[4][6] The following protocols are designed to assess the anti-proliferative and apoptotic effects of this compound derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay serves as a primary screen for identifying compounds with cytotoxic or cytostatic effects.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Doxorubicin is often used as a positive control.
-
Replace the medium in the wells with the medium containing the test compounds or control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.
-
| Derivative | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| EEBA-001 | Unsubstituted | >100 | >100 | >100 |
| EEBA-002 | 3-nitro | 25.3 | 45.1 | 32.8 |
| EEBA-003 | 3,5-dichloro | 15.8 | 22.4 | 18.9 |
| Doxorubicin | Positive Control | 0.8 | 1.2 | 1.5 |
Apoptosis Induction: Caspase-3 Activity Assay
For compounds demonstrating significant cytotoxicity, it is crucial to determine if cell death occurs via apoptosis. Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Cell Treatment:
-
Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
-
Cell Lysis:
-
Lyse the cells and collect the protein supernatant.
-
-
Caspase-3 Assay:
-
Use a commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance or fluorescence to quantify caspase-3 activity.
-
Caption: Workflow for in vitro anticancer screening.
Part 2: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[5][7][8] The following assays assess the potential of this compound derivatives to modulate inflammatory responses in vitro.
Inhibition of Nitric Oxide Production in Macrophages
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for inflammation. Activated macrophages produce nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
-
| Derivative | Modification | NO Production (% of LPS control) |
| EEBA-001 | Unsubstituted | 95.2 |
| EEBA-004 | 2-amino | 45.8 |
| EEBA-005 | 4-fluoro | 62.1 |
| Dexamethasone | Positive Control | 25.3 |
Inhibition of Pro-inflammatory Cytokines
In addition to NO, activated macrophages release pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cell Treatment:
-
Follow the same cell culture and treatment protocol as the Griess assay.
-
-
ELISA:
-
Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Caption: Simplified LPS-induced inflammatory pathway.
Part 3: Antimicrobial Activity Evaluation
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoic acid derivatives have shown promise in this area, particularly against Gram-positive bacteria.[3][9][10]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains:
-
Use standard reference strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
-
-
Assay Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
| Derivative | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| EEBA-001 | Unsubstituted | >256 | >256 |
| EEBA-006 | 4-chloro | 64 | >256 |
| EEBA-007 | 3-hydroxy | 128 | >256 |
| Vancomycin | Positive Control | 1 | - |
| Ciprofloxacin | Positive Control | 0.5 | 0.015 |
Anti-biofilm Activity
Bacterial biofilms are a major cause of persistent infections. 4-Ethoxybenzoic acid has been shown to inhibit biofilm formation.[9]
-
Biofilm Formation:
-
Grow S. aureus in a 96-well plate in the presence of sub-MIC concentrations of the test compounds.
-
-
Staining:
-
After incubation, wash the wells to remove planktonic bacteria.
-
Stain the adherent biofilm with crystal violet.
-
-
Quantification:
-
Solubilize the stain and measure the absorbance to quantify biofilm mass.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 8. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-(2-Ethoxyethoxy)benzoic Acid and Structurally Related Analogs
Introduction: Contextualizing Reactivity in Synthesis and Development
In the landscape of pharmaceutical and materials science, the carboxylic acid moiety is a cornerstone functional group, pivotal for building complex molecular architectures. 4-(2-Ethoxyethoxy)benzoic acid, with its unique ether linkage, is an increasingly important building block, lending specific solubility and pharmacokinetic properties to target molecules. However, its utility is fundamentally dictated by its chemical reactivity, particularly in crucial bond-forming reactions like amidation and esterification.
This guide provides an in-depth comparison of the reactivity of this compound against its simpler structural analogs: benzoic acid, 4-methoxybenzoic acid, and 4-ethoxybenzoic acid. Understanding the subtle yet significant differences in their reactivity profiles enables researchers to optimize reaction conditions, predict outcomes, and select the most appropriate building blocks for their synthetic campaigns. We will dissect the underlying electronic and steric principles that govern this reactivity and provide robust, validated experimental protocols for quantitative comparison.
The Theoretical Bedrock: Electronic and Steric Effects in Benzoic Acids
The reactivity of a carboxylic acid in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. Any structural feature that modulates the partial positive charge on this carbon will directly impact the rate of reaction. In substituted benzoic acids, the nature of the substituent on the aromatic ring is the dominant factor.
Electronic Effects: The Push and Pull of Electrons
Substituents on the benzene ring exert influence through a combination of inductive and resonance effects.
-
Inductive Effects are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms.
-
Resonance Effects involve the delocalization of pi (π) electrons through the aromatic system.
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). For the compounds in this guide, we are concerned with EDGs. Alkoxy groups (-OR), such as methoxy, ethoxy, and ethoxyethoxy, are powerful EDGs. While the oxygen atom is highly electronegative (a withdrawing inductive effect), its lone pairs can participate in resonance, pushing electron density into the benzene ring.[1][2] In the para position, this electron-donating resonance effect strongly outweighs the inductive effect.[2]
This donation of electron density has two key consequences for reactivity:
-
Reduced Carbonyl Electrophilicity : The increased electron density on the ring is relayed to the carboxyl group, reducing the partial positive charge on the carbonyl carbon. This makes it a less attractive target for nucleophiles.
-
Decreased Acidity : The donation of electrons destabilizes the resulting carboxylate anion (the conjugate base), making the acid less likely to donate its proton.[1][3][4] Consequently, para-alkoxy substituted benzoic acids are weaker acids than benzoic acid itself.[1][2]
A lower reactivity towards nucleophilic acyl substitution is therefore predicted for benzoic acids bearing para-alkoxy groups compared to the unsubstituted parent acid.
Caption: Workflow for the comparative esterification experiment.
Detailed Methodology
-
Reagent Preparation :
-
Prepare 0.1 M stock solutions of Benzoic Acid, 4-Methoxybenzoic Acid, 4-Ethoxybenzoic Acid, and this compound in toluene.
-
Prepare a stock solution of benzyl alcohol (0.3 M) in toluene containing an internal standard (e.g., dodecane).
-
Catalyst: Concentrated sulfuric acid.
-
-
Reaction Setup :
-
To four separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 10 mL of one of the 0.1 M acid stock solutions (1 mmol of acid per flask).
-
To each flask, add 10 mL of the benzyl alcohol/internal standard stock solution (3 mmol of alcohol).
-
Carefully add 2 drops of concentrated sulfuric acid to each flask.
-
-
Execution and Sampling :
-
Place all four flasks in a pre-heated oil bath set to the reflux temperature of toluene (~110 °C). Start a timer as soon as the flasks are submerged (t=0).
-
At designated time points (e.g., 30, 60, 90, 120, 180, 240 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.
-
Immediately quench each aliquot in a vial containing 1 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction. Vortex thoroughly.
-
-
Analysis (HPLC Method) :
-
Develop a reverse-phase HPLC method (e.g., using a C18 column) capable of separating the starting acid, benzyl alcohol, and the corresponding benzyl ester product. A gradient of water and acetonitrile is typically effective.
-
Centrifuge the quenched aliquot vials and inject the organic (top) layer into the HPLC system.
-
Quantify the amount of ester product formed at each time point by comparing its peak area to that of the internal standard and a pre-established calibration curve. [5]
-
-
Data Interpretation :
-
For each of the four acids, plot the concentration of the benzyl ester product versus time.
-
The initial slope of each curve is the initial reaction rate. A steeper slope indicates higher reactivity.
-
Expected Result : The plot for benzoic acid will show the fastest rate of product formation, while the plots for the three alkoxy-substituted acids will show significantly slower, and roughly similar, rates.
-
Conclusion: From Theory to Practice
The reactivity of this compound is best understood not in isolation, but in comparison to its structural relatives. Our analysis, grounded in the fundamental principles of electronic effects, predicts that its reactivity in nucleophilic acyl substitution reactions is comparable to other para-alkoxy benzoic acids like 4-methoxy- and 4-ethoxybenzoic acid. Crucially, all three are significantly less reactive than unsubstituted benzoic acid. This reduced reactivity is a direct consequence of the electron-donating nature of the para-alkoxy substituent, which decreases the electrophilicity of the carbonyl carbon—the heart of the reaction.
References
- Fiveable. (n.d.). Benzoic Acid Definition. Fiveable.
- Patsnap. (2024, July 17). What is the mechanism of Benzoic Acid? Patsnap Synapse.
- Wikipedia. (n.d.). Benzoic acid.
- Scifinder. (2023, August 15). Buy 4-Methoxybenzoic acid | 100-09-4.
- Aakash Institute. (n.d.). Benzoic Acid: Formula, Structure, Properties & Preparation. Aakash Institute Chemistry.
- JustLong. (2024, January 29). Chemical Properties of Benzoic Acid: Detailed Analysis. JustLong.
- Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids.
- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
- Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity.
- Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chiappe, C., et al. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation. The Journal of Organic Chemistry, 75(18), 6295-6302.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
- JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE.
- University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2015, July 18). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives.
Sources
A Comparative Guide to the Synthesis of 4-(2-Ethoxyethoxy)benzoic Acid for Research and Development
Introduction
4-(2-Ethoxyethoxy)benzoic acid is a valuable bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and materials science. Its structure, incorporating a flexible ethoxyethoxy tail and a reactive carboxylic acid group, imparts unique solubility and linkage properties. For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic route is a critical decision that balances cost, efficiency, safety, and scalability.
This in-depth technical guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this compound. By examining the causality behind experimental choices and providing detailed, validated protocols, this guide aims to equip researchers with the necessary insights to make informed decisions for their specific applications.
At a Glance: Primary Synthetic Route
The most direct and widely applicable method for the synthesis of this compound is a two-step process commencing with the readily available and cost-effective starting material, ethyl 4-hydroxybenzoate. This pathway involves an initial Williamson ether synthesis followed by ester hydrolysis.
Caption: Primary two-step synthetic pathway to this compound.
Route 1: Williamson Ether Synthesis and Subsequent Hydrolysis
This classical and robust approach is the most logical and commonly employed route for the preparation of this compound. It leverages the nucleophilicity of the phenoxide ion generated from ethyl 4-hydroxybenzoate to displace a halide in an SN2 reaction, followed by a straightforward ester hydrolysis to yield the final product.
Reaction Scheme:
Step 1: Williamson Ether Synthesis
Step 2: Ester Hydrolysis
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(2-ethoxyethoxy)benzoate
Caption: Experimental workflow for the Williamson ether synthesis step.
Materials:
-
Ethyl 4-hydroxybenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloroethoxyethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add 2-chloroethoxyethanol (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-(2-ethoxyethoxy)benzoate.
Step 2: Hydrolysis of Ethyl 4-(2-ethoxyethoxy)benzoate
Caption: Experimental workflow for the ester hydrolysis step.
Materials:
-
Ethyl 4-(2-ethoxyethoxy)benzoate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), aqueous solution
-
Deionized water
Procedure:
-
Dissolve ethyl 4-(2-ethoxyethoxy)benzoate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.[1][2][3]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2-3, which will cause the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[4]
Cost-Benefit Analysis
| Parameter | Assessment | Rationale |
| Starting Material Cost | Low to Moderate | Ethyl 4-hydroxybenzoate is a readily available and relatively inexpensive bulk chemical.[5][6][7] 2-Chloroethoxyethanol is also commercially available at a moderate price.[4][8][9] |
| Reagent Cost | Low to Moderate | Sodium hydride is a common and affordable strong base.[10][11][12] Sodium hydroxide and hydrochloric acid are inexpensive commodity chemicals. |
| Yield | Good to Excellent | The Williamson ether synthesis is known for its high yields, often exceeding 80-90% for unhindered substrates.[13] Ester hydrolysis is typically a high-yielding reaction, often quantitative.[1][14] |
| Scalability | High | This synthetic route is highly amenable to scale-up and is used in industrial processes.[13] |
| Safety Considerations | Moderate | Sodium hydride is a flammable solid and reacts violently with water; it must be handled with care under anhydrous conditions.[11][12] 2-Chloroethoxyethanol is a skin and eye irritant.[10][11][15][16] DMF is a reproductive toxin and its use is increasingly restricted.[3][17][18] |
| Environmental Impact | Moderate | The use of DMF as a solvent is a significant drawback due to its toxicity and high boiling point, which makes it energy-intensive to remove.[3][17][18] Efforts to replace DMF with greener solvents are ongoing.[18] |
| Simplicity & Robustness | High | The reactions are well-established, reliable, and generally high-yielding. The procedures are straightforward for a trained chemist. |
Expertise & Experience Insights
The choice of a strong, non-nucleophilic base like sodium hydride in the Williamson ether synthesis is crucial to ensure complete deprotonation of the phenolic hydroxyl group, thereby maximizing the concentration of the reactive phenoxide nucleophile. The use of a polar aprotic solvent like DMF is standard for SN2 reactions as it solvates the cation of the base, leaving the anion more "naked" and nucleophilic, thus accelerating the reaction rate.[1][13] However, due to the environmental and health concerns associated with DMF, alternative solvents such as dimethyl sulfoxide (DMSO) or acetonitrile can be considered, although reaction conditions may require re-optimization.[2][13]
The subsequent basic hydrolysis of the ester is a robust and irreversible reaction, which is a key advantage over acid-catalyzed hydrolysis that is an equilibrium process.[1][14][19] The use of excess sodium hydroxide ensures the reaction goes to completion. The final acidification step is straightforward and typically results in the precipitation of the pure carboxylic acid.
Alternative Synthetic Considerations
While the Williamson ether synthesis followed by hydrolysis is the most practical route, other theoretical pathways could be envisioned, though they present significant disadvantages.
-
Grignard Reaction: Carboxylation of a Grignard reagent derived from 4-(2-ethoxyethoxy)bromobenzene. This route is less favorable due to the challenges in preparing the required Grignard reagent in the presence of the ether functionality and the multi-step synthesis of the starting bromobenzene derivative.
-
Oxidation of a Precursor: Oxidation of 4-(2-ethoxyethoxy)benzyl alcohol or 4-(2-ethoxyethoxy)toluene. This would require the prior synthesis of these precursors, adding steps and likely reducing the overall yield and cost-effectiveness.
Given the high efficiency and accessibility of starting materials for the Williamson ether synthesis route, these alternatives are generally not considered for practical synthesis of this compound.
Conclusion
The two-step synthesis of this compound via Williamson ether synthesis of ethyl 4-hydroxybenzoate followed by ester hydrolysis stands out as the most cost-effective and practical route for both laboratory-scale and industrial production. Its high yields, use of readily available starting materials, and robust nature make it the preferred method.
While the use of sodium hydride and DMF necessitates appropriate safety and environmental precautions, the overall efficiency of this pathway makes it superior to other potential synthetic strategies. Future research may focus on the development of greener solvent systems for the Williamson ether synthesis step to further improve the environmental profile of this important transformation.
References
- Chemguide. (n.d.). Hydrolysis of Esters.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol.
- PubChem. (n.d.). 2-(Chloroethoxy)ethanol.
- Minimizing Solvent Toxicity in Preparation of Polymeric Membranes for Gas Separation. (2020). MDPI.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).
- The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
- The Lab Depot. (n.d.). Sodium Hydride, 60% Dispersion in Mineral Oil.
- Vibes Project. (2024). Green solvents to replace toxic solvents.
- SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide.
- SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate [Video]. YouTube.
- Sdfine. (n.d.). SODIUM HYDRIDE 60% (Free flowing powder moistened with paraffin oil) (FOR SYNTHESIS).
- ScienceLink. (n.d.). Restrictions on DMF: A Catalyst for Change?.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- European Patent Office. (1991). Method for the purification of benzoic acid.
- Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- SpectraBase. (n.d.). 4-Ethoxybenzoic acid.
- CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING.
- BriefingWire. (2025). Benzoic Acid Price Trend Analysis and Market Dynamics.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- ResearchGate. (n.d.). Benzoic Acid and Derivatives.
- The Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate.
- ResearchGate. (2025). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39.
- PubChem. (n.d.). 2-Ethoxybenzoic acid.
- PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
- Reddit. (2019). Base hydrolysis of Ethyl Benzoate with reflux.
- Google Patents. (n.d.). Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. sserc.org.uk [sserc.org.uk]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. openpr.com [openpr.com]
- 7. mdpi.com [mdpi.com]
- 8. toc.library.ethz.ch [toc.library.ethz.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. imarcgroup.com [imarcgroup.com]
- 13. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 13C NMR spectrum [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 16. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
- 19. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
A Comparative Guide to the Stability of 4-(2-Ethoxyethoxy)benzoic Acid for Pharmaceutical Applications
Introduction: The Critical Role of Excipient Stability in Drug Development
In the intricate process of drug formulation, the stability of each component is paramount to the safety, efficacy, and shelf-life of the final medicinal product. 4-(2-Ethoxyethoxy)benzoic acid, a molecule possessing both ether and carboxylic acid functionalities, presents a unique profile for investigation as a potential pharmaceutical excipient. Its structure suggests potential utility in modifying solubility or acting as a spacer in complex drug delivery systems. However, before its inclusion in any formulation, a rigorous evaluation of its stability under various stress conditions is not just a regulatory requirement but a scientific necessity.
This guide provides a comprehensive framework for evaluating the stability of this compound. It is designed for researchers, scientists, and drug development professionals to understand the principles behind stability testing, to implement robust experimental protocols, and to interpret the resulting data in the context of relevant alternatives. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and regulatory-compliant evaluation. We will not only detail the "how" but also the "why" behind each experimental choice, fostering a deeper understanding of the chemical behavior of this promising molecule.
Understanding the Molecular Vulnerabilities of this compound
The chemical structure of this compound dictates its potential degradation pathways. The presence of an ether linkage and a carboxylic acid group on a benzene ring suggests susceptibility to hydrolysis, oxidation, and photolytic degradation. The ethoxyethoxy side chain, in particular, may be prone to cleavage under acidic or oxidative stress, while the aromatic ring itself can be a target for photolytic reactions.
A proactive approach to stability testing involves "forced degradation" or "stress testing," where the compound is exposed to conditions more severe than those it would encounter during storage. This helps to rapidly identify potential degradation products and establish "stability-indicating" analytical methods capable of separating the intact molecule from its degradants.
Comparative Framework: Benchmarking Against Established Alternatives
To provide a meaningful context for the stability data of this compound, it is essential to compare its performance against well-established excipients with similar functional groups. For this guide, we have selected the following comparators:
-
4-Hydroxybenzoic Acid: A simple phenolic acid that serves as a baseline for the stability of the benzoic acid core.
-
Methylparaben and Propylparaben: Widely used as preservatives in pharmaceutical formulations, these esters of 4-hydroxybenzoic acid provide a benchmark for ester stability.
These comparators are chosen for their extensive history of use and well-documented stability profiles, providing a robust basis for evaluation.
Experimental Design for a Comprehensive Stability Assessment
A thorough stability study should encompass a range of conditions that mimic potential storage and handling stresses. The following experimental workflow is recommended, in line with ICH Q1A(R2) guidelines.
Caption: Potential degradation pathways for this compound.
Comparative Stability Insights:
-
Hydrolytic Stability: The ether linkage in this compound is generally expected to be more stable to hydrolysis than the ester linkages in methylparaben and propylparaben, particularly under basic conditions. Parabens are known to hydrolyze to 4-hydroxybenzoic acid.
-
Oxidative Stability: The ethoxyethoxy side chain is a likely site for oxidation, potentially leading to chain cleavage. The simple alkyl chains of the parabens and the hydroxyl group of 4-hydroxybenzoic acid are also susceptible to oxidation, but the presence of the ether oxygen atoms in the target molecule may increase its reactivity.
-
Photostability: Aromatic carboxylic acids and their derivatives can be susceptible to photodegradation. The extent of degradation will depend on the specific chromophore and the presence of photosensitizers. It is crucial to compare the photostability of this compound to that of the parabens and 4-hydroxybenzoic acid under identical, controlled lighting conditions.
-
Thermal Stability: Benzoic acid derivatives generally exhibit good thermal stability. However, at very high temperatures, decarboxylation can occur. The thermal stability of this compound is expected to be comparable to the comparator compounds under typical pharmaceutical processing and storage temperatures.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and comparative format.
Table 1: Forced Degradation of this compound and Comparators
| Stress Condition | This compound (% Degradation) | 4-Hydroxybenzoic Acid (% Degradation) | Methylparaben (% Degradation) | Propylparaben (% Degradation) | Major Degradation Products |
| 0.1 M HCl, 80°C, 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Identify by HPLC-MS] |
| 0.1 M NaOH, RT, 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | 4-Hydroxybenzoic acid |
| 3% H₂O₂, RT, 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Identify by HPLC-MS] |
| Thermal (105°C, 48h) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | Phenol (from 4-HBA) |
| Photolytic (ICH Q1B) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Identify by HPLC-MS] |
Table 2: Long-Term Stability of this compound (25°C/60% RH)
| Time Point (Months) | Assay (%) | Appearance | Degradation Products (%) |
| 0 | [Initial Data] | Complies | Not Detected |
| 3 | [Experimental Data] | Complies | [Experimental Data] |
| 6 | [Experimental Data] | Complies | [Experimental Data] |
| 9 | [Experimental Data] | Complies | [Experimental Data] |
| 12 | [Experimental Data] | Complies | [Experimental Data] |
Conclusion: A Pathway to Informed Formulation Decisions
A comprehensive evaluation of the stability of this compound, following the principles and protocols outlined in this guide, is essential for its potential use in pharmaceutical formulations. By systematically investigating its degradation under various stress conditions and comparing its performance to established alternatives, formulation scientists can make informed decisions about its suitability for a given application.
The development of a validated, stability-indicating analytical method is the cornerstone of this evaluation, ensuring that any potential degradation can be accurately monitored over the shelf-life of the drug product. While the ether linkage in this compound may offer advantages in hydrolytic stability over ester-based excipients, its susceptibility to oxidation and photolysis must be thoroughly characterized. The data generated from these studies will not only satisfy regulatory requirements but also contribute to the development of safer, more robust, and effective medicines.
References
- Roquette. (n.d.).
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]
- S. Zadbuke, S. Shahi, B. Gulecha, Y. Padalkar, and P. Thube. (2022).
- Ataman Kimya. (n.d.). PROPYL PARABEN.
- ResearchGate. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates.
- MDPI. (2007). Stability Evaluation of Methylparaben and Propylparaben in their Solution Aqua Conservans Using HPLC. MDPI. [Link]
- European Commission. (n.d.). OPINION ON Propylparaben (PP). Public Health - European Commission. [Link]
- Wikipedia. (n.d.). Propylparaben. Wikipedia. [Link]
- ResearchGate. (2025). Stability Evaluation of Methylparaben and Propylparaben in their Solution Aqua Conservans Using HPLC.
- Semantic Scholar. (2007). Stability Evaluation of Methylparaben and Propylparaben in their Solution Aqua Conservans Using HPLC. Semantic Scholar. [Link]
- ResearchGate. (2025). (PDF) Stability study of parabens in pharmaceutical formulations containing Paracetamol or Carbocisteine by high-performance liquid chromtatography.
- RP-HPLC method for stability assay of methylparaben and sennosides. (2024). [Source not further identified].
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
- Carl
A Senior Application Scientist's Guide to Peer-Reviewed Methodologies for the Synthesis of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of functional groups on the aromatic ring profoundly influences the molecule's physicochemical properties and biological activity. Consequently, the selection of an appropriate synthetic methodology is a critical decision in any research and development campaign, directly impacting yield, purity, scalability, and overall efficiency.
This guide provides an in-depth, comparative analysis of four peer-reviewed methodologies for the synthesis of substituted benzoic acids: Grignard carboxylation, oxidation of alkylbenzenes, hydrolysis of nitriles, and palladium-catalyzed carboxylation. Each method is evaluated based on its mechanistic underpinnings, substrate scope, functional group tolerance, and practical applicability, supported by detailed experimental protocols and comparative data.
Grignard Carboxylation: A Classic Carbon-Carbon Bond Formation
The Grignard reaction is a powerful and well-established tool for the formation of carbon-carbon bonds. In the context of benzoic acid synthesis, it involves the reaction of an arylmagnesium halide (a Grignard reagent) with carbon dioxide, followed by an acidic workup.[1]
Mechanism and Rationale: The Grignard reagent, prepared from an aryl halide and magnesium metal, features a highly nucleophilic carbon atom due to the polarized carbon-magnesium bond.[2] This nucleophilic carbon readily attacks the electrophilic carbon of carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt.[3][4] Subsequent protonation with a strong acid liberates the desired carboxylic acid.[5] The choice of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial as it stabilizes the Grignard reagent.[6]
Experimental Protocol: Synthesis of 4-Methoxybenzoic Acid
This protocol details the synthesis of 4-methoxybenzoic acid from 4-bromoanisole.
Step 1: Preparation of the Grignard Reagent
-
Under an inert atmosphere (e.g., argon or nitrogen), place 2.4 g of magnesium turnings in a dry 250 mL round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Add 30 mL of anhydrous diethyl ether to the flask.
-
In the addition funnel, prepare a solution of 18.7 g of 4-bromoanisole in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the 4-bromoanisole solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Work-up
-
In a separate beaker, place approximately 15 g of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution over the dry ice with constant stirring.[1]
-
Continue stirring until all the dry ice has sublimed, resulting in a pasty mass.
-
Slowly add 50 mL of 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and extract the benzoic acid into the aqueous phase by washing with a 5% sodium hydroxide solution (3 x 50 mL).
-
Acidify the aqueous sodium benzoate solution with concentrated hydrochloric acid until no more precipitate forms.
-
Collect the precipitated 4-methoxybenzoic acid by vacuum filtration, wash with cold water, and dry.
Causality and Limitations:
The primary limitation of the Grignard methodology is its intolerance to acidic protons. Functional groups such as alcohols, phenols, thiols, amines, and even terminal alkynes will quench the Grignard reagent, preventing the desired carboxylation.[7] This significantly narrows the substrate scope for complex molecules. Furthermore, the reaction is highly sensitive to moisture and atmospheric carbon dioxide, necessitating strictly anhydrous conditions and an inert atmosphere.[6] Side reactions, such as the formation of biphenyl derivatives through coupling of the Grignard reagent with unreacted aryl halide, can also occur, impacting the purity of the final product.
Oxidation of Alkylbenzenes: A Robust and Scalable Approach
The oxidation of an alkyl side chain on a benzene ring to a carboxylic acid is a common and often high-yielding transformation, particularly in industrial settings.[8] Strong oxidizing agents, most notably potassium permanganate (KMnO₄), are typically employed for this purpose.[9]
Mechanism and Rationale: The reaction proceeds via a complex free-radical mechanism. A key requirement is the presence of at least one benzylic hydrogen on the alkyl side chain.[10] The benzylic C-H bond is weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. The permanganate ion abstracts a hydrogen atom from the benzylic position, initiating the oxidation cascade.[11] Regardless of the length of the alkyl chain, the entire chain is cleaved, leaving a single carboxyl group attached to the aromatic ring.[11] The reaction is often carried out under basic or neutral conditions, followed by acidification to yield the carboxylic acid.
Experimental Protocol: Synthesis of 4-Nitrobenzoic Acid from 4-Nitrotoluene
This protocol describes the oxidation of 4-nitrotoluene using potassium permanganate.
Step 1: Oxidation
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10 g of potassium permanganate in 150 mL of water.
-
Add a few boiling chips and bring the solution to a boil.
-
Add 8 mL of 4-nitrotoluene to the boiling solution.
-
Reflux the mixture for 1.5 to 2.5 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).[10][12]
-
If the purple color persists, cautiously add a small amount of ethanol to quench the excess KMnO₄.
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature and filter it by suction to remove the MnO₂.
-
Wash the MnO₂ cake with a small amount of hot water and combine the filtrates.
-
Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until the solution is strongly acidic (test with litmus paper).
-
Cool the mixture in an ice bath to complete the precipitation of 4-nitrobenzoic acid.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry. A yield of 51.6% can be achieved using a phase transfer catalyst like PEG-600 under neutral conditions at 95°C for 3 hours.[13][14] Higher yields of 82-86% have been reported using sodium dichromate and sulfuric acid.[13]
Causality and Limitations:
The primary requirement for this reaction is the presence of a benzylic hydrogen. Tertiary alkylbenzenes are resistant to oxidation under these conditions.[15] The powerful nature of potassium permanganate can be a double-edged sword; while effective, it can also oxidize other sensitive functional groups present in the molecule. However, the benzene ring itself and nitro groups are generally stable to these conditions. The reaction can sometimes be sluggish and require long reflux times. The formation of large amounts of MnO₂ can make the workup cumbersome.
Hydrolysis of Benzonitriles: A Versatile Route from Aryl Halides
The hydrolysis of benzonitriles provides a reliable method for the synthesis of benzoic acids. Benzonitriles themselves are readily accessible through nucleophilic aromatic substitution of aryl halides with cyanide salts or through the Sandmeyer reaction of anilines.
Mechanism and Rationale: The hydrolysis can be catalyzed by either acid or base.[16] Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.[17] This is followed by a series of proton transfers to yield an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[17] Acidification in the final step produces the benzoic acid. In an acidic medium, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon, making it more susceptible to attack by a weak nucleophile like water.[18] The reaction again proceeds through an amide intermediate.[19]
Experimental Protocol: Synthesis of 4-Chlorobenzoic Acid from 4-Chlorobenzonitrile
This protocol outlines the base-catalyzed hydrolysis of 4-chlorobenzonitrile.
Step 1: Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, place a solution of 10 g of 4-chlorobenzonitrile in 100 mL of 10% aqueous sodium hydroxide.
-
Add a stir bar and heat the mixture to reflux.
-
Continue refluxing for 1-2 hours, or until the oily layer of the nitrile has disappeared and the evolution of ammonia gas has ceased.
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature. The solution now contains sodium 4-chlorobenzoate.
-
Carefully acidify the solution with concentrated hydrochloric acid while stirring in an ice bath.
-
Continue adding acid until the precipitation of 4-chlorobenzoic acid is complete and the solution is acidic to litmus paper.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
Causality and Limitations:
The hydrolysis of nitriles is a robust reaction that tolerates a wide range of functional groups on the aromatic ring. However, the reaction conditions can be harsh, often requiring prolonged heating in strong acid or base.[20] Sterically hindered nitriles can be resistant to hydrolysis.[21][22] The successful synthesis of the starting benzonitrile is a prerequisite, and the toxicity of cyanide reagents used in their preparation is a significant safety consideration.
Palladium-Catalyzed Carboxylation: A Modern and Functional Group-Tolerant Approach
Modern transition-metal catalysis has introduced elegant and highly efficient methods for the synthesis of substituted benzoic acids. Palladium-catalyzed carboxylation of aryl halides or triflates offers a milder and more functional group-tolerant alternative to traditional methods.[23][24]
Mechanism and Rationale: The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex to form a palladium(II) species.[25] This is followed by the insertion of a carboxylative agent, which can be carbon monoxide (CO) or, in more recent developments, carbon dioxide (CO₂).[26] The resulting acylpalladium intermediate then undergoes reaction with a nucleophile (in the case of CO) or a reductive elimination sequence (in the case of CO₂) to generate the carboxylic acid derivative and regenerate the palladium(0) catalyst.[25] The use of CO₂ as the C1 source is particularly attractive due to its abundance and low toxicity.[24] These reactions often employ phosphine ligands to stabilize the palladium catalyst and modulate its reactivity.[27]
Experimental Protocol: Palladium-Catalyzed Carboxylation of 2-Bromoanisole
This protocol is a representative example of a modern palladium-catalyzed carboxylation.
Step 1: Reaction Setup
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 2-bromoanisole (1 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol).
-
Add a base, such as sodium carbonate (Na₂CO₃, 3 mmol), and a solvent, for example, toluene (2 mL).[28]
Step 2: Carboxylation and Work-up
-
Purge the reaction vessel with carbon monoxide (CO) gas (typically at atmospheric pressure) or introduce a CO surrogate.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically a few hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the mixture with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2-methoxybenzoic acid.
Causality and Limitations:
Palladium-catalyzed carboxylation is distinguished by its mild reaction conditions and excellent functional group tolerance.[23][24] A wide variety of functional groups, including esters, ketones, and amides, are often compatible with these conditions.[29] However, the cost of the palladium catalyst and ligands can be a significant consideration, especially for large-scale synthesis. The reaction can also be sensitive to the choice of ligand, base, and solvent, requiring careful optimization for each substrate. While methods using CO₂ are becoming more common, many established protocols still rely on the use of highly toxic carbon monoxide gas, which requires specialized handling and equipment.
Comparative Analysis of Methodologies
| Methodology | Starting Material | Key Reagents & Conditions | Typical Yield (%) | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Grignard Carboxylation | Aryl Halide | Mg, CO₂, Acid; Anhydrous | 10-82% | Poor (sensitive to acidic protons) | Well-established, readily available reagents | Requires strictly anhydrous conditions, limited functional group tolerance, potential for side reactions |
| Oxidation of Alkylbenzenes | Alkylbenzene | KMnO₄ or Na₂Cr₂O₇, Acid/Base; Heat | 22-86%[10][13] | Moderate (requires benzylic H, can oxidize other groups) | Inexpensive reagents, scalable, robust | Requires benzylic hydrogen, harsh conditions, potential for over-oxidation, cumbersome workup |
| Hydrolysis of Benzonitriles | Benzonitrile | Strong Acid or Base; Heat | ~61% | Good | Tolerates many functional groups, reliable | Harsh reaction conditions, requires synthesis of nitrile precursor, toxicity of cyanide reagents |
| Palladium-Catalyzed Carboxylation | Aryl Halide/Triflate | Pd Catalyst, Ligand, Base, CO or CO₂; Mild Heat | Moderate to Excellent[27][29] | Excellent | Mild conditions, high functional group tolerance, broad substrate scope | High cost of catalyst and ligands, may require toxic CO gas, requires optimization |
Visualization of Synthetic Workflows
Grignard Carboxylation Workflow
Caption: Workflow for Grignard Carboxylation.
Oxidation of Alkylbenzene Workflow
Caption: Workflow for Alkylbenzene Oxidation.
Hydrolysis of Benzonitrile Workflow
Caption: Workflow for Benzonitrile Hydrolysis.
Palladium-Catalyzed Carboxylation Catalytic Cycle
Caption: Catalytic Cycle for Pd-Catalyzed Carboxylation.
Conclusion
The synthesis of substituted benzoic acids is a well-trodden yet continually evolving field of organic chemistry. The choice of methodology is a strategic one, dictated by the specific requirements of the target molecule and the practical constraints of the laboratory.
-
Grignard carboxylation , while classic, is best suited for simple substrates lacking sensitive functional groups.
-
Oxidation of alkylbenzenes is a powerful and scalable method, particularly for industrial applications, but its scope is limited by the need for a benzylic hydrogen and the harsh reaction conditions.
-
Hydrolysis of benzonitriles offers a versatile route with good functional group tolerance, provided the starting nitrile is readily available.
-
Palladium-catalyzed carboxylation represents the state-of-the-art, offering mild conditions and broad functional group compatibility, making it the method of choice for complex, late-stage functionalization, albeit at a higher initial cost.
References
- A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid. (2025). Benchchem.
- 4-Methoxybenzoic acid synthesis. (n.d.). ChemicalBook.
- Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Journal of the American Chemical Society, 131(44), 15974–15975.
- Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies. (n.d.). PubMed Central.
- Grishstein, V. L., et al. (1996). Palladium-Catalyzed Carbonylation and Coupling Reactions of Aryl Chlorides and Amines. The Journal of Organic Chemistry, 61(21), 7482–7485.
- Li, D., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry, 87(21), 14357–14368.
- Ghaffar, T., & Parkins, A. W. (1995). Hydrolysis of Nitriles. Tetrahedron Letters, 36(47), 8657-8660.
- Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. PubMed.
- Pupo, G., et al. (2022).
- Toluene Oxid
- Lipshutz, B. H., et al. (2023). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media.
- Cullis, C. F., & Ladbury, J. W. (1955). Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes. Journal of the Chemical Society (Resumed), 1407-1411.
- Munday, R. H., et al. (2008). Palladium-Catalyzed Carbonylation of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(19), 7689–7701.
- Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums. (n.d.). CNKI.
- Nitrotoluene oxidation. (2020, December 23). Sciencemadness Discussion Board.
- Derouicha, M. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. The Pharmaceutical and Chemical Journal, 6(1), 69-71.
- Masunaga, S., Wolfe, N. L., & Hayase, K. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1457-1463.
- Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. (2022, August 12). Chemistry Stack Exchange.
- Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. (2025). Benchchem.
- Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (n.d.).
- grignard reagents: Topics by Science.gov. (n.d.). Science.gov.
- Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer c
- Glorius, F., et al. (2017). An Approach to Comparing the Functional Group Tolerance of Reactions. The Journal of Organic Chemistry, 82(17), 9073–9087.
- 6.4 Reactions of Alkyl Halides: Grignard Reagents. (2024, March 24).
- p-NITROBENZOIC ACID. (n.d.). Organic Syntheses.
- Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. (2021, August 16). RSC Publishing.
- organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Toronto.
- Carboxylation of Grignard Reagents. (2023, December 7). YouTube.
- Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532.
- Beller, M., et al. (2014). Palladium-catalyzed carbonylation of 2-bromoanilines with 2-formylbenzoic acid and 2-halobenzaldehydes: efficient synthesis of functionalized isoindolinones. Chemistry, 20(44), 14184–14188.
- CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020, March 12). SKKU.
- Gardner, K. A., & Mayer, J. M. (1995). Understanding C-H bond oxidations: H.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(5), 307-320.
- Shi, M., & Shen, Y. (2002).
- A Comparative Guide to the Efficacy of Benzoic Acid Synthesis Methods. (2025). Benchchem.
- Synthesis of benzoic acid from Grignard reagent. (2022, October 31). Chemistry Online.
- Carboxylation of grignard reagents in the presence of liquid co2. (n.d.).
- Process for the production of nitriles. (n.d.).
- Grignard Reagents. (n.d.). Chemguide.
- Oxidation of toluene with potassium permangan
- Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube.
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223–226.
- making Grignard reagents. (2019, January 7). YouTube.
- Synthesis and characterization of Benzoic Acid. (n.d.). Chemistry Research Journal.
- o-CHLOROBENZOIC ACID. (n.d.). Organic Syntheses.
- Organic Synthesis and Estimation of Functional Groups. (n.d.). Slideshare.
- 4-Chlorobenzoic Acid. (n.d.). PubChem.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 5. Frontiers | Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides [frontiersin.org]
- 6. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Before you continue to YouTube [consent.youtube.com]
- 10. tpcj.org [tpcj.org]
- 11. Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. deepdyve.com [deepdyve.com]
- 17. open.library.ubc.ca [open.library.ubc.ca]
- 18. US3646103A - Process for the production of nitriles - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Preparation of 4-Nitrobenzoic Acid by Liquid Phase Catalytic Oxidation-Academax [academax.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. swb.skku.edu [swb.skku.edu]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(2-Ethoxyethoxy)benzoic Acid
As researchers and scientists, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment and protect the broader ecosystem. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-Ethoxyethoxy)benzoic acid, grounded in established safety protocols and regulatory frameworks. Our approach moves beyond simple instruction to explain the causality behind these procedures, ensuring a deep and actionable understanding for professionals in drug development and other scientific fields.
Pre-Disposal Hazard Assessment and Safety
Before handling this compound for disposal, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we can extrapolate its hazard profile from closely related structural analogs, such as 2-ethoxybenzoic acid and other benzoic acid derivatives. This is a standard and necessary practice in chemical safety assessment.
Based on these analogs, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[2][3]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves.
-
Body Protection: A lab coat or chemical-resistant apron is required to protect from accidental spills.
-
Respiratory Protection: All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
The following table summarizes the anticipated hazard classifications for this compound based on data from analogous compounds.
| Hazard Classification | Anticipated Risk | GHS Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 (Irritant) | P264, P280, P302+P352 |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | P261, P271, P304+P340 |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of specialized organic chemicals like this compound is that they must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or flushed down the sanitary sewer. [2] Drain disposal of organic acids is strictly regulated and generally prohibited unless explicitly permitted by local authorities for very simple, dilute acids, a category this compound does not fall into.
Step 1: Waste Segregation and Collection
The foundation of compliant disposal is proper segregation. Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Designate a Waste Container: Use a dedicated, compatible container for collecting solid this compound waste and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads). High-density polyethylene (HDPE) containers are a suitable choice.
-
Aqueous/Solvent Waste: If the waste is in a solution, use a separate, compatible liquid waste container. Do not mix aqueous solutions with organic solvent waste.
-
Avoid Incompatibles: Keep this acidic waste stream separate from bases, strong oxidizing agents, and reactive metals to prevent dangerous chemical reactions.
Step 2: Container Management and Labeling
Proper container management is mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
-
Container Condition: Ensure the waste container is in good condition, free of leaks, and has a securely fitting cap. Keep the container closed at all times except when adding waste.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately upon adding the first portion of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
An accurate list of all components in the container if it's a mixed waste.
-
The accumulation start date (the date the first waste was added).
-
An indication of the hazards (e.g., "Irritant").
-
Step 3: Storage of Waste
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.
-
Segregation: Store the container segregated from incompatible materials, particularly bases and oxidizers.[5]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment unit (like a spill tray) to contain any potential leaks.
Step 4: Arranging for Final Disposal
The final disposal must be handled by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the full waste container.
-
Documentation: Follow all institutional procedures for waste handover, which may include completing a waste manifest. Accurate record-keeping is a crucial part of the "cradle-to-grave" responsibility for hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our professional commitment to safety, ethical research, and environmental stewardship. By treating this compound as hazardous waste, segregating it correctly, using proper labeling and storage, and engaging with professional disposal services, we uphold the highest standards of laboratory practice. This protocol, grounded in the principles of chemical compatibility and regulatory compliance, provides a clear path for researchers to manage this waste stream responsibly.
References
- Capot Chemical Co., Ltd. (2019). MSDS of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
- PubChem. (n.d.). 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Carl ROTH. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester.
- U.S. Environmental Protection Agency. (n.d.). Substance Details: Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester.
- U.S. Environmental Protection Agency. (2017, March 1). Electronic Data Deliverable Valid Values Reference Manual Region 2.
- University of Cincinnati. (n.d.). Advisory 7.3 - Chemical Waste Management.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Ethoxyethoxy)benzoic Acid
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 4-(2-Ethoxyethoxy)benzoic acid. As your partner in research and development, we aim to equip you with the knowledge to maintain a safe laboratory environment. This document provides procedural, step-by-step guidance rooted in established safety protocols and analysis of analogous chemical structures.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. Based on data from analogous benzoic acid derivatives, this compound should be presumed to present the following hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2][3][4][7]
-
Serious Eye Damage/Irritation: Contact with eyes can lead to significant irritation or damage.[1][2][3][4][5][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]
These potential hazards dictate the minimum personal protective equipment (PPE) required for safe handling.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. The following equipment is mandatory when handling this compound in solid (powder) or solution form.
Data Presentation: PPE Requirements
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Rationale: Protects against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation or damage.[1][2][4][5][7] Standard EN 166 (EU) or ANSI Z87.1 (US) approved eyewear is required. |
| Skin | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Rationale: Prevents direct skin contact, mitigating the risk of skin irritation.[1][2][3][4][7] Gloves should be inspected for integrity before each use. |
| Body | Laboratory Coat | Rationale: Provides a removable barrier to protect skin and personal clothing from spills and contamination. |
| Respiratory | NIOSH/MSHA Approved Respirator | Rationale: Required when there is a potential to generate dust (e.g., weighing, transferring solid) or aerosols. Use in conjunction with engineering controls.[2][3][4] |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible safety conditions.
Preparation and Weighing (Solid Form)
-
Engineering Controls: Perform all manipulations that may generate dust, such as weighing, within a certified chemical fume hood or a ventilated balance enclosure. This primary engineering control is essential to minimize inhalation exposure.[6]
-
Donning PPE: Before entering the designated handling area, don a lab coat, safety goggles, and chemical-resistant gloves.
-
Material Handling:
-
Gently open the container to avoid creating airborne dust.
-
Use a spatula to carefully transfer the desired amount of this compound to a weigh boat or vessel.
-
Avoid any actions that could generate dust, such as dropping the material from a height.
-
-
Post-Handling: Securely close the container. Clean any residual powder from the spatula and weighing area using a damp cloth, and dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact, followed by the lab coat and safety goggles. Wash hands thoroughly with soap and water.[1][6][7]
Handling of Solutions
-
Engineering Controls: Handle all solutions within a chemical fume hood.
-
Donning PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Procedure:
-
When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
When transferring solutions, keep containers capped when not in use.
-
-
Post-Handling: Tightly seal all solution containers. Clean the work area of any spills.
-
Doffing PPE: Remove protective equipment in the correct order and wash hands thoroughly.
Mandatory Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
